Ursolic acid acetate
Beschreibung
Eigenschaften
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23?,24-,25+,26+,29+,30-,31-,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFUCJXOLZAQNH-ISPSOPIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ursolic Acid Acetate: A Multi-Faceted Approach to Combating Cancer
An In-depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous medicinal plants and fruits, and its synthetic derivative, ursolic acid acetate (B1210297), have garnered significant attention for their anti-cancer properties.[1][2] Extensive research has demonstrated their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress inflammatory pathways crucial for tumor progression.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of ursolic acid acetate in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While much of the detailed mechanistic work has been elucidated using ursolic acid, the close structural and functional relationship allows for strong inference of a similar mechanism for its acetate derivative.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:
-
Inducing Apoptosis: It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5][6]
-
Inhibiting Pro-Survival Signaling Pathways: It downregulates key signaling cascades that promote cancer cell growth and survival, including the PI3K/Akt, NF-κB, and STAT3 pathways.[3][7][8]
-
Inducing Cell Cycle Arrest: It halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[9]
These mechanisms collectively contribute to the suppression of tumor growth and viability.
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is underpinned by its ability to interfere with multiple interconnected signaling pathways that are often dysregulated in cancer.
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel synthetic ursolic acid derivative inhibits growth and induces apoptosis in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ursolic Acid and Ursolic Acid Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous medicinal plants and fruits, has garnered significant attention for its wide spectrum of pharmacological properties.[1][2] Its therapeutic potential spans anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[1][2] To enhance its bioavailability and biological efficacy, structural modifications of ursolic acid have been explored, with a particular focus on its acetate (B1210297) derivative, 3-O-acetylursolic acid (UAA). This technical guide provides a comprehensive comparison of the biological activities of ursolic acid and ursolic acid acetate, presenting quantitative data, detailed experimental protocols, and an analysis of their underlying molecular mechanisms.
Comparative Quantitative Data
The following tables summarize the quantitative data on the biological activities of ursolic acid and this compound, providing a clear comparison of their potency in various assays.
Table 1: Anti-proliferative and Cytotoxic Activity
| Compound | Cell Line | Assay | Metric (µM) | Reference |
| Ursolic Acid | A375 (Melanoma) | SRB | GI₅₀: 26.7 ± 3.61 | [3] |
| This compound | A375 (Melanoma) | SRB | GI₅₀: 32.4 ± 1.33 | [3] |
| Ursolic Acid | HDf-a (Dermal Fibroblasts) | SRB | GI₅₀: 89.31 ± 9.50 | [3] |
| This compound | HDf-a (Dermal Fibroblasts) | SRB | GI₅₀: 126.5 ± 24 | [3] |
| Ursolic Acid | Hep-G2 (Hepatocellular Carcinoma) | MTT | IC₅₀: >100 | [4] |
| This compound | Hep-G2 (Hepatocellular Carcinoma) | MTT | IC₅₀: 4.73 µg/mL (~10 µM) | [4] |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Metric (MIC in µg/mL) | Reference |
| Ursolic Acid | Staphylococcus aureus (ATCC 6538) | 32 | [5] |
| This compound | Staphylococcus aureus (ATCC 6538) | 128 | [5] |
| Ursolic Acid | Escherichia coli (ATCC 25922) | 64 | [5] |
| This compound | Escherichia coli (ATCC 25922) | 32 | [5] |
| Ursolic Acid | Klebsiella pneumoniae | 64 | [5] |
| This compound | Klebsiella pneumoniae | 64 | [5] |
| Ursolic Acid | Shigella flexneri | 64 | [5] |
| This compound | Shigella flexneri | 32 | [5] |
Table 3: Antioxidant Activity
| Compound | Assay | Metric (IC₅₀) | Reference |
| Ursolic Acid | DPPH Radical Scavenging | 1721 µg/mL | [6] |
| Ursolic Acid | Superoxide (B77818) Radical Scavenging | 392 µg/mL | [6] |
| Ursolic Acid Copper (II) Complex | DPPH Radical Scavenging | 19.5 mM | [7] |
| Ursolic Acid | DPPH Radical Scavenging | 47.0 mM | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the findings.
Sulforhodamine B (SRB) Assay for Anti-proliferative Activity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of ursolic acid or this compound for the desired time period (e.g., 48 hours).
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the number of cells.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with the test compounds as described for the SRB assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by shaking the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis of Bax and Bcl-2
This technique is used to detect and quantify the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the protein levels.
Signaling Pathways and Mechanisms of Action
Ursolic acid and its acetate derivative exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Apoptosis Signaling Pathway
Both ursolic acid and this compound have been shown to induce apoptosis, a programmed cell death, in cancer cells. A key mechanism involves the modulation of the Bcl-2 family of proteins.[3][8]
References
- 1. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antioxidant Activities of Ursolic Acid and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide dismutase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Antioxidant Activity of Ursolic Acid by Complexation with Copper (II): Experimental and Theoretical Study | MDPI [mdpi.com]
- 8. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural sources and isolation of ursolic acid acetate
An In-depth Technical Guide to the Natural Sources, Isolation, and Derivatization of Ursolic Acid for the Synthesis of Ursolic Acid Acetate (B1210297)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ursolic acid is a pentacyclic triterpenoid (B12794562) carboxylic acid abundant in the plant kingdom, known for a wide spectrum of biological activities, including anti-inflammatory and anti-cancer effects. Its acetylated derivative, ursolic acid acetate (UAA), has garnered significant interest for its potent pharmacological properties, particularly its enhanced anti-inflammatory effects. This technical guide provides a comprehensive overview of the primary natural sources of the precursor, ursolic acid, detailed protocols for its isolation and purification, and a standard method for the chemical synthesis of this compound. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable information for researchers in natural product chemistry and drug development.
Natural Sources of Ursolic Acid (Precursor)
This compound is not commonly found in significant quantities in nature; it is primarily a semi-synthetic derivative. Therefore, the process begins with the isolation of its precursor, ursolic acid. Ursolic acid is widely distributed in the leaves, flowers, and fruits of numerous plant species. The Lamiaceae family is a particularly rich source.
Key botanical sources are detailed in Table 1, which summarizes the quantitative yields of ursolic acid obtained from various plants using different extraction methodologies.
Data Presentation: Quantitative Yield of Ursolic Acid
| Plant Species | Family | Part Used | Extraction Method | Yield | Reference(s) |
| Malus domestica (Apple) | Rosaceae | Pomace/Peels | Not Specified | Up to 49.7% | [1] |
| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | Not Specified | 1.5% - 22.7% | [1][2] |
| Ocimum tenuiflorum (Holy Basil) | Lamiaceae | Leaves | HPLC Analysis | 2.02% | [2] |
| Plectranthus amboinicus | Lamiaceae | Aerial Parts | Ethyl Acetate Extraction | 3.96 mg/g DW | [3][4] |
| Aralia chinensis | Araliaceae | Not Specified | Accelerated Solvent (95% Ethanol) | 0.29% | [1] |
| Eriobotrya japonica (Loquat) | Rosaceae | Not Specified | Accelerated Solvent (95% Ethanol) | 0.69 mg/g | [1] |
| Various Ocimum Species | Lamiaceae | Leaves | HPLC Analysis | 0.27% - 2.02% | [2] |
Isolation and Purification of Ursolic Acid
The isolation of ursolic acid from plant material is a multi-step process involving extraction and chromatographic purification. The following sections provide a generalized workflow and a detailed experimental protocol.
Experimental Workflow: Isolation of Ursolic Acid
Caption: General workflow for the extraction and purification of ursolic acid from plant sources.
Experimental Protocol: Isolation from Rosemary Leaves
This protocol describes a standard laboratory procedure for isolating ursolic acid.
3.1 Materials and Reagents
-
Dried rosemary (Rosmarinus officinalis) leaves
-
Methanol (B129727) or Ethanol (95%, analytical grade)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel (60-120 mesh for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Anisaldehyde-sulfuric acid spray reagent
-
Standard laboratory glassware, rotary evaporator, and chromatography columns.
3.2 Extraction
-
Air-dry the rosemary leaves and grind them into a fine powder.
-
Macerate 500 g of the powdered leaves in 2.5 L of 95% methanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
Alternatively, perform a Soxhlet extraction for 8-12 hours for a more exhaustive extraction.[5]
3.3 Chromatographic Purification
-
Prepare a silica gel slurry (e.g., 200 g in hexane) and pack it into a glass column (e.g., 5 cm diameter).
-
Adsorb a portion of the crude extract (e.g., 10 g) onto a small amount of silica gel (20 g) and load it onto the top of the packed column.
-
Elute the column using a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate).[5]
-
Collect fractions of 50-100 mL and monitor them by TLC. Spot the fractions on a TLC plate, develop using a hexane:ethyl acetate (e.g., 8:2) mobile phase, and visualize by spraying with anisaldehyde-sulfuric acid reagent followed by heating. Ursolic acid will appear as a characteristic colored spot.
-
Combine the fractions containing pure ursolic acid (identified by comparing the Rf value to a standard).
-
Evaporate the solvent from the pooled fractions to yield a solid residue.
3.4 Recrystallization
-
Dissolve the solid residue in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature and then refrigerate to induce crystallization.
-
Filter the crystals and wash with a small amount of cold solvent to obtain pure ursolic acid.
Synthesis of this compound
This compound (3β-acetoxy-urs-12-en-28-oic acid) is synthesized via the acetylation of the C-3 hydroxyl group of ursolic acid.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the semi-synthesis of this compound from ursolic acid.
Experimental Protocol: Acetylation of Ursolic Acid
This protocol is adapted from standard procedures for triterpene acetylation.[2][6][7]
4.1 Materials and Reagents
-
Purified ursolic acid
-
Acetic anhydride (B1165640) (analytical grade)
-
Pyridine (anhydrous) or Tetrahydrofuran (THF, anhydrous)
-
4-Dimethylaminopyridine (DMAP, catalyst)
-
Ethyl acetate
-
Hydrochloric acid (HCl, 1N)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
4.2 Synthesis Procedure
-
Dissolve ursolic acid (e.g., 1 mmol) in a mixture of anhydrous pyridine (10 mL) and acetic anhydride (5 mL). Alternatively, dissolve ursolic acid in anhydrous THF (20 mL), add acetic anhydride (2 mL) and a catalytic amount of DMAP (0.1 mmol).[6][7]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify to pH 2-3 with 1N HCl to neutralize the pyridine.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
4.3 Purification
-
Purify the crude solid by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Alternatively, recrystallize the product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound as a white solid.
-
Confirm the structure of the final product using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Signaling Pathway of this compound
This compound (UAA) exerts significant anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central regulator of inflammatory responses.
Signaling Pathway Diagram: UAA Inhibition of NF-κB
Caption: UAA inhibits the TNF-α-induced NF-κB pathway by downregulating IKKα/β phosphorylation, preventing IκBα degradation and subsequent nuclear translocation of NF-κB.[8]
Mechanism Description In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including cytokines and matrix metalloproteinases (MMPs).[8][9][10] this compound intervenes by inhibiting the IKK complex, thereby preventing IκBα phosphorylation and preserving the inactive NF-κB complex in the cytoplasm.[8] This blockade effectively suppresses the downstream inflammatory cascade, highlighting its therapeutic potential for inflammatory conditions such as rheumatoid arthritis.[8]
References
- 1. Advances in Anti-inflammatory Activity, Mechanism and Therapeutic Application of Ursolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Identification and quantitation of ursolic acid in Plectranthus amboinicus extract; molecular docking approach for its antiproliferative potential [ejchem.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursolic acid inhibits nuclear factor-κB signaling in intestinal epithelial cells and macrophages, and attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Pharmacological Landscape of Ursolic Acid Derivatives: A Technical Guide for Researchers
Introduction: Ursolic acid, a pentacyclic triterpenoid (B12794562) carboxylic acid naturally present in a variety of plants, has garnered significant scientific attention for its broad spectrum of pharmacological activities.[1][2] While promising, the therapeutic potential of ursolic acid is often hampered by its low bioavailability and solubility.[1] This has spurred extensive research into the synthesis and evaluation of its derivatives, aiming to enhance its pharmacological properties and develop novel therapeutic agents. This technical guide provides an in-depth overview of the core pharmacological properties of ursolic acid derivatives, with a focus on their anti-cancer and anti-inflammatory activities. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anti-Cancer Properties of Ursolic Acid Derivatives
Ursolic acid and its derivatives exert their anti-cancer effects through multiple mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2][3] Structural modifications of the ursolic acid scaffold have led to the development of derivatives with significantly enhanced cytotoxic activity against various cancer cell lines.[2][3]
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of ursolic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected ursolic acid derivatives against various human cancer cell lines.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | MDA-MB-231 (Breast) | 32.5 | [4] |
| 5637 (Bladder) | 13.43 | [5] | |
| T24 (Bladder) | 17.52 | [5] | |
| HepG2 (Liver) | 5.40 | [1] | |
| Compound 16 (Hydroxamate derivative) | Various cancer cell lines | 2.5 - 6.4 | [1] |
| Compound 18 (Long-chain amide derivative) | SKOV3 (Ovarian) | 8.95 | [6] |
| A549 (Lung) | 5.22 | [6] | |
| HepG2 (Liver) | 6.82 | [6] | |
| T24 (Bladder) | 6.01 | [6] | |
| Compound 36 (Long-chain diamine derivative) | Various cancer cell lines | 5.22 - 8.95 | [2] |
| Compound 54 (Quinoline derivative) | MDA-MB-231 (Breast) | 0.61 | [2] |
| HeLa (Cervical) | 0.36 | [2] | |
| SMMC-7721 (Liver) | 12.49 | [2] | |
| UA-Triazolyl Derivatives (o-bromo, o-chloro, or o-methoxy substitution) | MCF-7 (Breast) | < 0.1 | [3] |
| THP-1 (Leukemia) | < 0.1 | [3] | |
| Methyl Ursolate | MDA-MB-231 (Breast), HepG2 (Liver), PC3 (Prostate) | Higher potency than Ursolic Acid | [7] |
| Fluorolactone derivative | MCF-7, PC-3, Hep G2, A549 | < 1 | [4] |
Experimental Protocols for Assessing Anti-Cancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ursolic acid derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the ursolic acid derivative and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Ursolic acid derivative
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the ursolic acid derivative for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC/APC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[5][8]
-
Anti-Inflammatory Properties of Ursolic Acid Derivatives
Ursolic acid and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.[3][9] They have been shown to inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]
Quantitative Analysis of Anti-Inflammatory Activity
The anti-inflammatory activity of ursolic acid derivatives can be assessed by measuring their ability to inhibit various inflammatory markers.
| Derivative/Compound | Assay | Activity | Reference |
| Ursolic Acid | IL-6 production in HaCaT cells | 50% decrease at 5 µM | [8] |
| UAD2, UAD3, UAD4, UAD7, UAD9-11 | NO, NF-κB, and TNF production | IC50 > 90 µM and reduction in mediators | [9] |
| New biotransformed derivatives (3 and 4) | NO production in RAW 264.7 cells | IC50 of 1.243 and 1.711 µM, respectively | [11] |
| 3,12-Dioxoolean-1,9-dien-28-oic acid | NO production in mouse macrophages | IC50 of 0.9 µM | [12] |
| Compound 11b (1,2,3-triazole derivative) | COX-2 inhibition | IC50 of 1.16 µM | [13] |
| Various derivatives | COX-2 inhibition | Moderate to good inhibition (51.1% - 70.6%) | [14] |
Experimental Protocols for Assessing Anti-Inflammatory Activity
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Ursolic acid derivative
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
-
Procedure:
-
Plate macrophages and stimulate them with LPS in the presence or absence of the ursolic acid derivative for 24 hours.
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal parts of A and B).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
The inhibitory effect on COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits or by measuring the production of prostaglandin (B15479496) E2 (PGE2).
-
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Ursolic acid derivative
-
EIA buffer and reagents
-
Microplate reader
-
-
Procedure:
-
Pre-incubate the COX-2 enzyme with the ursolic acid derivative or a known inhibitor (e.g., celecoxib) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a specific time and measure the product formation (e.g., PGE2) using an EIA kit according to the manufacturer's instructions.
-
Modulation of Key Signaling Pathways
The pharmacological effects of ursolic acid and its derivatives are mediated through their interaction with various intracellular signaling pathways, most notably the NF-κB and STAT3 pathways, which are crucial regulators of inflammation and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Ursolic acid and its derivatives have been shown to inhibit NF-κB activation.[16][17][18]
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Progress of ursolic acid on the regulation of macrophage: summary and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New ursolic acid derivatives bearing 1,2,3-triazole moieties: design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ursolic acid inhibits cyclooxygenase-2 transcription in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of antitumor ursolic acid long-chain diamine derivatives as potent inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02780A [pubs.rsc.org]
The Role of Ursolic Acid Acetate in Anti-Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursolic acid, a pentacyclic triterpenoid, and its derivatives, such as ursolic acid acetate (B1210297), have garnered significant attention for their potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of ursolic acid acetate, with a primary focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to serve as a comprehensive resource for researchers in the fields of inflammation, pharmacology, and drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Ursolic acid and its acetate ester have emerged as promising candidates due to their multifaceted anti-inflammatory activities. This guide focuses on the acetate derivative, elucidating its role in pivotal anti-inflammatory pathways.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of ursolic acid and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of their inhibitory activities on various inflammatory mediators and processes.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Ursolic Acid and Its Derivatives
| Compound | Target | Cell Line/System | IC50 / % Inhibition | Reference |
| Ursolic Acid | COX-2 | Human Mammary Epithelial Cells | Significant suppression of PMA-induced COX-2 protein and mRNA | [1] |
| Ursolic Acid | IL-2 Production | Jurkat Cells | IC50 of 32.5 µM (cell growth inhibition) | [2] |
| Ursolic Acid | TNF-α Production | Jurkat Cells | Significant decrease at concentrations below 32.5 µM | [2] |
| Ursolic Acid | IL-6 Production | HaCaT Cells (M5 cytokine mix-stimulated) | ~50% reduction at 5 µM | [3][4] |
| Ursolic Acid | IL-8 Production | HaCaT Cells (M5 cytokine mix-stimulated) | ~30% reduction at 5 µM | [3][4] |
| Ursolic Acid Derivatives (UAD2, 3, 4, 7, 9-11) | NO, NF-κB, TNF Production | RAW264.7 Macrophages | IC50 > 90 µM | [5][6] |
| Ursolic Acid | COX-2 | In vitro enzyme assay | IC50 of 130 µM | [7] |
| Aza-ursolic acid derivative (21b) | NO Release | RAW264.7 Cells (LPS-stimulated) | IC50 of 8.58 µM | [8] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in Animal Models
| Compound | Animal Model | Key Findings | Quantitative Data | Reference |
| This compound | Collagen-Induced Arthritis (CIA) in mice | Reduced clinical arthritis symptoms, paw thickness, histologic and radiologic changes. | Comparable effects to dexamethasone. | [9] |
| This compound | Collagen-Induced Arthritis (CIA) in mice | Decreased serum IgG1 and IgG2a levels. | Data presented as mean ± SE of five determinations. | [9] |
| Ursolic Acid | LPS-induced acute lung injury in mice | Markedly rescued lethality and improved survival time. | - | [10] |
| Ursolic Acid | LPS-induced cognitive deficits in mice | Significantly improved cognitive deficits. | - | [11] |
Core Anti-Inflammatory Mechanisms and Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating multiple signaling pathways that are crucial for the inflammatory response. The two primary pathways are the NF-κB and MAPK signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Ursolic acid and its acetate derivative have been shown to suppress NF-κB activation through several mechanisms[12][13]:
-
Inhibition of IKK activity: By inhibiting the IKK complex, this compound prevents the phosphorylation of IκBα.
-
Suppression of IκBα degradation: This leads to the stabilization of the NF-κB/IκBα complex in the cytoplasm.[12]
-
Inhibition of p65 phosphorylation and nuclear translocation: Ursolic acid has been found to inhibit the phosphorylation of the p65 subunit of NF-κB, which is essential for its transcriptional activity.[11]
// Nodes LPS_TNF [label="Inflammatory Stimuli\n(LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_p65_p50 [label="NF-κB\n(p65/p50)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_IkBa_complex [label="NF-κB/IκBα\n(Inactive Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; p_IkBa [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; p_p65 [label="p-p65", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(COX-2, iNOS, Cytokines)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; UAA [label="Ursolic Acid\nAcetate", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,bold", penwidth=2, pencolor="#EA4335"];
// Edges LPS_TNF -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> p_IkBa [style=invis]; p_IkBa -> Proteasome [label="Ubiquitination"]; NFkB_IkBa_complex -> LPS_TNF [style=invis, len=0.1]; NFkB_p65_p50 -> NFkB_IkBa_complex; IkBa -> NFkB_IkBa_complex; NFkB_IkBa_complex -> p_IkBa [label="Dissociation"]; NFkB_p65_p50 -> Nucleus [label="Translocation"]; Nucleus -> p_p65 [style=invis]; p_p65 -> Gene_Expression [label="Induces"];
// Inhibition edges UAA -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; UAA -> p_IkBa [label="Inhibits\nDegradation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; UAA -> p_p65 [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory mediators. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.
Ursolic acid has been shown to modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. Studies have indicated that ursolic acid can inhibit the phosphorylation of JNK, and in some contexts, p38 MAPK, thereby suppressing the downstream inflammatory response.[2][14] For instance, the inhibition of IL-2 and TNF-α production by ursolic acid in Jurkat leukemic T-cells was found to involve the JNK pathway.[2][14]
// Nodes Stimuli [label="Inflammatory\nStimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; Upstream_Kinases [label="Upstream\nKinases", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_p38 [label="p-p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_JNK [label="p-JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_ERK [label="p-ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription\nFactors (e.g., AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory\nResponse", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; UAA [label="Ursolic Acid\nAcetate", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,bold", penwidth=2, pencolor="#EA4335"];
// Edges Stimuli -> Upstream_Kinases; Upstream_Kinases -> p38; Upstream_Kinases -> JNK; Upstream_Kinases -> ERK; p38 -> p_p38 [label="P"]; JNK -> p_JNK [label="P"]; ERK -> p_ERK [label="P"]; p_p38 -> Transcription_Factors; p_JNK -> Transcription_Factors; p_ERK -> Transcription_Factors; Transcription_Factors -> Inflammatory_Response;
// Inhibition edges UAA -> p_JNK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; UAA -> p_p38 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
In Vitro Anti-inflammatory Assays
This protocol is used to assess the effect of this compound on the production of inflammatory mediators in murine macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates (5 x 10^4 cells/well) or 6-well plates (5 x 10^5 cells/well) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours for cytokine and nitric oxide measurements).
-
Analysis:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the cell culture supernatant is measured using the Griess assay.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed RAW 264.7 cells\n(96-well or 6-well plate)", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate_overnight [label="Incubate overnight\n(37°C, 5% CO2)", fillcolor="#FFFFFF", fontcolor="#202124"]; pretreat [label="Pre-treat with\nthis compound\n(1-2 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulate [label="Stimulate with LPS\n(1 µg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_24h [label="Incubate for 24 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; collect_supernatant [label="Collect Supernatant", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; collect_lysate [label="Collect Cell Lysate", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; griess_assay [label="Griess Assay\n(NO measurement)", fillcolor="#FFFFFF", fontcolor="#202124"]; elisa [label="ELISA\n(Cytokine measurement)", fillcolor="#FFFFFF", fontcolor="#202124"]; western_blot [label="Western Blot\n(Protein analysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> incubate_overnight; incubate_overnight -> pretreat; pretreat -> stimulate; stimulate -> incubate_24h; incubate_24h -> collect_supernatant; incubate_24h -> collect_lysate; collect_supernatant -> griess_assay; collect_supernatant -> elisa; collect_lysate -> western_blot; griess_assay -> end; elisa -> end; western_blot -> end; } END_DOT Experimental workflow for LPS-induced inflammation in RAW 264.7 cells.
-
Plate Coating: 96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., H2SO4).
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The cytokine concentration in the samples is determined from the standard curve.
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, phospho-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.
In Vivo Anti-inflammatory Model
This is a widely used animal model for rheumatoid arthritis.
-
Animals: DBA/1 mice are commonly used due to their susceptibility to CIA.
-
Immunization: Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Treatment: Oral or intraperitoneal administration of this compound or vehicle control is initiated before or after the onset of arthritis.
-
Assessment:
-
Clinical Scoring: The severity of arthritis is monitored by scoring the paws for erythema and swelling.
-
Histopathology: Joint tissues are collected for histological analysis of inflammation, cartilage degradation, and bone erosion.
-
Biomarker Analysis: Serum levels of inflammatory cytokines and anti-collagen antibodies are measured by ELISA.
-
Conclusion
This compound demonstrates significant anti-inflammatory potential by targeting key signaling pathways, primarily the NF-κB and MAPK cascades. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into its therapeutic applications. The ability of this compound to modulate multiple targets within the inflammatory network makes it a compelling candidate for the development of novel treatments for a range of inflammatory diseases. Future studies should focus on its pharmacokinetic and pharmacodynamic properties to optimize its clinical translation.
References
- 1. chondrex.com [chondrex.com]
- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. h-h-c.com [h-h-c.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
- 9. bowdish.ca [bowdish.ca]
- 10. researchgate.net [researchgate.net]
- 11. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Potential of Ursolic Acid Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, fruits, and medicinal herbs, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] Its derivative, ursolic acid acetate, is also being explored for similar therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the anticancer effects of ursolic acid and its derivatives, focusing on the molecular mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. The information presented here is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer agents.
Mechanisms of Anticancer Action
Ursolic acid and its derivatives exert their anticancer effects through a multi-targeted approach, influencing various cellular processes that are critical for tumor growth and survival. These mechanisms primarily include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2]
Induction of Apoptosis
A primary mechanism by which ursolic acid inhibits cancer cell growth is by inducing apoptosis, or programmed cell death. This is achieved through the modulation of several key proteins involved in the apoptotic cascade.[3][4] Treatment with ursolic acid has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5][6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8][9] Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis, ultimately leading to cell death.[4][10][11] Furthermore, ursolic acid has been observed to activate the tumor suppressor protein p53, which plays a crucial role in initiating the apoptotic process.[1][10][11]
Cell Cycle Arrest
In addition to inducing apoptosis, ursolic acid can halt the proliferation of cancer cells by causing cell cycle arrest at various phases, most commonly the G0/G1 or S phase.[4][8][10] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Ursolic acid has been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[8][10] These proteins bind to and inhibit the activity of CDK-cyclin complexes, such as CDK4/cyclin D1 and cyclin E, which are essential for the progression of the cell cycle.[8] By inhibiting these complexes, ursolic acid effectively prevents cancer cells from entering the S phase, thus inhibiting DNA replication and cell division.[4][12]
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic acid induces cell cycle arrest and apoptosis of gallbladder carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic Acid Inhibits Growth and Metastasis of Human Colorectal Cancer in an Orthotopic Nude Mouse Model by Targeting Multiple Cell Signaling Pathways: Chemosensitization with Capecitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Effects of Natural Bioactive Ursolic Acid in Embryonic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ursolic acid induces apoptosis through caspase-3 activation and cell cycle arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Ursolic Acid and Its Derivatives: A Potential Therapeutic Agent for Diabetes Mellitus
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetes mellitus is a global metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. Current therapeutic strategies, while effective, often have limitations, including side effects and secondary failure. This has spurred research into novel therapeutic agents, with natural compounds drawing significant attention. Ursolic acid (UA), a pentacyclic triterpenoid (B12794562) widely distributed in medicinal and edible plants, has emerged as a promising candidate. Preclinical studies, both in vitro and in vivo, have demonstrated that UA and its derivatives exert potent anti-diabetic effects through multiple mechanisms. These include enhancing insulin signaling by inhibiting protein tyrosine phosphatase 1B (PTP1B), stimulating glucose uptake via the PI3K/Akt pathway and GLUT4 translocation, activating the AMP-activated protein kinase (AMPK) pathway, preserving pancreatic β-cell function, and mitigating inflammation. This technical guide synthesizes the current scientific evidence on ursolic acid's potential as a therapeutic agent for diabetes, presenting key quantitative data, detailed experimental protocols, and visualizations of its core mechanisms of action to support further research and development.
Introduction
The escalating prevalence of diabetes mellitus and its associated complications, such as nephropathy and cardiovascular disease, presents a formidable challenge to global health systems. The pathophysiology of type 2 diabetes is complex, primarily involving insulin resistance in peripheral tissues (adipose, muscle, and liver) and progressive dysfunction of pancreatic β-cells. Ursolic acid (UA), a natural compound found in sources like apple peels, rosemary, and holy basil, has a long history in traditional medicine and is now being scientifically validated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-carcinogenic effects.[1][2][3] More recently, its role in metabolic regulation has become a key area of investigation, revealing its potential to favorably modulate glucose and lipid metabolism, making it a strong candidate for diabetes therapy.[2][4]
Core Mechanisms of Action
Enhancement of Insulin Signaling via PTP1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway.[5] It dephosphorylates and thereby inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, dampening the downstream signal. Ursolic acid and its derivatives have been identified as competitive inhibitors of PTP1B.[5] By inhibiting PTP1B, UA enhances the phosphorylation of the insulin receptor, amplifying the signal cascade that leads to the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[1][5] This mechanism directly counters a key aspect of insulin resistance.
Stimulation of Glucose Uptake via GLUT4 Translocation
A critical downstream effect of Akt activation is the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, particularly in adipocytes and muscle cells.[3] Ursolic acid has been shown to significantly promote both the expression of GLUT4 and its movement to the cell surface.[4] This action is largely dependent on the PI3K/Akt pathway, as the effect is blocked by PI3K inhibitors like wortmannin (B1684655).[1] The increased presence of GLUT4 on the cell membrane facilitates greater uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[1] Studies also indicate that other kinases, such as protein kinase C (PKC), are involved in this process.[1][4]
Activation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, switches on catabolic pathways (like fatty acid oxidation) and switches off anabolic pathways (like lipid synthesis). Several studies have demonstrated that ursolic acid activates AMPK, potentially through the upstream kinase LKB1. This activation contributes to its anti-diabetic and anti-obesity effects by reducing lipid accumulation in the liver and adipose tissue. Activated AMPK may also play a role in promoting glucose uptake in skeletal muscle, providing another pathway for improving glucose homeostasis.
Protection of Pancreatic β-Cells and Insulin Secretion
Ursolic acid has demonstrated protective effects on pancreatic β-cells, which are responsible for insulin production. In streptozotocin (B1681764) (STZ)-induced diabetic mouse models, UA treatment helped preserve β-cell integrity and significantly elevated insulin levels. It appears to act as an insulin secretagogue, promoting the translocation of insulin vesicles and subsequent insulin secretion.[4] Furthermore, UA has been shown to enhance the expression of genes crucial for pancreas development and insulin production, such as Pdx-1, Ins-1, and Ngn-3, suggesting a role in β-cell regeneration.
Anti-inflammatory Action
Chronic low-grade inflammation is a well-established contributor to insulin resistance. Ursolic acid possesses potent anti-inflammatory properties. It can suppress the activation of pro-inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)-mediated pathway, which leads to the inhibition of nuclear factor-κB (NF-κB). This results in a downstream reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in key metabolic tissues.[3] By alleviating inflammation, UA helps improve insulin sensitivity.
Preclinical Efficacy: Quantitative Data Summary
In Vitro Studies
The effects of ursolic acid and its derivatives have been quantified in various cell-based models, providing insight into their potency and direct cellular actions.
| Parameter | Cell Line | Treatment/Compound | Result | Reference |
| PTP1B Inhibition | Enzyme Assay | UA Derivative 3 | IC50 = 5.6 µM | [6][7] |
| UA Derivative 5 | IC50 = 4.7 µM | [6][7] | ||
| UA Derivative 7 | IC50 = 4.6 µM | [6][7] | ||
| Glucose Uptake | 3T3-L1 Adipocytes | 2.5 µM Ursolic Acid | 17% increase in glucose uptake | [1] |
| 5.0 µM Ursolic Acid | 29% increase in glucose uptake | [1] | ||
| 10.0 µM Ursolic Acid | 35% increase in glucose uptake | [1] | ||
| Lipid Accumulation | HepG2 Cells | 20 µM Ursolic Acid | Triglycerides reduced from 0.133 to 0.066 µmol/mg protein | |
| Total Cholesterol reduced from 0.078 to 0.049 µmol/mg protein | ||||
| Cell Viability | NRK-52E Kidney Cells | 10, 25, 50 µM UA | Increased cell viability in high-glucose conditions | [8] |
In Vivo Studies
Animal models of diabetes and obesity have been instrumental in demonstrating the systemic effects of ursolic acid administration.
| Animal Model | Treatment & Duration | Key Outcomes | Reference |
| STZ-induced Diabetic Mice | 0.05% (w/w) UA in diet for 4 weeks | Significantly improved blood glucose, glucose intolerance, and insulin sensitivity; elevated insulin levels. | |
| STZ/High-Fat Diet Diabetic Rats | 2.5, 5, 10 mg/kg UA (oral) for 8 weeks | Dose-dependent reduction in blood glucose, plasma insulin, total cholesterol, and triglycerides. | |
| Aged Rats (Insulin Resistant) | 50 mg/kg UA for 7 weeks | Decreased epididymal fat weight, fasting insulin, and HOMA-IR; upregulated p-Akt and GLUT4. | [3] |
| STZ/HFD LDLr-/- Mice | 0.2% UA in diet for 11 weeks | 53% reduction in atherosclerotic lesion formation; improved survival rate from 40% to 90%. | |
| STZ-induced Diabetic Rats | 35 mg/kg UA for 8 weeks | Significantly lowered fasting blood glucose, BUN, and SCr; reduced renal inflammation (TNF-α, MCP-1). | |
| STZ-induced DN Mice | 25 & 100 mg/kg UA for 4 weeks | Reduced fasting blood glucose and serum insulin; ameliorated renal pathological changes. | [8] |
Key Experimental Protocols
In Vivo Diabetes Induction and Treatment
-
Model: Streptozotocin (STZ)-induced Type 1 or Type 2 Diabetes.
-
Animals: Male ICR mice or Sprague-Dawley rats.
-
Induction: For Type 1 models, a single high-dose intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 40-200 mg/kg) dissolved in citrate (B86180) buffer is used.[9] For Type 2 models, this is often preceded by an injection of nicotinamide (B372718) (to protect some β-cells) and/or combined with a high-fat diet (HFD) for several weeks to induce insulin resistance.[10]
-
Confirmation: Diabetes is confirmed by measuring fasting blood glucose levels; animals with levels ≥11 mmol/L (or ~200 mg/dL) are typically selected.[10]
-
Treatment: Ursolic acid is administered orally via gavage (e.g., 10-50 mg/kg daily) or mixed into the diet (e.g., 0.05-0.2% w/w) for a period of 4 to 12 weeks.[9][11]
-
Endpoints: Blood glucose, plasma insulin, lipid profiles, body weight, and organ-specific histology (kidney, pancreas, liver) are assessed.
Cell-Based Glucose Uptake Assay
-
Cell Line: 3T3-L1 preadipocytes.
-
Protocol:
-
Differentiation: Induce differentiation of confluent 3T3-L1 preadipocytes into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Treatment: Incubate mature adipocytes with varying concentrations of ursolic acid (e.g., 2.5, 5, 10 µM) for 2-24 hours.[1] In some experiments, cells are pre-treated with inhibitors (e.g., wortmannin for PI3K) for 30 minutes.[1]
-
Glucose Uptake Measurement: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the medium and incubate for a defined period.
-
Quantification: Wash the cells to remove extracellular 2-NBDG, lyse the cells, and measure the intracellular fluorescence using a plate reader. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To quantify the expression and phosphorylation status of key proteins in a signaling pathway (e.g., Akt, p-Akt, GLUT4).
-
Protocol:
-
Protein Extraction: Lyse treated cells or homogenized tissues with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane with non-fat milk or BSA, then incubate with a primary antibody specific to the target protein (e.g., anti-p-Akt Ser473, anti-GLUT4) overnight at 4°C.[3]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Clinical Evidence and Future Directions
While preclinical data are robust, human clinical evidence for ursolic acid is still emerging. A randomized, double-blind, placebo-controlled trial investigated the effect of 150 mg of ursolic acid per day for 12 weeks in patients with metabolic syndrome.[12][13] The study reported that UA administration led to significant reductions in body weight, BMI, waist circumference, and fasting glucose, along with an increase in insulin sensitivity.[12]
Despite these promising results, a key challenge for the clinical development of ursolic acid is its low water solubility and poor bioavailability.[14] Future research is therefore focused on:
-
Developing Novel Formulations: Creating formulations like nanoparticles, liposomes, or solid dispersions to enhance solubility and absorption.
-
Synthesizing Derivatives: Designing and synthesizing novel UA derivatives with improved pharmacokinetic properties and potentially higher potency, as demonstrated by the enhanced PTP1B inhibition of some derivatives.[5][6][14]
-
Larger Clinical Trials: Conducting larger, multi-center clinical trials to definitively establish the efficacy, safety, and optimal dosage of UA or its derivatives for the management of type 2 diabetes and its complications.
Conclusion
Ursolic acid and its derivatives represent a compelling class of natural compounds with significant potential for the treatment of diabetes. The multifaceted mechanism of action—targeting insulin signaling, glucose uptake, β-cell function, energy metabolism, and inflammation—positions UA as an attractive candidate for a holistic therapeutic approach. The extensive preclinical data summarized in this guide provide a strong foundation for its continued investigation. Overcoming the challenges of bioavailability through advanced formulation and medicinal chemistry will be critical to translating the profound anti-diabetic effects observed in the laboratory into a viable clinical therapy for patients worldwide.
References
- 1. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]
- 2. Therapeutic Potential of Ursolic Acid in Cancer and Diabetic Neuropathy Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid ameliorates adipose tissue insulin resistance in aged rats via activating the Akt-glucose transporter 4 signaling pathway and inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of ursolic acid as insulin secretagogue and insulinomimetic is mediated by cross-talk between calcium and kinases to regulate glucose balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic acid and its derivative inhibit protein tyrosine phosphatase 1B, enhancing insulin receptor phosphorylation and stimulating glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid derivatives as potential antidiabetic agents: In vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ursolic Acid Ameliorates Diabetic Nephropathy by Inhibiting JAK2/STAT3-Driven Ferroptosis: Mechanistic Insights from Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic acid improves diabetic nephropathy via suppression of oxidative stress and inflammation in streptozotocin-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Ursolic Acid Protects Diabetic Mice Against Monocyte Dysfunction and Accelerated Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. In vitro and in vivo evaluation of the antidiabetic activity of ursolic acid derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Chemical Synthesis and Characterization of Ursolic Acid Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursolic acid, a pentacyclic triterpenoid (B12794562) ubiquitously found in the plant kingdom, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Chemical modification of ursolic acid, such as through acetylation to form ursolic acid acetate (B1210297), is a key strategy to enhance its bioavailability and therapeutic potential.[4][5] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of ursolic acid acetate. It details established experimental protocols, presents quantitative data in a structured format, and visualizes key experimental workflows and associated biological signaling pathways.
Chemical Synthesis of this compound
The primary route for the synthesis of this compound is through the acetylation of ursolic acid. This reaction targets the hydroxyl group at the C-3 position of the ursolic acid molecule.[4] Various acetylating agents and catalysts can be employed to achieve this transformation.
General Reaction Scheme
The acetylation of ursolic acid to this compound is depicted in the following reaction:
Ursolic Acid + Acetylating Agent → this compound
Experimental Protocols
Several methods for the acetylation of ursolic acid have been reported. Below are detailed protocols for common laboratory-scale syntheses.
Protocol 1: Acetylation using Acetic Anhydride (B1165640) and Pyridine (B92270)
This is a widely used and effective method for the acetylation of hydroxyl groups.
-
Materials: Ursolic acid, anhydrous pyridine, acetic anhydride, diethyl ether, distilled water, magnesium sulfate (B86663).
-
Procedure:
-
Dissolve ursolic acid in anhydrous pyridine.
-
Add acetic anhydride to the solution. The molar ratio of ursolic acid to acetic anhydride is typically 1:1.2.[6]
-
The reaction mixture is stirred and can be refluxed overnight.[6]
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is concentrated under reduced pressure.
-
The resulting residue is washed with distilled water to remove pyridine and acetic acid.
-
The product is then extracted with an organic solvent such as diethyl ether.[6]
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the crude product.
-
Purification of the crude product is achieved by column chromatography on silica (B1680970) gel.
-
Protocol 2: Catalytic Acetylation using Phosphotungstic Acid
This method utilizes a solid acid catalyst for a more environmentally friendly approach.
-
Materials: Ursolic acid, acetic anhydride, tetrahydrofuran (B95107) (THF), phosphotungstic acid (H₃PW₁₂O₄₀·xH₂O).
-
Procedure:
-
Dissolve ursolic acid in tetrahydrofuran.
-
Add acetic anhydride as the acylating agent. A molar ratio of ursolic acid to acetic anhydride of 1:2 has been shown to be effective.[7]
-
Add phosphotungstic acid as the catalyst. The catalyst amount is typically around 6.5% of the mass of ursolic acid.[7]
-
The reaction is carried out at a specific temperature, for instance, 60°C, for a defined period, such as 3 hours.[7]
-
Upon completion, the product is isolated and purified, often through column chromatography.
-
Quantitative Data for Synthesis
| Parameter | Method 1 (Acetic Anhydride/Pyridine) | Method 2 (Phosphotungstic Acid/THF) | Reference |
| Starting Material | Ursolic Acid | Ursolic Acid | [6][7] |
| Acetylating Agent | Acetic Anhydride | Acetic Anhydride | [6][7] |
| Catalyst/Solvent | Pyridine | Phosphotungstic Acid / THF | [6][7] |
| Reaction Conditions | Reflux, overnight | 60°C, 3 hours | [6][7] |
| Yield | 60% | Up to 91.02% | [7][8] |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are utilized.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key signals for this compound include the appearance of a singlet peak around δ 2.02 ppm, corresponding to the methyl protons of the acetyl group.[9] The signal for the H-3 proton is shifted downfield to around δ 4.68 ppm upon acetylation.[8]
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon of the acetyl group typically appears around δ 171.0 ppm, and the C-3 carbon signal is shifted to a lower field compared to that of ursolic acid.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-3 | 4.68 | dd | 10.7, 5.3 | [8] |
| H-12 | 5.19 | s | - | [8] |
| OCOCH₃ | 2.02 | s | - | [9] |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C-3 | ~81.0 | |
| C-12 | 125.7 | |
| C-13 | 138.2 | [8] |
| C-28 (COOH) | 182.8 | [8] |
| C=O (Acetyl) | ~171.0 |
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorptions:
-
A strong absorption band around 1720-1735 cm⁻¹ indicates the presence of the ester carbonyl group (C=O) from the acetate.[10]
-
The disappearance of the broad O-H stretching band of the hydroxyl group from ursolic acid (around 3434 cm⁻¹) confirms successful acetylation.[11]
-
A band around 1250 cm⁻¹ is characteristic of the C-O stretching of the acetate group.[10]
-
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.
-
Expected Molecular Ion: The molecular formula of this compound is C₃₂H₅₀O₄, with a molecular weight of 498.74 g/mol . Electrospray ionization (ESI-MS) may show a peak corresponding to [M+H]⁺ at m/z 499 or [M+Na]⁺ at m/z 521.[9]
Chromatographic Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis.
-
Typical Conditions:
-
Column: A reverse-phase C18 column is commonly used.[12][13]
-
Mobile Phase: A mixture of methanol (B129727) and water (acidified with trifluoroacetic acid or formic acid) or acetonitrile (B52724) and water is often employed in an isocratic or gradient elution mode.[13][14]
-
Detection: UV detection is typically set at a wavelength around 210-220 nm.[3]
-
Table 3: HPLC Analysis Parameters
| Parameter | Value | Reference |
| Column | RP-18 (4.6 x 250 mm, 5 µm) | [13] |
| Mobile Phase | Methanol:Water (acidified to pH 3.5 with TFA) (88:12, v/v) | [13] |
| Flow Rate | 1.0 mL/min | [12][13] |
| Detection Wavelength | 210 nm | [13] |
| Retention Time | Varies depending on exact conditions |
Experimental and Biological Pathway Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Signaling Pathways of Ursolic Acid and Its Derivatives
Ursolic acid and its derivatives, including the acetate form, have been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. The anti-inflammatory effects of ursolic acid-3-acetate have been demonstrated in models of rheumatoid arthritis.[15]
Caption: Simplified diagram of key signaling pathways modulated by ursolic acid derivatives.
Conclusion
The synthesis of this compound is a straightforward yet crucial step in the exploration of the therapeutic potential of ursolic acid. The acetylation can be achieved through various methods, with catalytic approaches offering higher yields and more environmentally benign conditions. A comprehensive characterization using a suite of spectroscopic and chromatographic techniques is paramount to ensure the identity and purity of the final product. Understanding the molecular targets and signaling pathways affected by this compound is vital for its development as a potential therapeutic agent. This guide provides the foundational technical information required for researchers and scientists to confidently synthesize, characterize, and further investigate this promising natural product derivative.
References
- 1. Ursolic acid: Source; Biological activity and Mechanism of action_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. ijesrr.org [ijesrr.org]
- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Bioactivity of Ursolic Acid Acetate (B1210297)
This technical guide provides a comprehensive literature review of the bioactivity of ursolic acid acetate (UAA), a derivative of the naturally occurring pentacyclic triterpenoid, ursolic acid (UA). Ursolic acid itself is widely distributed in various plants, fruits, and medicinal herbs and is known for a multitude of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] The acetylation of the C-3 hydroxyl group of ursolic acid to form this compound can modify its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy.[3] This document summarizes the current understanding of UAA's pharmacological effects, presents quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.
Documented Bioactivities of this compound
Research has highlighted several key therapeutic areas where this compound demonstrates significant potential. These include anti-inflammatory, cytotoxic, and anti-parasitic activities.
Anti-Inflammatory Effects
This compound has shown potent anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA).[4] In a murine model of collagen-induced arthritis, oral administration of UAA led to a reduction in clinical arthritis symptoms, paw thickness, and histological changes.[4] Its efficacy was found to be comparable to the corticosteroid dexamethasone (B1670325).[4]
The primary mechanism for this anti-inflammatory action involves the modulation of key signaling pathways. UAA effectively suppresses the expression and production of inflammatory mediators, such as cytokines and matrix metalloproteinases (MMPs), by downregulating the IKKα/β, IκBα, and nuclear factor-κB (NF-κB) signaling cascade.[4] Furthermore, UAA administration was observed to reduce the expansion of Th1/Th17 phenotype CD4+ T lymphocytes, which are crucial drivers of inflammation in RA.[4]
Cytotoxic and Anti-Cancer Activity
This compound has demonstrated cytotoxicity against certain cancer cell lines. While much of the extensive anti-cancer research has focused on its parent compound, ursolic acid[1][2][5], specific data for UAA is emerging. It has been shown to be cytotoxic to KB (human oral epidermoid carcinoma) cells, indicating its potential as an anti-cancer agent.[6]
The broader anti-cancer mechanisms of the parent compound, ursolic acid, which may be shared by its acetate derivative, involve the induction of apoptosis (programmed cell death) and the inhibition of proliferation.[7][8] These effects are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and growth.[9][10][11] Ursolic acid also influences the expression of key apoptotic proteins, such as upregulating the pro-apoptotic Bax and downregulating the anti-apoptotic Bcl-2.[3][12]
Anti-parasitic Activity
UAA has been identified as an inhibitor of heat shock protein 90 (Hsp90) in Plasmodium falciparum (PfHsp90), the parasite responsible for malaria.[6] Hsp90 is a chaperone protein that is essential for the viability of the parasite, making it an attractive drug target. UAA was found to reduce the ATPase activity of PfHsp90 in a dose-dependent manner.[6] It also exhibits inhibitory activity against Theileria annulata, a tick-borne protozoan parasite that causes bovine tropical theileriosis.[13]
Quantitative Bioactivity Data
The following table summarizes the key quantitative metrics reported for the bioactivity of this compound.
| Bioactivity | Target/Cell Line | Metric | Value | Reference |
| Cytotoxicity | KB cells (human oral carcinoma) | IC₅₀ | 8.4 μM | [6] |
| Anti-malarial | P. falciparum FcB1 strain | IC₅₀ | 24.93 μM | [6] |
| Anti-malarial | P. falciparum Hsp90 (PfHsp90) | Kᴅ | 8.16 μM | [6] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᴅ (Dissociation constant) is a measure of the binding affinity between a ligand (UAA) and a protein (PfHsp90).
Key Signaling Pathways Modulated by Ursolic Acid and Its Derivatives
The biological effects of ursolic acid and its acetate derivative are mediated through their interaction with complex intracellular signaling networks.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the activation of IKK and the subsequent phosphorylation and degradation of IκBα.[4][14]
Modulation of the PI3K/Akt/mTOR Apoptotic Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[10] Activation of this pathway by growth factors leads to the phosphorylation and activation of Akt, which in turn activates mTOR and inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins. Studies on ursolic acid show that it can induce apoptosis by inhibiting the phosphorylation of Akt, thereby suppressing this pro-survival pathway.[9][10][11][15] This leads to the activation of downstream effectors like caspases and ultimately results in programmed cell death.
Detailed Experimental Protocols
This section provides an overview of methodologies commonly used to assess the bioactivity of compounds like this compound, based on the cited literature.
In Vivo Anti-Inflammatory Assay: Collagen-Induced Arthritis (CIA) Model
This model is a widely used preclinical model for rheumatoid arthritis.[4]
-
Induction : Male DBA/1J mice are immunized with an emulsion of bovine type II collagen (CII) and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given 21 days later.
-
Treatment : Following the booster immunization, mice are orally administered with this compound (e.g., daily) or a vehicle control. A positive control group treated with a known anti-inflammatory drug like dexamethasone is included.
-
Assessment : Arthritis development is monitored for several weeks. Clinical arthritis scores are assigned based on the severity of paw swelling and redness. Paw thickness is measured using calipers.
-
Analysis : At the end of the study, serum is collected to measure levels of anti-CII IgG1 and IgG2a antibodies. Joint tissues are collected for histological (H&E staining) and radiological analysis to assess inflammation, cartilage damage, and bone erosion.
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is used to measure drug-induced cytotoxicity by quantifying cellular protein content.[12]
-
Cell Seeding : Cancer cells (e.g., KB cells) are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation : Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Fixation : The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining : The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated for 30 minutes at room temperature.
-
Washing : Unbound dye is removed by washing with 1% acetic acid.
-
Quantification : The bound stain is solubilized with a Tris base solution. The absorbance is measured using a microplate reader at approximately 510 nm. The IC₅₀ value is then calculated from the dose-response curve.
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][12]
-
Cell Culture and Treatment : Cells are seeded in plates and treated with the desired concentrations of this compound for a specific time (e.g., 24 hours).
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining : Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry : The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.
-
Data Analysis : The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is quantified using appropriate software.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the molecular mechanism of this compound in a cell-based model.
Conclusion and Future Directions
This compound, a derivative of a well-known bioactive triterpenoid, demonstrates significant therapeutic potential as an anti-inflammatory, cytotoxic, and anti-parasitic agent. Its mechanisms of action appear to involve the modulation of critical inflammatory and cell survival signaling pathways, including NF-κB and PI3K/Akt. The quantitative data available, though limited, suggests potency in the micromolar range.
For drug development professionals and researchers, UAA represents a promising lead compound. Future research should focus on:
-
Expanding the toxicological and pharmacological profiling of UAA against a wider range of cancer cell lines and in various preclinical disease models.
-
Conducting pharmacokinetic and bioavailability studies to compare UAA directly with its parent compound, ursolic acid.
-
Synthesizing further derivatives to optimize potency, selectivity, and drug-like properties.
-
Elucidating its effects on other signaling pathways known to be modulated by ursolic acid, such as the MAPK and JAK/STAT pathways.[16][17]
By leveraging the established protocols and understanding the key signaling pathways outlined in this guide, the scientific community can further unlock the therapeutic potential of this compound.
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Induction of apoptosis and regulation of the MAPK pathway by ursolic acid in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Effects of Ursolic Acid Acetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ursolic acid and its derivatives have garnered significant attention for their potential therapeutic applications in metabolic disorders. This technical guide delves into the in vivo metabolic effects of ursolic acid acetate (B1210297) (UAA), providing a comprehensive overview of the current scientific literature. While direct research on ursolic acid acetate is limited, this guide synthesizes the extensive data available for its parent compound, ursolic acid (UA), which is anticipated to exhibit similar metabolic activities. This document outlines key experimental findings, detailed methodologies, and the signaling pathways implicated in the metabolic modulation by these compounds. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways are visualized using Graphviz diagrams.
Introduction to this compound and its Metabolic Significance
This compound is an acetylated derivative of ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous plants. While UA has been extensively studied for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects, research specifically targeting the in vivo metabolic effects of UAA is still emerging. One study has indicated that this compound possesses significant in vivo antioxidant and potential anti-diabetic properties by mitigating oxidative stress in animal models.[1] Given that esters like UAA are often hydrolyzed in vivo to their parent compound, the wealth of data on ursolic acid's metabolic effects serves as a critical reference point for understanding the potential activities of UAA. This guide, therefore, focuses primarily on the established metabolic effects of ursolic acid as a proxy for this compound.
Experimental Protocols for In Vivo Metabolic Studies
The following protocols are representative of the methodologies employed in the in vivo assessment of ursolic acid's metabolic effects and can be adapted for studies on this compound.
2.1. Animal Models
-
High-Fat Diet (HFD)-Induced Obesity Model: Male C57BL/6J mice are often fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity, insulin (B600854) resistance, and dyslipidemia.[2][3]
-
Streptozotocin (B1681764) (STZ)-Induced Diabetic Model: Type 2 diabetes can be induced in rodents, such as ICR mice, through a combination of a high-fat diet and a low dose of streptozotocin, or in non-obese models using streptozotocin and nicotinamide.[4]
2.2. Administration of Test Compound
-
Route of Administration: Ursolic acid is typically administered orally via gavage or as a supplement mixed into the diet.
-
Dosage: Effective doses in murine models have ranged from 50 mg/kg to 200 mg/kg of body weight per day.[3] Dietary supplementation has been tested at concentrations of 0.01% to 0.5%.[4]
-
Duration: Treatment periods in chronic metabolic studies typically range from 4 to 8 weeks.[3][4]
2.3. Metabolic Phenotyping
-
Glucose Homeostasis:
-
Fasting Blood Glucose and Insulin: Measured from tail vein blood after an overnight fast.
-
Glucose Tolerance Test (GTT): Performed by administering an intraperitoneal or oral glucose bolus after a fast and measuring blood glucose at timed intervals.
-
Insulin Tolerance Test (ITT): Involves an intraperitoneal injection of insulin after a short fast, with subsequent blood glucose monitoring to assess insulin sensitivity.
-
-
Lipid Profile:
-
Serum Lipids: Total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured in serum samples.
-
Tissue Lipids: Lipid content in the liver and adipose tissue is quantified to assess steatosis and adiposity.
-
-
Gene and Protein Expression Analysis:
-
Western Blotting: Used to determine the protein levels and phosphorylation status of key signaling molecules in tissues like the liver, skeletal muscle, and adipose tissue.
-
Quantitative Real-Time PCR (qRT-PCR): Employed to measure the mRNA expression of genes involved in metabolic pathways.
-
Quantitative Data on Metabolic Effects
The following tables summarize the quantitative outcomes from in vivo studies investigating the metabolic effects of ursolic acid.
Table 1: Effects of Ursolic Acid on Body Weight and Adiposity
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Body Weight | High-Fat Diet-Fed Mice | Ursolic Acid | 50 mg/kg/day | 8 weeks | Reduced body weight gain | [3] |
| Adipose Tissue Mass | High-Fat Diet-Fed Mice | Ursolic Acid | 200 mg/kg/day | 8 weeks | Decreased liver and adipose tissue mass | [3] |
| Adipocyte Size | High-Fat Diet-Fed Mice | Ursolic Acid | Not specified | Not specified | Reduced adipocyte size in epididymal fat | [2] |
Table 2: Effects of Ursolic Acid on Glucose Metabolism
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Fasting Blood Glucose | STZ/Nicotinamide-Induced Diabetic Mice | Ursolic Acid | 0.01% and 0.05% in diet | 4 weeks | Reduced fasting blood glucose | [4] |
| Glucose Tolerance | High-Fat Diet-Fed Mice | Ursolic Acid | 50 and 200 mg/kg/day | 8 weeks | Improved glucose tolerance | [3] |
| Insulin Sensitivity | High-Fat Diet-Fed Mice | Ursolic Acid | 50 and 200 mg/kg/day | 8 weeks | Enhanced insulin sensitivity | [3] |
| Hepatic Glucokinase Activity | STZ/Nicotinamide-Induced Diabetic Mice | Ursolic Acid | 0.01% and 0.05% in diet | 4 weeks | Increased glucokinase activity | [4] |
| Hepatic Glucose-6-Phosphatase Activity | STZ/Nicotinamide-Induced Diabetic Mice | Ursolic Acid | 0.01% and 0.05% in diet | 4 weeks | Decreased glucose-6-phosphatase activity | [4] |
Table 3: Effects of Ursolic Acid on Lipid Metabolism
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Plasma Triglycerides | High-Fat Diet-Fed Mice | Ursolic Acid | 50 and 200 mg/kg/day | 8 weeks | Decreased plasma triglycerides | [3] |
| Plasma LDL-Cholesterol | High-Fat Diet-Fed Mice | Ursolic Acid | 50 and 200 mg/kg/day | 8 weeks | Decreased plasma LDL-cholesterol | [3] |
| Plasma HDL-Cholesterol | High-Fat Diet-Fed Mice | Ursolic Acid | 50 and 200 mg/kg/day | 8 weeks | Increased plasma HDL-cholesterol | [3] |
| Liver Triglycerides | High-Fat Diet-Fed Mice | Ursolic Acid | Not specified | Not specified | Significantly decreased liver triglycerides | [2] |
| Liver Total Cholesterol | High-Fat Diet-Fed Mice | Ursolic Acid | Not specified | Not specified | Significantly decreased liver total cholesterol | [2] |
Key Signaling Pathways Modulated by Ursolic Acid
Ursolic acid exerts its metabolic effects by modulating several key signaling pathways that regulate glucose and lipid homeostasis.
4.1. AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.
-
Mechanism of Action: Ursolic acid has been shown to activate AMPK in both in vivo and in vitro models.[2][5] This activation leads to the downstream phosphorylation of its target proteins, resulting in:
4.2. PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly in the liver.
-
Mechanism of Action: Ursolic acid acts as a PPARα activator, inducing the expression of its target genes.[3] This leads to:
-
Increased Fatty Acid Uptake and β-oxidation: Upregulation of genes involved in the transport and oxidation of fatty acids in the liver.[3]
-
Downregulation of Lipogenesis: Decreased expression of genes responsible for lipid synthesis, such as sterol regulatory element-binding protein-1c (SREBP-1c).[3]
-
4.3. PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical component of insulin signaling and is essential for glucose uptake and metabolism.
-
Mechanism of Action: Ursolic acid has been shown to stimulate glucose uptake in adipocytes through the activation of the PI3K/Akt pathway.[6] This activation results in:
-
GLUT4 Translocation: Promotion of the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[6]
-
Improved Insulin Sensitivity: By enhancing the downstream effects of insulin signaling, ursolic acid can improve overall insulin sensitivity.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the in vivo metabolic effects of this compound.
References
- 1. In-vivo antioxidant activity of this compound in rats. [wisdomlib.org]
- 2. transage.com.cn [transage.com.cn]
- 3. Ursolic acid improves lipid and glucose metabolism in high-fat-fed C57BL/6J mice by activating peroxisome proliferator-activated receptor alpha and hepatic autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Ursolic acid alleviates lipid accumulation by activating the AMPK signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]
A Technical Guide to the In Vitro Effects of Ursolic Acid Acetate on Gene Expression
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ursolic acid (UA), a pentacyclic triterpenoid (B12794562) found in numerous medicinal plants, and its derivatives are subjects of intense research due to their wide-ranging pharmacological activities, including anti-inflammatory and anti-cancer effects. This technical guide focuses on the in vitro effects of its derivative, ursolic acid acetate (B1210297) (UAA), on gene expression. While research specifically on UAA is emerging, the extensive body of work on its parent compound, ursolic acid, provides a foundational understanding of its likely mechanisms. This document summarizes the known gene expression changes induced by UAA, provides a comprehensive overview of the pathways modulated by UA, details common experimental protocols, and visualizes key signaling networks.
Core Findings: Ursolic Acid Acetate (UAA) and Inflammatory Gene Regulation
Ursolic acid-3-acetate (UAA) has been identified as a potent modulator of inflammatory responses, primarily through the suppression of the NF-κB signaling pathway. In vitro studies using tumor necrosis factor (TNF)-α-stimulated rheumatoid arthritis (RA) synovial fibroblasts have demonstrated that UAA effectively reduces the expression of key inflammatory mediators.[1]
Quantitative Data: UAA-Modulated Gene Expression
The primary mechanism of UAA's anti-inflammatory effect involves the downregulation of critical genes that promote and sustain inflammatory conditions in synovial fibroblasts.[1]
| Gene Target Category | Specific Genes/Proteins | Effect of UAA Treatment | Cell Model | Reference |
| Inflammatory Cytokines | Various (e.g., IL-6, IL-1β) | Downregulation | Human RA Synovial Fibroblasts | [1] |
| Matrix Metalloproteinases | MMP-1, MMP-3 | Downregulation | Human RA Synovial Fibroblasts | [1] |
| NF-κB Signaling | IKKα/β, IκBα, NF-κB | Downregulation/Inhibition | Human RA Synovial Fibroblasts | [1] |
Visualized Pathway: UAA Inhibition of NF-κB Signaling
The following diagram illustrates the inhibitory effect of this compound on the TNF-α-induced NF-κB signaling pathway in synovial fibroblasts.
Caption: UAA inhibits inflammation by blocking IKK, IκBα, and NF-κB.
Broader Context: Gene Expression Effects of Ursolic Acid (UA)
The parent compound, ursolic acid, has been studied extensively, revealing its ability to modulate a wide array of genes involved in apoptosis, cell cycle, and inflammation across various cancer and normal cell lines.
Quantitative Data: UA-Modulated Gene Expression in Cancer and Inflammation
The tables below summarize the consistent findings on UA's impact on pro-apoptotic, anti-apoptotic, and inflammatory gene expression.
Table 1: Pro-Apoptotic and Tumor Suppressor Genes Upregulated by Ursolic Acid
| Gene | Effect | Cell Model(s) | Reference(s) |
| p53 | Upregulation | B16F-10 Melanoma, SMMC-7721 Hepatoma | [2][3][4] |
| Bax | Upregulation | Endometrial, Breast, Melanoma, Intestinal | [5][6][7] |
| Bak | Upregulation | U266 Multiple Myeloma | [6] |
| Bad | Upregulation | T47D, MCF-7, MDA-MB-231 Breast Cancer | [5] |
| Caspase-3 | Upregulation/Activation | B16F-10, M4Beu Melanoma, Prostate, Breast | [2][5] |
| Caspase-8 | Upregulation/Activation | Prostate, HepG2, SGC7901 | [3] |
| Caspase-9 | Upregulation/Activation | Prostate, Breast, HepG2, SGC7901 | [3][5] |
| PTEN | Upregulation | K562 Leukemia |
Table 2: Anti-Apoptotic and Pro-Survival Genes Downregulated by Ursolic Acid
| Gene | Effect | Cell Model(s) | Reference(s) |
| Bcl-2 | Downregulation | B16F-10, U266, Breast, Endometrial, Intestinal | [2][5][6][7] |
| Bcl-xL | Downregulation | U266 Multiple Myeloma, Breast Cancer | [5][6] |
| Survivin | Downregulation | U266 Multiple Myeloma, Intestinal Cancer | [6][7] |
| c-IAPs | Downregulation | Human Prostate Epithelial | |
| Cyclin D1 | Downregulation | MCF-7 Breast, U266 Multiple Myeloma | [6] |
| CDK4 | Downregulation | MCF-7 Breast Cancer | |
| FoxM1 | Downregulation | MCF-7 Breast Cancer | |
| NF-κB | Inhibition/Downregulation | B16F-10, Colon, Breast, Prostate | [2][7] |
| MMP-9 | Downregulation | HT1080 Fibrosarcoma, Colon Cancer | [3] |
Table 3: Inflammatory Genes Modulated by Ursolic Acid
| Gene | Effect | Cell Model(s) | Reference(s) |
| COX-2 | Downregulation | Mammary Epithelial, HepG2, SGC7901 | |
| iNOS | Downregulation | RAW 264.7 Macrophages | [8] |
| TNF-α | Downregulation | B16F-10 Melanoma, Breast Cancer | [2][4][5] |
| IL-1β | Downregulation | B16F-10 Melanoma | [2][4] |
| IL-6 | Downregulation | B16F-10 Melanoma, Breast Cancer | [2][4][5] |
| GM-CSF | Downregulation | B16F-10 Melanoma | [2][4] |
Visualized Pathways: Key Networks Modulated by Ursolic Acid
The following diagrams depict the major signaling cascades affected by ursolic acid in vitro.
Caption: Ursolic acid induces apoptosis via p53, Bax, and caspases.
Caption: Ursolic acid inhibits the PI3K/Akt/mTOR survival pathway.
Experimental Protocols
The following sections outline standardized methodologies for investigating the effects of this compound on gene expression in vitro, synthesized from common practices in the cited literature.[5]
Cell Culture and Treatment
-
Cell Lines: Select appropriate human or murine cell lines (e.g., HaCaT keratinocytes, RAW 264.7 macrophages, MCF-7 breast cancer cells).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Seed cells in plates and allow them to adhere for 24 hours. Replace the medium with fresh medium containing various concentrations of UAA (e.g., 1-50 µM). A vehicle control (DMSO equivalent) must be run in parallel.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) before harvesting for analysis.
Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression in UAA-treated samples to the vehicle control.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-phospho-NF-κB, anti-Caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualized Workflow: Gene Expression Analysis
Caption: Workflow for analyzing UAA's effect on gene/protein expression.
Conclusion and Future Directions
The available in vitro evidence strongly indicates that this compound and its parent compound, ursolic acid, are potent modulators of gene expression networks central to inflammation, cell survival, and apoptosis. UAA demonstrates clear anti-inflammatory potential by suppressing the NF-κB pathway in synovial fibroblasts.[1] The broader activities of UA, including the downregulation of oncogenes like Bcl-2 and Cyclin D1 and the upregulation of tumor suppressors like p53 and Bax, highlight its significant anti-cancer promise.[2][5][6][7]
For drug development professionals, these compounds represent promising scaffolds for novel therapeutics. However, a critical gap in the literature is the limited number of studies focusing specifically on this compound. Future research should aim to:
-
Directly compare the potency and gene expression profiles of UAA versus UA across multiple cell lines.
-
Utilize transcriptomic approaches (e.g., RNA-sequencing) to obtain an unbiased, global view of the genes and pathways modulated by UAA.
-
Investigate the epigenetic modifications that may underlie the observed changes in gene expression.
By addressing these areas, the scientific community can fully elucidate the therapeutic potential of this compound and accelerate its translation into clinical applications.
References
- 1. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursolic acid disturbs ROS homeostasis and regulates survival-associated gene expression to induce apoptosis in intestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Medicinal Chemistry of Ursolic Acid Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursolic acid, a naturally occurring pentacyclic triterpenoid, has long been recognized for its diverse pharmacological properties. First identified in the 1920s within the waxy coating of apples, its journey into medicinal chemistry has been driven by its potential as an anti-inflammatory, antioxidant, and anticancer agent.[1] However, the therapeutic application of ursolic acid has been hampered by its poor water solubility and limited bioavailability.[2] This has led researchers to explore chemical modifications to enhance its drug-like properties. One of the earliest and most studied modifications is the acetylation of the C-3 hydroxyl group to produce ursolic acid acetate (B1210297) (3-O-acetyl-ursolic acid). This guide provides an in-depth overview of the discovery, history, and medicinal chemistry of ursolic acid acetate, including detailed experimental protocols, quantitative bioactivity data, and visualization of its molecular pathways.
Discovery and History
The initial discovery of ursolic acid dates back to the 1920s when it was isolated from the epicuticular waxes of apples.[1] For decades, it remained a compound of interest primarily for botanists and phytochemists. It wasn't until the latter half of the 20th century that its significant biological activities began to be systematically investigated.
The foray into creating derivatives like this compound was a logical progression in medicinal chemistry. Researchers hypothesized that by modifying the polar hydroxyl group at the C-3 position, they could alter the compound's lipophilicity, potentially improving its absorption and cellular uptake. The acetylation process, a straightforward and well-established chemical transformation, provided an ideal starting point. Early studies on 3-O-acetyl-ursolic acid and other derivatives aimed to establish structure-activity relationships (SAR), revealing that modifications at the C-3 and C-28 positions could significantly influence cytotoxic and anti-inflammatory potency.[2][3][4] These findings cemented the role of this compound as a key scaffold in the development of new therapeutic agents.
Isolation, Characterization, and Synthesis
Isolation of Ursolic Acid from Natural Sources
Ursolic acid is abundant in various plants, including the leaves of Tulsi (Ocimum sanctum) and Eucalyptus (Eucalyptus grandis), and the peels of fruits.[5][6] The general procedure involves solvent extraction followed by chromatographic purification.
Semi-Synthesis of this compound
This compound is typically prepared via semi-synthesis from isolated ursolic acid. The process involves the acetylation of the C-3 hydroxyl group.
Experimental Protocols
Protocol for Isolation and Purification of Ursolic Acid
This protocol describes a standard method for isolating ursolic acid from dried plant material, such as Eucalyptus leaves, using solvent extraction and column chromatography.[7]
Materials:
-
Dried, powdered plant material (e.g., Eucalyptus grandis leaves)
-
Methanol (B129727), Chloroform (B151607), Petroleum Ether, Ethyl Acetate (analytical grade)
-
Silica (B1680970) gel (100-200 mesh) for column chromatography
-
Silica gel 60 F254 TLC plates
-
Rotary evaporator
-
Glass chromatography column
Procedure:
-
Extraction: Macerate 500g of powdered plant material in 2.5 L of methanol at room temperature for 48 hours. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with chloroform. Collect the chloroform fraction and evaporate the solvent to obtain the crude chloroform extract.
-
Column Chromatography:
-
Prepare a slurry of silica gel (100-200 mesh) in petroleum ether and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).
-
Adsorb the crude chloroform extract onto a small amount of silica gel (60-120 mesh) and load it onto the top of the packed column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity (e.g., 90:10, 80:20, 70:30 v/v).[7]
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (80:20) mobile phase.
-
-
Purification: Combine the fractions that show a prominent spot corresponding to a standard ursolic acid marker. Evaporate the solvent and recrystallize the resulting solid from methanol to obtain pure ursolic acid.
-
Characterization: Confirm the structure and purity using techniques like NMR (¹H, ¹³C), Mass Spectrometry, and FTIR.[8]
Protocol for Synthesis of this compound (3-O-acetyl-ursolic acid)
This protocol details the acetylation of ursolic acid at the C-3 position.[9]
Materials:
-
Ursolic Acid
-
Acetic Anhydride (B1165640)
-
Pyridine (B92270) or 4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl, 1N)
-
Deionized water
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve ursolic acid (e.g., 300 mg, 0.658 mmol) in a mixture of THF (10 mL) and pyridine (1 mL).
-
Add acetic anhydride (1 mL) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, concentrate the solvent in vacuo.
-
Disperse the resulting solid in water and acidify to pH 3-4 with 1N HCl.
-
Filter the precipitate, wash it thoroughly with water until neutral, and dry at room temperature to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization if necessary.
Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a widely used method for determining drug-induced cytotoxicity in adherent cell lines.[10][11]
Materials:
-
96-well microtiter plates
-
Cancer cell line (e.g., HT-29, MCF-7)
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 1 to 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.[11]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol for Western Blot Analysis of MAPK Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2, in response to treatment with this compound.
Materials:
-
Cell culture plates (6-well)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing: To normalize data, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal.
Quantitative Bioactivity Data
Acetylation of ursolic acid can modulate its cytotoxic potency. The following tables summarize the half-maximal inhibitory concentration (IC50) values of ursolic acid and its acetate derivative against various human cancer cell lines.
Table 1: Anticancer Activity (IC50) of Ursolic Acid
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| HT-29 | Colon Cancer | 26 | 24 | |
| HT-29 | Colon Cancer | 20 | 48 | |
| HT-29 | Colon Cancer | 18 | 72 | |
| PC-3 | Prostate Cancer | 10 - 50 | Not Specified | [12] |
| HepG2 | Liver Cancer | 10 - 50 | Not Specified | [12] |
| MDA-MB-231 | Breast Cancer | 32.5 | 24 | |
| SKOV3 | Ovarian Cancer | 8.95 | Not Specified | [13] |
| A549 | Lung Cancer | 5.22 | Not Specified |[13] |
Table 2: Anticancer Activity (IC50) of this compound and Other Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3-O-acetyl-ursolic acid derivative (18) | A549 | Lung Cancer | 5.22 | [13] |
| 3-O-acetyl-ursolic acid derivative (18) | HepG2 | Liver Cancer | 6.82 | [13] |
| 3-O-acetyl-ursolic acid derivative (18) | T24 | Bladder Cancer | 6.01 | [13] |
| 3-O-acetyl-ursolic acid derivative (18) | SKOV3 | Ovarian Cancer | 8.95 | [13] |
| Ursolic acid hydroxamate derivative (16) | Various | Various | 2.5 - 6.4 |[13] |
Table 3: Anti-inflammatory Activity of Ursolic Acid & Acetate
| Compound | Activity Metric | Model | Effect | Reference |
|---|---|---|---|---|
| Ursolic Acid | % Inhibition (20 mg/kg) | Carrageenan-induced edema | 75.00% | [14] |
| This compound | Clinical Score Reduction | Collagen-induced arthritis (mice) | Significant reduction in symptoms | |
| This compound | Cytokine Production | RA synovial fibroblasts | Reduced inflammatory mediators |
| Ursolic Acid | Cytokine Levels (IL-1β, IL-6, TNF-α) | In vivo & in vitro models | Significant reduction |[15] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating multiple critical intracellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Inhibition of EGFR/MAPK Pathway
In many cancer types, particularly colon cancer, the Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK) cascade (including ERK1/2, p38, and JNK) are constitutively active, promoting uncontrolled cell growth. Ursolic acid and its acetate have been shown to suppress the phosphorylation of EGFR and key MAPK proteins like ERK1/2, leading to cell cycle arrest and apoptosis.
Downregulation of NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In rheumatoid arthritis and certain cancers, NF-κB is chronically active. This compound has demonstrated potent anti-inflammatory effects by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes like TNF-α, IL-6, and MMPs.
Experimental and Logical Workflows
The development of this compound as a medicinal agent follows a structured workflow from natural source to biological evaluation.
Conclusion and Future Directions
This compound stands as a testament to the power of natural product modification in drug discovery. By acetylating the C-3 hydroxyl group, researchers have created a derivative with potentially enhanced pharmacological properties compared to its parent compound. Its ability to modulate key signaling pathways like MAPK and NF-κB underscores its potential in treating complex diseases such as cancer and rheumatoid arthritis. The detailed protocols provided in this guide offer a robust framework for scientists to further investigate this promising molecule. Future research should focus on advanced formulation strategies to overcome remaining bioavailability challenges, conducting comprehensive in vivo studies to validate in vitro findings, and exploring further derivatives to optimize potency and selectivity for specific molecular targets.
References
- 1. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Pharmacological Activity of Ursolic Acid Derivatives Modified at C-28 and C-3 Sites | Bentham Science [eurekaselect.com]
- 5. jetir.org [jetir.org]
- 6. ijesrr.org [ijesrr.org]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Ursolic Acid Acetate for Drug Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid, a pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its therapeutic potential, however, is often hampered by poor solubility and bioavailability.[3][4] Acetylation of the hydroxyl group at the C-3 position to yield ursolic acid acetate (B1210297) is a common strategy to modulate its physicochemical properties and enhance its drug-like characteristics. This technical guide provides a comprehensive overview of the critical physicochemical properties of ursolic acid acetate, offering valuable insights for its application in modern drug design and development.
Understanding the physicochemical properties of a drug candidate is paramount in the early stages of drug discovery. These properties, including solubility, lipophilicity, melting point, acidity (pKa), and stability, profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and overall therapeutic efficacy.
Key Physicochemical Properties of this compound
A thorough understanding of the physicochemical characteristics of this compound is crucial for predicting its behavior in biological systems and for designing effective drug delivery systems. The following sections detail the key properties of this promising compound.
Data Summary
The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₀O₄ | [5] |
| Molecular Weight | 498.74 g/mol | [5] |
| Melting Point | 235-238 °C | [6] |
| LogP (calculated) | 7.9 | [6] |
| pKa (predicted) | 4.67 ± 0.70 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| DMSO: 25 mg/mL (with ultrasonic and warming to 60°C) |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of drug candidates. This section outlines the standard experimental protocols for the key parameters of this compound.
Melting Point Determination
The melting point of a compound is a critical indicator of its purity.[7][8]
Methodology: Capillary Method [5]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[9][10]
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.[8]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting.
-
The melting point is reported as a range.
-
Lipophilicity (LogP) Determination
LogP, the partition coefficient between octanol (B41247) and water, is a key measure of a drug's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of this compound is dissolved in the pre-saturated 1-octanol.
-
Partitioning: Equal volumes of the this compound-octanol solution and pre-saturated water are combined in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of this compound in both the octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP value is calculated using the following formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous])
Solubility Determination
Solubility is a critical factor influencing a drug's absorption and bioavailability.
Methodology: Shake-Flask Method [11]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to remove the undissolved solid.
-
Concentration Analysis: The concentration of the dissolved this compound in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV.
-
Reporting: The solubility is expressed in units such as mg/mL or µg/mL.
Acid Dissociation Constant (pKa) Determination
The pKa value indicates the extent of ionization of a drug at a given pH, which affects its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., methanol-water mixture) due to its low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[12]
Stability Studies
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. Forced degradation studies are conducted to understand the degradation pathways under various stress conditions.[7][9]
Methodology: Forced Degradation Studies [7]
-
Acid/Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and kept at a specific temperature (e.g., 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed for degradation.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperatures. The extent of degradation is monitored over time.
-
Thermal Degradation: A solid sample of this compound is exposed to high temperatures (e.g., 60°C, 80°C) in a stability chamber for a specified duration.
-
Photostability: The solid drug substance or its solution is exposed to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample is kept in the dark to differentiate between light-induced and thermal degradation.
-
Analysis: All stressed samples are analyzed using a stability-indicating HPLC method to separate the parent drug from its degradation products. The percentage of degradation is calculated.
Signaling Pathways and Biological Activities
Ursolic acid and its derivatives, including the acetate form, have been shown to modulate several key signaling pathways implicated in inflammation and cancer.
Anti-inflammatory Signaling Pathway
This compound exhibits anti-inflammatory effects by targeting key molecules in the inflammatory cascade. It has been shown to downregulate the expression and production of inflammatory mediators, including cytokines and matrix metalloproteinases, through the inhibition of the IKKα/β, IκBα, and NF-κB signaling pathway.
Inhibition of the NF-κB inflammatory pathway by this compound.
Anticancer Signaling Pathways
The anticancer activity of ursolic acid is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][2] Ursolic acid has been shown to inhibit key survival pathways such as PI3K/Akt and to induce apoptosis through both intrinsic and extrinsic pathways.[2]
Modulation of cancer cell survival and apoptosis pathways by ursolic acid.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
General workflow for determining key physicochemical properties.
Workflow for conducting forced degradation stability studies.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of this compound, a promising derivative of ursolic acid with enhanced potential for drug development. The presented data and experimental protocols offer a solid foundation for researchers and scientists to effectively evaluate and utilize this compound in their drug design and formulation efforts. A thorough understanding and application of this knowledge will be instrumental in overcoming the challenges associated with the delivery of lipophilic compounds and in unlocking the full therapeutic potential of this compound.
References
- 1. Ursolic acid differentially modulates apoptosis in skin melanoma and retinal pigment epithelial cells exposed to UV-VIS broadband radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Npc3247 | C32H50O4 | CID 619164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijesrr.org [ijesrr.org]
- 6. longdom.org [longdom.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Ursolic Acid-Regulated Energy Metabolism-Reliever or Propeller of Ultraviolet-Induced Oxidative Stress and DNA Damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C32H50O4 | CID 146159640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. npra.gov.my [npra.gov.my]
In Silico Analysis of Ursolic Acid Acetate: A Technical Guide to Protein-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous medicinal plants, and its derivatives like ursolic acid acetate (B1210297), have garnered significant attention for their diverse pharmacological activities. These compounds have demonstrated potential in the treatment of a wide array of diseases, including cancer, neurodegenerative disorders, diabetes, and infectious diseases. The therapeutic versatility of ursolic acid and its analogues is largely attributed to their ability to interact with and modulate the activity of various protein targets. In silico molecular docking has emerged as a powerful tool to elucidate these interactions at a molecular level, providing crucial insights for drug discovery and development. This technical guide provides a comprehensive overview of in silico docking studies of ursolic acid and its acetate form with key protein targets, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Quantitative Data from Docking Studies
The binding affinities of ursolic acid and its derivatives with various protein targets have been extensively studied using molecular docking simulations. The docking score, typically expressed in kcal/mol, represents the binding energy of the ligand-protein complex, with a more negative value indicating a stronger and more stable interaction. The following tables summarize the reported docking scores of ursolic acid and ursolic acid acetate against a range of protein targets implicated in different pathological conditions.
Table 1: Docking Scores of Ursolic Acid with Various Protein Targets
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Therapeutic Area |
| Plasmepsin II | - | Ursolic Acid | -7.76 | Antimalarial |
| Enoyl-Acyl Carrier-protein | - | Ursolic Acid | -12.15 | Antimalarial |
| Lactate Dehydrogenase | - | Ursolic Acid | -9.39 | Antimalarial |
| Progesterone Receptor (PR) | - | Ursolic Acid | Lower than standard drugs except Everolimus | Anticancer |
| Cyclooxygenase-2 (COX-2) | 1CX2 | Ursolic Acid | -9.5 | Anti-inflammatory, Anticancer |
| TNIK | 6GUE | Ursolic Acid | -9.0 | Anticancer (Colon) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 2F71 | Ursolic Acid | - | Antidiabetic |
| Superoxide Dismutase (SOD) | 5YTO | Ursolic Acid | -5.4 | Antioxidant |
| JNK2 | - | Ursolic Acid | -7.89 | Anti-inflammatory |
| ERK1 | - | Ursolic Acid | -10.36 | Anti-inflammatory |
| Caspase-3 (CASP3) | 5IC4 | Ursolic Acid | -8.82 | Anti-inflammatory, Anticancer |
| Akt | - | Ursolic Acid | < -5 | Neuroprotection, Anticancer |
| mTOR | - | Ursolic Acid | < -5 | Neuroprotection, Anticancer |
| PI3K | - | Ursolic Acid | < -5 | Neuroprotection, Anticancer |
| MAPK3 | - | Ursolic Acid | Favorable binding affinity | Neuroprotection, Anticancer |
| GSK-3β | 1H8F | Ursolic Acid | Favorable binding affinity | Neurodegenerative Disease |
| ACE | 1O86 | Ursolic Acid | Favorable binding affinity | Neurodegenerative Disease |
| TACE | 3LOT | Ursolic Acid | Strongest binding affinity among GSK-3β, ACE, and TACE | Neurodegenerative Disease |
| MAO-A | - | Ursolic Acid | Significant binding affinity | Neurological Disorders |
| LeuT | 2Q6H, 3GWU | Ursolic Acid | Strong binding affinity | Neurological Disorders |
| Renin | - | Ursolic Acid | -8.0 | Antihypertensive |
| CYP19A1/aromatase | - | Ursolic Acid | Excellent fitting score | Anticancer (Gastric) |
| Anti-thrombotic target | 1NFY | Ursolic Acid | -8.4 | Antithrombotic |
| Anti-inflammatory target | 1CXY | Ursolic Acid | -9.5 | Anti-inflammatory |
| Anti-cancer target | 6GUE | Ursolic Acid | -9.0 | Anticancer |
Table 2: Docking Scores of this compound with Protein Targets
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Therapeutic Area |
| Plasmodium falciparum Hsp90 (PfHsp90) | - | This compound | Stable binding, preferential to N-terminal domain | Antimalarial |
Experimental Protocols for In Silico Docking
The following section outlines a generalized methodology for performing in silico molecular docking studies with this compound and its protein targets, based on commonly cited experimental protocols.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound is typically obtained from chemical databases such as PubChem or ZINC. The structure is then optimized to its lowest energy conformation using software like ChemDraw or Avogadro. The prepared ligand is saved in a suitable format, such as .pdb or .mol2.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). All non-essential molecules, including water, ions, and co-crystallized ligands, are removed. Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDock Tools or UCSF Chimera. The prepared protein is saved in a .pdbqt format for docking with AutoDock.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket, allowing the ligand to freely move and adopt different conformations within this space.
-
Docking Algorithm: Molecular docking is performed using software such as AutoDock Vina, AutoDock 4, or MOE (Molecular Operating Environment). These programs employ sophisticated algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various possible binding poses of the ligand within the protein's active site.
-
Pose Selection and Analysis: The docking software generates multiple binding poses, each with a corresponding docking score. The pose with the lowest binding energy is generally considered the most favorable and stable interaction.
Visualization and Interaction Analysis
-
Visualization: The predicted binding mode of the ligand-protein complex is visualized using molecular graphics software like PyMOL, Discovery Studio Visualizer, or UCSF Chimera.
-
Interaction Analysis: The interactions between this compound and the amino acid residues in the protein's active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the complex.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by ursolic acid and a typical workflow for in silico docking studies.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: The inhibitory effect of Ursolic Acid on the PI3K/Akt signaling pathway.
Caption: Ursolic Acid's modulation of the MAPK/ERK signaling pathway.
Conclusion
In silico docking studies have proven to be an invaluable approach for identifying and characterizing the interactions between this compound and its protein targets. The data presented in this guide highlight the multi-target nature of this compound and provide a molecular basis for its wide range of pharmacological effects. The detailed methodologies and visual representations of signaling pathways offer a practical resource for researchers and drug development professionals. As computational methods continue to advance, in silico approaches will undoubtedly play an increasingly critical role in accelerating the discovery and development of novel therapeutics based on natural products like ursolic acid.
Methodological & Application
Application Note and Protocol for the Synthesis of Ursolic Acid Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ursolic acid acetate (B1210297) via the acetylation of ursolic acid. The primary method described utilizes acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as the solvent and catalyst. This application note includes a summary of various reaction conditions, comprehensive characterization data for the final product, and a detailed experimental workflow.
Introduction
Ursolic acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plants, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Chemical modification of ursolic acid is a common strategy to enhance its biological activity and improve its pharmacokinetic properties. The acetylation of the C-3 hydroxyl group to produce ursolic acid acetate (also known as 3-O-acetyl-ursolic acid) is a fundamental transformation in the development of novel ursolic acid derivatives. This protocol details a standard laboratory procedure for this synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of the C-3 hydroxyl group of ursolic acid with acetic anhydride. Pyridine is commonly used as the solvent and also acts as a base to neutralize the acetic acid byproduct. The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.
Reaction Scheme
Figure 1. Reaction scheme for the acetylation of ursolic acid.
Experimental Protocol
This protocol is a generalized procedure based on commonly cited laboratory methods[1][2][3].
Materials:
-
Ursolic Acid
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve ursolic acid (1.0 eq) in anhydrous pyridine.
-
Addition of Reagents: To the stirred solution, add acetic anhydride (typically 1.5-2.5 eq per hydroxyl group). If using a catalyst, add a catalytic amount of DMAP (e.g., 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system) until the starting material is consumed[2].
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and cautiously add cold water or ice to hydrolyze the excess acetic anhydride[4].
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash successively with 1 M HCl solution (to remove pyridine), saturated NaHCO₃ solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography. A common eluent system is a gradient of hexane and ethyl acetate[2].
-
Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, MS) and determine the melting point.
Summary of Reaction Conditions
| Reagents | Solvent | Catalyst | Temperature (°C) | Duration (h) | Yield (%) | Reference |
| Acetic anhydride | Pyridine | DMAP | 25 | 12 | 97 | [1] |
| Acetic anhydride | Pyridine | - | Room Temp. | 24 | 89.2 | [4] |
| Acetic anhydride | THF | DMAP | Room Temp. | 2 | - | [1] |
| Acetic anhydride | Pyridine | - | Room Temp. | 24 | - | [5] |
Characterization of this compound
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₀O₄ | [6] |
| Molecular Weight | 498.7 g/mol | [6] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 285-290 °C | [6][7] |
| Specific Optical Rotation | +62.3° (c = 1.15 in chloroform) | [7] |
Spectroscopic Data
Infrared (IR) Spectroscopy:
The IR spectrum of this compound shows characteristic absorption bands for the ester functional group, which are absent in the starting material, ursolic acid.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2923 | C-H stretching | [4] |
| ~1728-1755 | C=O stretching (ester carbonyl) | [4] |
| ~1690 | C=O stretching (carboxylic acid) | [7] |
| ~1238 | C-O stretching (ester) | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The following ¹H and ¹³C NMR data are reported for this compound in CDCl₃.
¹H NMR (CDCl₃): [7]
-
δ 5.25 (t, 1H, H-12): Olefinic proton.
-
δ 4.51 (dd, 1H, H-3): Proton on the carbon bearing the acetate group.
-
δ 2.19 (d, 1H, H-18): Proton adjacent to the carboxyl group.
-
δ 2.05 (s, 3H, -OCOCH₃): Methyl protons of the acetyl group.
-
δ 0.77-1.08: Multiple singlets and doublets corresponding to the methyl groups of the triterpenoid skeleton.
| Carbon | Chemical Shift (ppm) |
| C-3 | ~81.0 |
| C-12 | ~125.7 |
| C-13 | ~138.2 |
| C-28 | ~181.2 |
| -OCOC H₃ | ~171.0 |
| -OCOC H₃ | ~21.3 |
Mass Spectrometry (MS):
Mass spectrometry data confirms the molecular weight of this compound.
| Ion | m/z | Reference |
| [M+H]⁺ | 499.37 | [8] |
| [M+Na]⁺ | 521.36 | [8] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 2. Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound. The straightforward procedure and purification make it suitable for a standard organic chemistry laboratory. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, which can be used for further biological evaluation or as an intermediate in the synthesis of more complex derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijesrr.org [ijesrr.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Showing Compound Acetylursolic acid (FDB014823) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Npc3247 | C32H50O4 | CID 619164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. O-Acetylursolic Acid | C32H50O4 | CID 6475119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Ursolic Acid Acetate in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ursolic acid, a pentacyclic triterpenoid, and its derivatives are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Ursolic acid acetate (B1210297), an acetylated form of ursolic acid, is also found in various medicinal plants and is studied for its potential therapeutic applications. Accurate and reliable quantification of ursolic acid acetate in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. While direct validated methods for this compound are not widely published, this protocol is adapted from well-established methods for the quantification of ursolic acid and related triterpenoids.[2][3] The principle relies on reverse-phase chromatography to separate the analyte from a complex plant matrix, followed by UV detection for quantification.
Principle
The method employs a reverse-phase HPLC system with a C18 column. The stationary phase is nonpolar, while the mobile phase is a polar mixture, typically of methanol (B129727) or acetonitrile (B52724) and water. This compound, being a relatively nonpolar compound, is retained on the C18 column. It is then eluted by the organic mobile phase, and its concentration is determined by measuring the absorbance at a low UV wavelength (around 210 nm), where triterpenoids exhibit absorbance.[1][2][3] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
Equipment:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon)
-
Volumetric flasks and pipettes
-
-
Chemicals:
-
This compound reference standard (≥95% purity)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
-
Extraction solvents (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation Protocol
-
Grinding: Dry the plant material at room temperature or in an oven at a low temperature (40-50°C) and grind it into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a conical flask. Add 20 mL of methanol (or another suitable solvent).
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 30-45 minutes to enhance extraction efficiency.[2]
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate. Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried residue in a known volume (e.g., 5 mL) of methanol.
-
Final Filtration: Before injection into the HPLC system, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.[2][3]
HPLC Chromatographic Conditions
The following conditions are adapted from methods for ursolic acid and should be optimized for this compound.[2][3] Due to the increased non-polarity of the acetate derivative, a higher percentage of organic solvent in the mobile phase may be required to achieve a reasonable retention time.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and Methanol (e.g., 80:20, v/v) or Methanol and Water (e.g., 90:10, v/v). Acidification with 0.1% Formic Acid or TFA may improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 - 35°C |
| Detector | UV/DAD |
| Detection Wavelength | 210 nm |
Data Presentation and Method Validation
Method validation is essential to ensure the reliability of the results. The following parameters should be assessed. The data presented below are representative values from validated methods for ursolic acid and serve as a benchmark for a validated this compound method.[2]
| Validation Parameter | Specification / Representative Value | Reference |
| Linearity (Concentration Range) | 5 - 125 µg/mL | [2] |
| Correlation Coefficient (R²) | > 0.999 | [2] |
| Precision (RSD%) | < 2.0% | |
| Accuracy (Recovery %) | 95.0 - 105.0% | [2] |
| Limit of Detection (LOD) | ~0.2 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~0.6 µg/mL | [3] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound in a plant extract sample.
Caption: Workflow for quantifying this compound in plant extracts.
Disclaimer: This protocol is an adapted guideline. Due to the chemical differences between ursolic acid and this compound, this method must be fully optimized and validated by the end-user for the specific plant matrix and equipment used. This includes confirming retention time, optimizing mobile phase composition for adequate separation, and performing a full validation as per ICH or other relevant guidelines.
References
Application Notes and Protocols for Testing Ursolic Acid Acetate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Its derivative, ursolic acid acetate (B1210297) (3-O-acetylursolic acid), has also demonstrated potent cytotoxic and anti-proliferative activities against various cancer cell lines.[2][3] This document provides detailed protocols for assessing the cytotoxicity of ursolic acid acetate in cell culture, summarizes its inhibitory concentrations, and illustrates its proposed mechanisms of action through signaling pathway diagrams.
Data Presentation
The cytotoxic effects of this compound are commonly quantified by determining the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50). These values vary depending on the cancer cell line and the assay conditions.
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Incubation Time (h) | Reference |
| A375 | Melanoma | SRB | 32.4 ± 1.33 | 72 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | Moderate to no cytotoxicity | Not Specified | [2] |
| HepG2 | Liver Cancer | MTT | 4.73 (converted from µg/mL) | Not Specified | [2] |
| PC3 | Prostate Cancer | MTT | Moderate to no cytotoxicity | Not Specified | [2] |
| NTUB1 | Bladder Cancer | Not Specified | 8.65 | Not Specified | [4] |
Note: The cytotoxicity of this compound can be cell-line specific, with some studies indicating moderate or no activity in certain lines at the concentrations tested.[2] Further optimization of experimental conditions may be required for specific cell types.
Experimental Protocols
Two common and reliable methods for assessing the cytotoxicity of this compound are the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT Assay for this compound Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Sulforhodamine B (SRB) Assay for this compound Cytotoxicity
The SRB assay is a colorimetric method based on the binding of the dye sulforhodamine B to cellular proteins, providing a measure of cell biomass.[4]
Materials:
-
This compound
-
DMSO (sterile)
-
Selected adherent cancer cell line(s)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
-
Cell Fixation:
-
After the desired incubation period (e.g., 72 hours), gently add 50 µL of cold 10% TCA to each well (without removing the culture medium) to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA and unbound dye.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells five times with 200 µL of 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 7 from the MTT assay protocol to analyze the data and determine the GI50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Signaling Pathways of Ursolic Acid-Induced Apoptosis
Ursolic acid and its derivatives, including the acetate form, are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed apoptotic signaling pathways induced by this compound.
Involvement of PI3K/Akt and MAPK Signaling Pathways
Ursolic acid has been shown to modulate key survival and proliferation pathways, such as the PI3K/Akt and MAPK pathways.
Caption: Modulation of PI3K/Akt and MAPK pathways by this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Extraction and purification of ursolic acid acetate from Rosmarinus officinalis
Application Note: High-Purity Ursolic Acid Acetate (B1210297) from Rosmarinus officinalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid is a pentacyclic triterpenoid (B12794562) naturally present in a wide variety of plants, including the leaves of rosemary (Rosmarinus officinalis).[1][2] This compound and its derivatives are of significant interest to the pharmaceutical and cosmetic industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[3][4][5] Ursolic acid acetate, a derivative of ursolic acid, has demonstrated potent anti-inflammatory properties, making it a valuable candidate for therapeutic development, particularly for conditions like rheumatoid arthritis.[6]
This document provides detailed protocols for the extraction and purification of ursolic acid from Rosmarinus officinalis and its subsequent conversion to this compound. The methods are designed to be robust and scalable for research and development purposes.
Experimental Workflow Overview
The overall process involves the extraction of the natural precursor, ursolic acid, from dried rosemary leaves, followed by a multi-step purification. The purified ursolic acid is then chemically modified through acetylation to yield the target compound, this compound, which is subsequently purified.
Caption: Overall workflow for this compound production.
Protocols
Protocol 1: Extraction of Ursolic Acid from Rosmarinus officinalis
This protocol details a standard solvent-based extraction. For enhanced efficiency, an alternative ultrasound-assisted method is also described.
1.1 Materials and Reagents
-
Dried rosemary (Rosmarinus officinalis) leaves
-
Ethanol (B145695) (90-96%)
-
Distilled water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
1.2 Procedure: Conventional Reflux Extraction
-
Grind dried rosemary leaves to a coarse powder.
-
Combine the powdered leaves with 85-90% ethanol in a solid-to-solvent ratio of 1:5 to 1:15 (w/v).[7][8]
-
Heat the mixture to reflux for 1-2 hours with continuous stirring.[7]
-
Cool the mixture and filter to separate the extract from the plant residue.
-
Repeat the extraction on the residue one more time to maximize yield.[7]
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.[9]
1.3 Alternative Procedure: Ultrasound-Assisted Extraction (UAE)
-
Combine the powdered leaves with 90% ethanol (1:15 w/v ratio).[8]
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction at a controlled temperature of 60°C for approximately 10-30 minutes.[8][10]
-
Filter the mixture and concentrate the filtrate as described in step 1.2.6.
Protocol 2: Purification of Ursolic Acid
The crude extract contains pigments and other lipophilic compounds that must be removed.
2.1 Materials and Reagents
-
Crude ursolic acid extract
-
Activated carbon
-
Silica (B1680970) gel (for column chromatography)
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
2.2 Procedure: Crude Purification
-
Dissolve the concentrated crude extract from Protocol 1 in ethanol.
-
Add activated carbon (1-2% w/v) to the solution for decolorization and stir for 30-60 minutes.[7][11]
-
Filter the solution to remove the activated carbon.
-
Concentrate the filtrate slightly, then add 2-5 volumes of water while stirring to precipitate the crude triterpenes.[11]
-
Filter the mixture to collect the precipitate (crude ursolic acid) and dry it.
2.3 Procedure: Column Chromatography
-
Prepare a silica gel column packed using a suitable non-polar solvent like n-hexane.
-
Dissolve the dried crude ursolic acid precipitate in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with a hexane (B92381) and ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing pure ursolic acid, evaporate the solvent, and dry the product.
-
For final purity, the product can be recrystallized from methanol.[11]
Protocol 3: Synthesis of this compound
This protocol describes the chemical acetylation of the purified ursolic acid.
3.1 Materials and Reagents
-
Purified ursolic acid
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
3.2 Procedure: Acetylation
-
Dissolve the purified ursolic acid in a mixture of pyridine and dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding dilute HCl.
-
Extract the product into an organic layer (e.g., dichloromethane).
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 4: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying ursolic acid and its derivatives.
4.1 Instrumentation and Conditions
-
HPLC System: Equipped with a UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and acidified water (e.g., 85:15 v/v with 0.1% phosphoric acid) or acetonitrile (B52724) and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25-30°C.
4.2 Procedure
-
Prepare a standard stock solution of pure ursolic acid or this compound in the mobile phase.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Prepare the sample for analysis by dissolving a known weight of the extract or final product in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standards and the sample into the HPLC system.
-
Quantify the amount of the target compound in the sample by comparing its peak area to the calibration curve.
Data Summary
Quantitative data from extraction and analysis are crucial for process optimization.
Table 1: Comparison of Ursolic Acid Extraction Methods from Rosmarinus officinalis
| Extraction Method | Solvent | Key Parameters | Reported Yield (mg/g of dry leaf) | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted | 90% Ethanol | 60°C, 10 min, 1:15 solid/solvent ratio | 15.8 ± 0.2 | [10] |
| Ultrasound-Assisted | 70% Ethanol | 50°C, 30 min, 1:15 solid/solvent ratio | Lower than 90% Ethanol for UA | [8] |
| Maceration | 90% Ethanol | 48 hours, ambient temperature | Generally lower than UAE | [10] |
| Reflux Extraction | 85% Ethanol-Water | 1.5 hours, 2 cycles | Not explicitly quantified |[7] |
Table 2: Representative HPLC Parameters for Ursolic Acid Quantification
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 reverse-phase | C18 (e.g., Kinetex® C18, 250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol: 0.1% Phosphoric Acid solution (85:15) | Acetonitrile and Water with 0.1% formic acid (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | DAD at 205 nm |
| Temperature | 25°C | 30°C |
| Retention Time | ~21.4 min | ~6.98 min (different compound/method) |
| Reference | | |
Biological Activity and Signaling Pathways
Ursolic acid and its derivatives exert their biological effects by modulating multiple cellular signaling pathways. These pathways are critical targets in drug development for cancer and inflammatory diseases. While most research focuses on ursolic acid, its acetate derivative is expected to have overlapping mechanisms of action.[6]
Caption: Key signaling pathways modulated by ursolic acid.[4]
References
- 1. Ursolic Acid 25%-50% (Rosemary Extract) 25%-50% - Herbfits [herbfits.com]
- 2. Recent studies on ursolic acid and its biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. berganochem.com [berganochem.com]
- 4. Ursolic acid: Source; Biological activity and Mechanism of action_Chemicalbook [chemicalbook.com]
- 5. fingredients.com [fingredients.com]
- 6. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110551168A - method for separating and purifying ursolic acid from rosemary - Google Patents [patents.google.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. CN102432469A - Method for extracting and separating rosmarinic acid and ursolic acid from rosemary - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103102384A - Method for extracting high-purity ursolic acid from rosemary - Google Patents [patents.google.com]
Application Notes and Protocols for the GC-MS Analysis of Ursolic Acid Acetate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives are of significant interest in drug development due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Ursolic acid acetate (B1210297), a derivative of ursolic acid, has also demonstrated noteworthy biological activities, such as anti-inflammatory effects in models of rheumatoid arthritis.[4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1][2] However, due to the low volatility of triterpenoids like ursolic acid acetate, derivatization is necessary to facilitate their analysis by GC-MS.[1]
This document provides a detailed application note and proposed protocols for the qualitative and quantitative analysis of this compound and its putative metabolites using GC-MS. The methodologies outlined are based on established procedures for ursolic acid and other triterpenoids and provide a robust starting point for method development and validation.
Predicted Metabolic Pathway of this compound
While specific studies on the metabolism of this compound are not widely available, it is hypothesized that its metabolic fate is closely linked to that of ursolic acid. The primary metabolic transformations of ursolic acid in vivo involve Phase I oxidation and Phase II conjugation reactions.[5][6] It is anticipated that this compound first undergoes deacetylation to yield ursolic acid, which then enters the known metabolic pathway.
The proposed major metabolic reactions for ursolic acid include:
-
Phase I Metabolism: Olefin oxidation, leading to the formation of epoxide derivatives.[5]
-
Phase II Metabolism: Conjugation with glycine, glutathione, and glucuronic acid.[5][6]
Based on this, the predicted metabolites of this compound would be ursolic acid and its subsequent oxidized and conjugated forms.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Urine)
This protocol describes the extraction of this compound and its metabolites from biological fluids.
Materials:
-
Plasma or urine samples
-
Ethyl acetate (HPLC grade)[6]
-
Methanol (B129727) (HPLC grade)[6]
-
Nitrogen gas, high purity
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen blowdown evaporator)[7]
Procedure:
-
To 1 mL of plasma or urine in a centrifuge tube, add 3 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process (steps 1-4) with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature (approximately 25°C).[6]
-
Reconstitute the dried residue in 100 µL of a suitable solvent, such as methanol or the derivatization solvent, for subsequent derivatization.[6]
Derivatization for GC-MS Analysis
To enhance volatility, a silylation step is proposed.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable solvent
-
Heating block or oven
Procedure:
-
To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the reaction vial tightly.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Analysis Workflow
The following diagram illustrates the overall workflow from sample collection to data analysis.
Proposed GC-MS Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 150°C, hold for 2 min; ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-650) and/or Selected Ion Monitoring (SIM) |
Data Presentation: Quantitative Summary
The following table provides hypothetical yet representative mass spectrometric data for the trimethylsilyl (B98337) (TMS) derivatives of this compound and its predicted primary metabolite, ursolic acid. These values should be confirmed experimentally.
| Compound | Derivative | Retention Time (min) (Predicted) | Molecular Ion [M]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | TMS Ether | ~25.5 | 570 | 510, 218, 203 |
| Ursolic Acid | di-TMS Ether/Ester | ~25.0 | 600 | 585, 218, 203 |
Discussion
The successful GC-MS analysis of this compound and its metabolites hinges on effective sample preparation and derivatization. The proposed liquid-liquid extraction with ethyl acetate is a common and effective method for isolating triterpenoids from biological matrices.[6] Silylation with BSTFA is a robust derivatization technique for compounds containing hydroxyl and carboxyl groups, significantly increasing their volatility and thermal stability for GC analysis.
For quantitative analysis, the use of an appropriate internal standard is crucial. A structurally similar compound not present in the samples, such as betulinic acid or oleanolic acid (if not a metabolite), would be a suitable choice.[8] A calibration curve should be prepared using standards of this compound and any available metabolite standards to ensure accurate quantification.
The mass fragmentation of ursolic acid derivatives typically involves characteristic retro-Diels-Alder (rDA) fragmentation of the C-ring. For the TMS derivative of ursolic acid, key fragment ions are expected around m/z 218 and 203. It is anticipated that the TMS derivative of this compound will exhibit similar fragmentation patterns, with additional fragments related to the acetate group.
Conclusion
This application note provides a comprehensive framework for the development of a GC-MS method for the analysis of this compound and its metabolites. The detailed protocols for sample preparation and derivatization, along with the proposed GC-MS parameters, offer a solid foundation for researchers in the field of natural product analysis and drug metabolism. While the provided quantitative data is illustrative, it serves as a guide for expected results. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is an essential final step in establishing a reliable analytical procedure.
References
- 1. ijesrr.org [ijesrr.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite identification of ursolic acid in mouse plasma and urine after oral administration by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Metabolite identification of ursolic acid in mouse plasma and urine after oral administration by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Preparing Ursolic Acid Acetate Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ursolic acid acetate (B1210297), also known as 3-acetylursolic acid, is a naturally derived pentacyclic triterpenoid (B12794562) compound. It is the acetylated form of ursolic acid, a phytochemical found in various plants like apples and rosemary.[1] Ursolic acid acetate is investigated for a range of biological activities, including cytotoxic effects on cancer cells and antimalarial properties.[2] Notably, it acts as an inhibitor of Plasmodium falciparum heat shock protein 90 (PfHsp90).[2][3] Accurate and consistent preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell-based assays.
Compound Specifications and Solubility
Properly dissolving this compound is crucial for its effective use in experiments. The compound is highly lipophilic and sparingly soluble in aqueous solutions.[4] Therefore, organic solvents are required to prepare a concentrated stock solution, which can then be diluted to the final working concentration in cell culture media.
Table 1: Quantitative Data for this compound
| Parameter | Value | Source(s) |
| Molecular Formula | C₃₂H₅₀O₄ | [1][5][6] |
| Molecular Weight | 498.74 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility in DMSO | 25 mg/mL (approx. 50.13 mM) | [3] |
| Solubility in DMF | 15 mg/mL | [6] |
| Solubility in Ethanol | 1 mg/mL | [6] |
| Storage (Solid Form) | 4°C, protected from light | [2][3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [2][3] |
Experimental Protocols
Protocol for Preparing a 50 mM Stock Solution in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing the highest concentration stock solution of this compound.[3]
Materials:
-
This compound powder (CAS: 7372-30-7)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-weigh Vial: Tare a sterile, amber or light-protected microcentrifuge tube on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 50 mM stock, weigh out 4.99 mg.
-
Calculation:Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.050 mol/L x 498.74 g/mol x 1000 mg/g = 24.94 mg (for 500 µL, use 12.47 mg, etc.)
-
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolve: Close the cap tightly and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Gentle Warming/Sonication (Optional): If the compound does not dissolve readily, warm the solution briefly to 37°C or place it in a sonicator water bath for 5-10 minutes.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[2]
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3] Always protect the solution from light.
Figure 1. Workflow for preparing this compound stock solution.
Protocol for Preparing Working Solutions for Cell Culture
The concentrated DMSO stock solution must be diluted to a final working concentration in cell culture medium. It is critical that the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically ≤ 0.5%.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 50 mM stock solution from the freezer and thaw it completely at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and reduce the risk of precipitation, first prepare an intermediate dilution in culture medium.
-
Example: To get a 100 µM working solution from a 50 mM stock, you can perform a 1:500 dilution. A two-step dilution is often more accurate. First, dilute 2 µL of the 50 mM stock into 998 µL of medium to get a 100 µM intermediate solution.
-
-
Prepare Final Working Concentration: Add the required volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration.
-
Example (for MTT Assay): If treating cells in a 96-well plate with 100 µL of medium per well, adding 1 µL of a 10 mM intermediate stock would yield a final concentration of 100 µM.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to control wells as is present in the treated wells. This accounts for any effects of the solvent on cell viability.
Example Application: Cell Viability (MTT) Assay
This protocol outlines the use of an this compound working solution to assess its cytotoxic effects on a cancer cell line.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of working solutions of this compound in culture medium at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Addition to Cells: Remove the old medium from the wells and add 100 µL of the appropriate working solution or vehicle control medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Figure 2. Inhibition of PfHsp90 ATPase activity by this compound.
References
- 1. This compound | 7372-30-7 | FU65546 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 5. This compound - CAS:7372-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Administration of Ursolic Acid Acetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid (UA) is a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plants, fruits, and herbs, such as apples, rosemary, and basil.[1][2] Its derivative, ursolic acid acetate (B1210297) (UAA), also known as 3-O-acetylursolic acid, is a triterpenoid compound that has garnered significant interest for its diverse pharmacological activities.[3] Extensive research has demonstrated its potential as an anti-inflammatory, anti-cancer, antioxidant, and hepatoprotective agent.[4][5][6]
Ursolic acid and its derivatives modulate key signaling pathways implicated in various diseases, including the NF-κB, PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[7][8][9] However, the therapeutic application of ursolic acid acetate in animal models is challenging due to its lipophilic nature and consequently poor aqueous solubility, which affects its bioavailability.[6]
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, summarize effective dosages from published research, and outline key experimental procedures to assess its biological activity.
Solubility and Vehicle Formulation
The low water solubility of ursolic acid and its acetate is a critical factor to address for successful in vivo administration.[6] Proper vehicle selection is essential to ensure a stable and homogenous formulation for accurate dosing. Ursolic acid is soluble in organic solvents like DMSO, ethanol, and DMF but sparingly soluble in aqueous buffers. For animal studies, a combination of solvents and surfactants is typically required to create a suitable suspension or solution.
Table 1: Recommended Vehicle Compositions for this compound Administration
| Administration Route | Vehicle Composition | Preparation Notes |
| Oral Gavage | 0.5% Hydroxypropyl Methylcellulose (HPMC), 0.1% Tween 80 in Milli-Q Water | A common vehicle for toxicity and efficacy studies. The compound is mixed with the vehicle using a mortar and pestle to create a homogenous suspension.[1] |
| 10% DMSO, 90% Corn Oil | First, dissolve the compound in DMSO, then add corn oil. Ensure the solution is clear. Suitable for lipophilic compounds. | |
| Intraperitoneal (IP) Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A multi-component system to improve solubility for systemic administration. Add each solvent sequentially. The final solution should be clear. |
| 10% Tween in Saline Solution | Used for evaluating analgesic and anti-inflammatory effects. | |
| Intravenous (IV) Injection | Cremaphor, Tween-80, PEG, Ethanol, and Water (2:1:1:1:5 ratio) | Required for direct administration into the bloodstream. Due to potential toxicity of vehicles, IV doses are typically lower than other routes. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Can also be used for IV administration if the solution is clear and sterile-filtered. |
In Vivo Administration Protocols
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.
Protocol 1: Oral Gavage Administration in Mice/Rats
Oral gavage is the most common route for administering ursolic acid and its derivatives in long-term toxicity and efficacy studies.[1]
Materials:
-
This compound formulation (see Table 1)
-
Appropriately sized syringe (e.g., 1 mL)
-
Flexible plastic or stainless steel gavage needle (20-22 gauge for mice, 16-18 gauge for rats)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the precise dose volume. The maximum recommended volume for mice is 10 mL/kg.
-
Restraint: Restrain the mouse or rat securely to prevent movement. For mice, scruff the neck and back skin to immobilize the head.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the side of the oral cavity towards the esophagus. The animal will typically swallow as the tube is advanced.[10] Do not force the needle; if resistance is met, withdraw and re-insert.
-
Administration: Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to deliver the formulation.[11]
-
Withdrawal & Monitoring: Smoothly withdraw the needle. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[11]
Protocol 2: Intraperitoneal (IP) Injection in Mice/Rats
IP injection allows for systemic absorption of the compound. All solutions must be sterile.
Materials:
-
Sterile this compound formulation (see Table 1)
-
Sterile syringe (1 mL) and needle (25-27 gauge for mice, 23-25 gauge for rats)
-
70% Isopropyl alcohol and gauze
Procedure:
-
Dose Calculation: Weigh the animal and calculate the required volume. The maximum recommended IP injection volume is 10 mL/kg.
-
Restraint: Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downward.
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other organs.[12]
-
Injection: Disinfect the site with 70% alcohol.[12] Insert the sterile needle at a 30-45 degree angle with the bevel facing up.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[12]
-
Administration: If aspiration is clear, inject the solution smoothly.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Dosage and Toxicity Data
Dosage depends on the animal model, administration route, and therapeutic indication. Ursolic acid has shown a high safety profile in oral toxicity studies.
Table 2: Summary of Dosages Used in Animal Studies
| Animal Model | Compound | Route | Dosage | Key Findings | Reference |
| Toxicity Study (90-day) | Ursolic Acid | Oral Gavage | 100, 300, 1000 mg/kg/day | No observed adverse effects (NOAEL) likely higher than 1000 mg/kg/day.[1] | [1] |
| Rheumatoid Arthritis | This compound | Oral | Not Specified | Reduced clinical arthritis symptoms and inflammatory mediators.[4] | [4] |
| Postmenopausal Breast Cancer | Ursolic Acid | Diet | ~54, 106, 266 mg/kg/day | 106 mg/kg dose was most effective in inhibiting tumor take and size. | |
| Colon Cancer | Ursolic Acid | Not Specified | 20 µM, 40 µM (in vitro) | Inhibited cell proliferation and induced apoptosis.[13] | [13] |
| Parkinson's Disease Model | Ursolic Acid | Not Specified | 25 mg/kg | Resulted in the regression of inflammatory response by targeting the NF-κB pathway.[7] | [7] |
| Metabolic Disease (High-Fat Diet) | Ursolic Acid | Oral Gavage | 80 mg/kg | Reduced total cholesterol and triglycerides in the liver and plasma.[5] | [5] |
| Pharmacokinetics Study | Ursolic Acid | IV / Oral Gavage | 20 mg/kg (IV), 100 mg/kg (Oral) | Characterized pharmacokinetic profile and anti-oxidative effects. |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by modulating multiple intracellular signaling networks that regulate inflammation, cell proliferation, apoptosis, and metastasis.[2][7]
Key Signaling Pathways Modulated by Ursolic Acid/Acetate:
-
NF-κB Pathway: Ursolic acid inhibits the IKK/NF-κB pathway, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and pro-survival genes.[4][7]
-
PI3K/Akt/mTOR Pathway: It downregulates the activity of key proteins like Akt and mTOR, which are crucial for cell proliferation, growth, and survival.[5][7][13] This inhibition can also induce autophagy.[7]
-
MAPK Pathway: It can inhibit the phosphorylation of RAF kinase and ERK proteins, key components of the MAPK pathway that are often hyperactivated in cancer cells.[7][13]
-
JAK/STAT Pathway: In some cancers, ursolic acid inhibits the phosphorylation of JAK2 and STAT3, leading to the suppression of tumor proliferation.[7]
-
Apoptosis Pathways: It induces apoptosis by upregulating pro-apoptotic proteins like Bax, downregulating anti-apoptotic proteins like Bcl-2, and triggering the release of cytochrome c from mitochondria, leading to caspase activation.[14][15][16]
Visualizations of Signaling Pathways and Workflows
Key Supporting Experimental Protocols
These in vitro protocols are essential for elucidating the mechanisms observed in animal studies.
Protocol 3: Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
This assay measures the inhibitory effect of UAA on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.[9]
-
Pre-treatment: Pre-treat cells with various concentrations of UAA (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.[9]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C.[9]
-
Griess Assay:
-
Transfer 100 µL of cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.[9]
-
-
Measurement: Measure the absorbance at 540 nm. Calculate NO concentration based on a sodium nitrite (B80452) standard curve.[9]
Protocol 4: Western Blot Analysis for Protein Expression
This protocol is used to quantify changes in the expression or phosphorylation of key proteins within signaling pathways (e.g., p-Akt, IκBα, Bax, Bcl-2) following UAA treatment.[7][13][15]
Materials:
-
Cell or tissue lysates from UAA-treated and control groups
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
References
- 1. Repeated dose (90 days) oral toxicity study of ursolic acid in Han-Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid: Source; Biological activity and Mechanism of action_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic acid: biological functions and application in animal husbandry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 7. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursolic acid simultaneously targets multiple signaling pathways to suppress proliferation and induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Determining the IC50 of Ursolic Acid Acetate Using an MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of ursolic acid acetate (B1210297) on a selected cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Ursolic acid, a pentacyclic triterpenoid (B12794562), and its derivatives are of significant interest in oncological research due to their potential cytotoxic and anti-proliferative effects. These effects are mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. The MTT assay is a colorimetric method widely used to assess cell viability, providing a quantitative measure of a compound's cytotoxic potential. This protocol details the experimental workflow, data analysis, and presentation required to obtain reliable and reproducible IC50 values for ursolic acid acetate.
Introduction
This compound, a derivative of the naturally occurring pentacyclic triterpenoid ursolic acid, has demonstrated promising anti-cancer properties. Its cytotoxic effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation by modulating critical signaling pathways. Key among these are the PI3K/Akt/mTOR pathway, which is central to cell survival and growth; the MAPK pathway, which regulates cellular processes like proliferation and differentiation; and the NF-κB pathway, a key player in inflammation and cell survival.[1][2][3][4]
The MTT assay is a robust and widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound across a range of concentrations can be quantified, and the IC50 value can be determined.
Experimental Protocol
This protocol is designed for adherent cell lines cultured in 96-well plates.
Materials and Reagents
-
Cell Line: A suitable cancer cell line for the study.
-
This compound: Purity >95%.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% Trypsin-EDTA.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. The solution should be protected from light and stored at 4°C for short-term use or -20°C for long-term storage.
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO).
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Step-by-Step Procedure
-
Cell Seeding: a. Culture the selected cell line to 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate. f. Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment with this compound: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in a serum-free culture medium to achieve the desired final concentrations. It is advisable to use a broad range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) to generate a complete dose-response curve. c. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only). d. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to reduce background noise if necessary.
Data Presentation and Analysis
Data Calculation
-
Background Correction: Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Data Tables
The following tables provide a template for organizing the experimental data.
Table 1: Raw Absorbance Data (570 nm)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| Vehicle Control | 1.234 | 1.256 | 1.245 | 1.245 | 0.011 |
| 0.1 | 1.211 | 1.233 | 1.220 | 1.221 | 0.011 |
| 1 | 1.150 | 1.165 | 1.158 | 1.158 | 0.008 |
| 5 | 0.987 | 1.002 | 0.995 | 0.995 | 0.008 |
| 10 | 0.754 | 0.768 | 0.760 | 0.761 | 0.007 |
| 25 | 0.512 | 0.525 | 0.518 | 0.518 | 0.007 |
| 50 | 0.289 | 0.301 | 0.295 | 0.295 | 0.006 |
| 100 | 0.150 | 0.158 | 0.154 | 0.154 | 0.004 |
| Blank (Medium Only) | 0.050 | 0.052 | 0.051 | 0.051 | 0.001 |
Table 2: Calculated Percentage of Cell Viability and IC50 Determination
| Concentration (µM) | Average Absorbance | Corrected Absorbance | % Cell Viability |
| Vehicle Control | 1.245 | 1.194 | 100.00 |
| 0.1 | 1.221 | 1.170 | 97.99 |
| 1 | 1.158 | 1.107 | 92.71 |
| 5 | 0.995 | 0.944 | 79.06 |
| 10 | 0.761 | 0.710 | 59.46 |
| 25 | 0.518 | 0.467 | 39.11 |
| 50 | 0.295 | 0.244 | 20.43 |
| 100 | 0.154 | 0.103 | 8.63 |
| Calculated IC50 (µM) | ~15.5 |
IC50 Determination
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. The IC50 is the concentration at which the cell viability is reduced by 50%. Software such as GraphPad Prism or online IC50 calculators can be used for this analysis.[5][6]
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid-mediated changes in glycolytic pathway promote cytotoxic autophagy and apoptosis in phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of Proteins Modulated by Ursolic Acid Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of ursolic acid acetate (B1210297) and its parent compound, ursolic acid, on various protein expression levels, with a focus on applications in inflammation, apoptosis, and cancer research. The protocols outlined below are designed to guide researchers in utilizing Western blot analysis to investigate these effects.
Introduction
Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous plants, and its derivative, ursolic acid acetate, have garnered significant attention for their diverse pharmacological activities. These compounds have been shown to modulate multiple signaling pathways, making them promising candidates for therapeutic development. Western blot analysis is a crucial technique for elucidating the molecular mechanisms underlying the effects of these compounds by quantifying changes in protein expression.
Proteins and Pathways Affected by Ursolic Acid and its Acetate
Ursolic acid and its acetate have been demonstrated to influence a wide array of signaling pathways involved in critical cellular processes.
Anti-inflammatory Effects
Ursolic acid and its acetate derivative have been shown to suppress inflammatory responses by downregulating key inflammatory mediators. For instance, ursolic acid-3-acetate (UAA) effectively reduces the expression of inflammatory mediators, including cytokines and matrix metalloproteinases, by downregulating the IKKα/β, ΙκBα, and nuclear factor-κB (NF-κB) signaling pathway. Studies have also indicated that ursolic acid can inhibit the STAT3/RORγt pathway, which is crucial for the differentiation of Th17 cells involved in autoimmune inflammation. Furthermore, ursolic acid has been observed to decrease the protein expression of NF-κB and pro-inflammatory cytokines such as IL-6 and IL-1β in adipose tissue.
Pro-apoptotic Activity
A significant area of research has focused on the ability of ursolic acid to induce apoptosis in cancer cells. This is achieved through the modulation of apoptosis-related proteins. Western blot analyses have revealed that ursolic acid treatment leads to the cleavage and activation of caspases, including caspase-3, -7, -8, and -9, as well as the degradation of poly(ADP-ribose) polymerase (PARP)[1][2]. The intrinsic apoptosis pathway is often implicated, with an observed decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in the pro-apoptotic protein Bax[1][3][4]. The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival, is also inhibited by ursolic acid[3].
Effects on Other Key Cellular Proteins
Beyond inflammation and apoptosis, ursolic acid has been found to impact other signaling molecules. It can suppress the glycolytic metabolism in breast cancer cells by activating SP1/Caveolin-1 signaling[5]. Additionally, it has been shown to reduce the expression of matrix metalloproteinases (MMPs) and programmed death-ligand 1 (PD-L1) through the EGFR/JAK2/STAT3 pathway in non-small cell lung cancer cells[6].
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression observed in various studies following treatment with ursolic acid or its acetate.
Table 1: Anti-inflammatory Proteins
| Protein | Cell Line/Model | Treatment | Change in Expression | Reference |
| p-STAT3 | Naïve CD4+ T cells | Ursolic Acid (1 µM, 4 µM) | Decreased | |
| RORγt | Naïve CD4+ T cells | Ursolic Acid (1 µM, 4 µM) | Decreased | |
| NF-κB | Aged Rat eWAT | Ursolic Acid (50 mg/kg) | Decreased | |
| IL-6 | Aged Rat eWAT | Ursolic Acid (50 mg/kg) | Decreased | |
| IL-1β | Aged Rat eWAT | Ursolic Acid (50 mg/kg) | Decreased | |
| IKKα/β | RA synovial fibroblasts | Ursolic Acid-3-Acetate | Downregulated | |
| ΙκBα | RA synovial fibroblasts | Ursolic Acid-3-Acetate | Downregulated |
Table 2: Apoptosis-Related Proteins
| Protein | Cell Line/Model | Treatment | Change in Expression | Reference |
| Cleaved Caspase-3 | U937, Jurkat, HL-60 cells | Ursolic Acid (20 µM) | Increased | [1] |
| Cleaved Caspase-7 | U937, Jurkat, HL-60 cells | Ursolic Acid (20 µM) | Increased | [1] |
| Cleaved Caspase-8 | U937, Jurkat, HL-60 cells | Ursolic Acid (20 µM) | Increased | [1] |
| Cleaved Caspase-9 | U937, Jurkat, HL-60 cells | Ursolic Acid (20 µM) | Increased | [1] |
| Cleaved PARP | U937, Jurkat, HL-60 cells | Ursolic Acid (20 µM) | Increased | [1] |
| Bcl-2 | A549 cells | Ursolic Acid (80 µM) | Decreased (to 63%) | |
| Full-length PARP | A549 cells | Ursolic Acid (80 µM) | Decreased (to 68%) | |
| Cleaved PARP | A549 cells | Ursolic Acid (80 µM) | Increased (to 195%) | |
| p-Akt | SW480 cells | Ursolic Acid (20 µM) | Decreased | |
| p-mTOR | SW480 cells | Ursolic Acid (20 µM) | Decreased |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by ursolic acid and its acetate.
Caption: this compound Induced Apoptosis Pathway.
Caption: Inhibition of the NF-κB Inflammatory Pathway.
Experimental Protocols
General Western Blot Workflow
The following is a generalized protocol for Western blot analysis based on methodologies reported in the literature[1]. Specific antibody concentrations and incubation times should be optimized for each target protein.
Caption: General Western Blot Experimental Workflow.
Detailed Protocol
1. Cell Lysis and Protein Extraction a. Treat cells with the desired concentrations of this compound for the specified time. b. Wash cells with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the protein extract.
2. Protein Quantification a. Determine the protein concentration of the lysates using a BCA protein assay kit or a similar method, following the manufacturer's instructions.
3. SDS-PAGE a. Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Blocking a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation a. Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation a. Wash the membrane three times with TBST for 10 minutes each. b. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
8. Detection a. Wash the membrane three times with TBST for 10 minutes each. b. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. c. Visualize the protein bands using a chemiluminescence imaging system.
9. Data Analysis a. Quantify the band intensity using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
Ursolic acid and its acetate derivative are potent modulators of various signaling pathways, with significant implications for the development of new therapies for inflammatory diseases and cancer. Western blot analysis is an indispensable tool for characterizing the molecular effects of these compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the impact of this compound on protein expression in their specific models.
References
- 1. Ursolic acid induces apoptosis in human leukaemia cells and exhibits anti-leukaemic activity in nude mice through the PKB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells. | Sigma-Aldrich [merckmillipore.com]
Unveiling the Pro-Apoptotic Potential of Ursolic Acid Acetate: A Detailed Flow Cytometry Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives like ursolic acid acetate (B1210297), have garnered significant attention in oncological research for their potential to induce apoptosis in various cancer cell lines.[1][2][3] This application note provides a detailed protocol for inducing and quantifying apoptosis using ursolic acid acetate, with a focus on flow cytometric analysis. The methodologies outlined herein are designed to guide researchers in accurately assessing the apoptotic effects of this promising anti-cancer compound. Ursolic acid has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, making it a subject of intensive study.[4][5]
Signaling Pathways of this compound-Induced Apoptosis
Ursolic acid and its derivatives initiate apoptosis through a multi-faceted approach, primarily engaging the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn compromises the mitochondrial membrane potential.[1][6] This disruption leads to the release of pro-apoptotic factors like cytochrome c, Apoptosis-Inducing Factor (AIF), and Endonuclease G (Endo G) from the mitochondria into the cytosol.[1][2][6] Cytosolic cytochrome c activates caspase-9, which then activates effector caspases like caspase-3, a key executioner of apoptosis.[1][3][6]
Furthermore, ursolic acid has been shown to upregulate the p53 tumor suppressor protein and activate caspase-8, suggesting an involvement of the extrinsic pathway.[3][4][7] The compound can also suppress pro-survival signaling pathways such as the ERK1/2 MAPK and PI3K/Akt pathways, further tilting the cellular balance towards apoptosis.[1][5]
Experimental Workflow for Apoptosis Detection
The following diagram outlines the general workflow for assessing this compound-induced apoptosis by flow cytometry.
Quantitative Data Summary
The following table summarizes representative quantitative data on apoptosis induction by ursolic acid in various cancer cell lines. This data is provided as a reference for expected outcomes.
| Cell Line | Concentration of Ursolic Acid | Treatment Duration | Percentage of Apoptotic Cells (Early + Late) | Reference |
| NCI-H292 (Lung Cancer) | 12 µM | 24 hours | Significant increase | [2] |
| NCI-H292 (Lung Cancer) | 12 µM | 48 hours | Significant increase | [2] |
| A549 (Lung Cancer) | 80 µM | 24 hours | ~16% | [8] |
| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Dose-dependent increase | [4] |
| HeLa (Cervical Cancer) | Not specified | Not specified | Dose-dependent increase | [1] |
| M4Beu (Melanoma) | Not specified | Not specified | Significant increase | [6] |
| SW480 (Colon Adenocarcinoma) | Not specified | Not specified | Dose-dependent increase | [9] |
Detailed Experimental Protocols
Materials and Reagents
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture flasks or plates
Protocol: Induction of Apoptosis
-
Cell Seeding: Seed the target cells in 6-well plates or T25 flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Once the cells reach the desired confluency, treat them with various concentrations of this compound. A vehicle control (DMSO) should be included. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours).
Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol is a generalized procedure; refer to the manufacturer's instructions for your specific apoptosis detection kit.[10][11]
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and neutralize the trypsin with complete medium.
-
Combine the collected medium (from the first step) with the trypsinized cell suspension.
-
For suspension cells, directly collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes at room temperature.[10][12] Discard the supernatant and wash the cell pellet twice with cold PBS.[11][13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
Data Analysis and Interpretation
The data from the flow cytometer can be analyzed using appropriate software to generate dot plots of PI (y-axis) versus Annexin V-FITC (x-axis). The cell population can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
The percentage of cells in each quadrant should be quantified to determine the extent of apoptosis induced by this compound.
Conclusion
This application note provides a comprehensive guide for investigating the pro-apoptotic effects of this compound using flow cytometry. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively characterize the apoptotic response of cancer cells to this promising therapeutic agent. The provided quantitative data serves as a valuable benchmark for experimental outcomes.
References
- 1. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ursolic acid induces apoptosis of SW480 cells via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ursolic Acid Acetate Formulation for Improved Oral Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited research is publicly available on the specific formulation of ursolic acid acetate (B1210297) for improved oral bioavailability. The following application notes and protocols are based on extensive research into ursolic acid , a closely related pentacyclic triterpenoid (B12794562). The addition of an acetate group may alter the physicochemical properties, such as solubility and permeability, which could impact formulation strategies and pharmacokinetic profiles. The information provided should, therefore, be considered a foundational guide, adaptable for ursolic acid acetate with appropriate modifications and experimental validation.
Introduction: The Therapeutic Potential and Bioavailability Challenges of Ursolic Acid and its Analogs
Ursolic acid (UA), a natural pentacyclic triterpenoid found in various plants, has garnered significant attention for its wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][3] Its therapeutic promise is, however, significantly hampered by its poor oral bioavailability.[4][5] Classified under the Biopharmaceutics Classification System (BCS) as a Class IV compound, ursolic acid exhibits both low aqueous solubility and poor membrane permeability, leading to limited absorption from the gastrointestinal tract and rapid elimination.
This compound, the acetylated form of UA, is also explored for its biological activities, including potential antitumor and antimalarial properties. While acetylation can sometimes be a strategy to improve a drug's permeability, it is crucial to experimentally determine the oral bioavailability of this compound and develop tailored formulation strategies to enhance its systemic exposure.
This document outlines various nano-formulation strategies that have been successfully applied to ursolic acid to overcome its bioavailability challenges. These approaches aim to increase solubility, enhance dissolution rate, and improve absorption, thereby increasing the therapeutic efficacy of this promising compound.
Formulation Strategies for Enhanced Oral Bioavailability
Several advanced formulation strategies have been investigated to improve the oral bioavailability of ursolic acid. These primarily focus on creating nanoparticle-based delivery systems that can increase the surface area for dissolution and facilitate transport across the intestinal epithelium.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They offer advantages like controlled release and the ability to protect the encapsulated drug from degradation.
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This unstructured solid lipid core provides more space for drug loading and reduces potential drug expulsion during storage.
-
Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to encapsulate ursolic acid, providing sustained release and improved stability.
-
Phytosomes: These are complexes of the natural active ingredient and phospholipids (B1166683) (like phosphatidylcholine). Phytosomes can improve the absorption and bioavailability of lipid-insoluble compounds by enhancing their ability to cross the lipid-rich membranes of the gastrointestinal tract.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This spontaneous emulsion formation enhances the solubilization and absorption of lipophilic drugs.
-
Nanocrystals: Nanosizing the drug itself to the nanometer range can dramatically increase the surface area, leading to a higher dissolution velocity and improved bioavailability.
Data Presentation: Comparison of Ursolic Acid Formulations
The following tables summarize the key quantitative data from various studies on ursolic acid formulations, showcasing the improvements in physicochemical properties and pharmacokinetic parameters compared to the unformulated compound.
Table 1: Physicochemical Characteristics of Ursolic Acid Nanoformulations
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Unformulated UA | > 2000 | - | - | - | [2] |
| UA Nanoparticles (Emulsion Solvent Evaporation) | 100.2 ± 12.1 | 0.005 | - | - | [2] |
| UA-Loaded PLGA Nanoparticles | 132 - 168 | < 0.2 | - | 43.1 - 47.5 | |
| UA Solid Lipid Nanoparticles (SLNs) | 246.6 | < 0.7 | -26.1 | ~71 | |
| UA Nanostructured Lipid Carriers (NLCs) | 266 | 0.18 | -29.26 | 59.71 | [6] |
| UA Polymeric Micelles | 93.5 - 97.5 | - | -9.3 to -9.7 | ~16.7 |
Table 2: Pharmacokinetic Parameters of Ursolic Acid Formulations in Animal Models
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Unformulated UA Suspension | 1.01 ± 0.07 | 0.5 | 6.27 | - | [2] |
| UA Nanoparticles (Emulsion Solvent Evaporation) | 3.17 ± 0.06 | 0.5 | 16.785 | 2.68 | [2] |
| UA-Phospholipid Complex | - | - | - | 8.49 | [3] |
| UA with Piperine | - | - | 125.15 ± 1.84 | ~10 |
Experimental Protocols
Protocol for Preparation of Ursolic Acid Solid Lipid Nanoparticles (UA-SLNs) by High-Pressure Homogenization
This protocol is adapted from methodologies described for the preparation of SLNs for poorly water-soluble drugs.
Materials:
-
Ursolic Acid (or this compound)
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Co-surfactant (e.g., Kolliphor® EL)
-
Purified Water
Equipment:
-
High-pressure homogenizer (e.g., Panda 2K, GEA Niro Soavi)
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Water bath or heating magnetic stirrer
-
Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point.
-
Dissolve the accurately weighed ursolic acid (or this compound) in the melted lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween® 80) and co-surfactant (e.g., Kolliphor® EL) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a speed of 10,000-15,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the melting point of the lipid throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency (EE%):
-
Separate the un-encapsulated drug from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of the developed formulation.
Materials:
-
This compound formulation (e.g., UA-SLNs)
-
Unformulated this compound suspension (as control)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
HPLC system for drug quantification in plasma
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (12 hours) with free access to water.
-
-
Dosing:
-
Divide the rats into two groups: a control group receiving the unformulated this compound suspension and a test group receiving the this compound formulation.
-
Administer a single oral dose of the respective formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000-5000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Develop and validate an HPLC method for the quantification of this compound in rat plasma. This typically involves a protein precipitation or liquid-liquid extraction step followed by chromatographic analysis.[2]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each group.
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Calculate the relative bioavailability of the formulated this compound compared to the unformulated suspension.
-
Signaling Pathways and Mechanism of Action
Ursolic acid exerts its diverse pharmacological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, inflammation, and metastasis.[4][5] While the specific pathways modulated by this compound require further investigation, it is likely to share similar targets with its parent compound.
Key signaling pathways modulated by Ursolic Acid include:
-
PI3K/Akt/mTOR Pathway: UA has been shown to inhibit this critical pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival.
-
MAPK/ERK Pathway: By inhibiting the phosphorylation of key kinases like RAF and ERK, UA can suppress cancer cell growth.[4]
-
NF-κB Pathway: UA can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.
-
Apoptotic Pathways: UA can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.
Mandatory Visualizations
Experimental Workflow for UA-SLN Preparation and Characterization
Caption: Workflow for UA-SLN preparation and characterization.
Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition by Ursolic Acid
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Ursolic Acid.
References
- 1. Bioactive Compounds Formulated in Phytosomes Administered as Complementary Therapy for Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ursolic Acid Acetate Efficacy in Animal Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models of rheumatoid arthritis (RA) for evaluating the therapeutic potential of ursolic acid acetate (B1210297). The protocols detailed below, alongside the summarized efficacy data and mechanistic insights, are intended to facilitate the design and execution of preclinical studies in RA drug discovery.
Introduction to Ursolic Acid Acetate in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Ursolic acid, a natural pentacyclic triterpenoid, and its derivatives like this compound, have demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical studies. These compounds have been shown to mitigate arthritis symptoms in animal models by targeting key inflammatory pathways. Specifically, ursolic acid and its acetate form have been found to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to modulate immune cell function, primarily through the inhibition of the NF-κB and JNK signaling pathways.[1]
Recommended Animal Models
The most widely used and relevant animal models for studying the efficacy of anti-arthritic compounds like this compound are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.
-
Collagen-Induced Arthritis (CIA): This model is induced by immunization with type II collagen and shares many immunological and pathological features with human RA, making it highly suitable for studying autoimmune aspects of the disease.[2] It can be induced in both mice and rats.[2]
-
Adjuvant-Induced Arthritis (AIA): This is a robust and highly reproducible model of polyarthritis in rats, induced by a single injection of Complete Freund's Adjuvant (CFA).[3][4][5] It is particularly useful for screening anti-inflammatory drug candidates.[4][6]
Efficacy Data of Ursolic Acid and Its Acetate Derivative
The following tables summarize the quantitative data from preclinical studies on the efficacy of ursolic acid and ursolic acid-3-acetate in rodent models of arthritis.
Table 1: Efficacy of Ursolic Acid-3-Acetate (UAA) in a Mouse Model of Collagen-Induced Arthritis
| Parameter | Model | Treatment Group | Result |
| Arthritis Score | CIA Mice | UAA (oral) | Significant decrease in clinical arthritis symptoms |
| Paw Thickness | CIA Mice | UAA (oral) | Significant reduction in paw thickness |
| Serum IgG1 and IgG2a | CIA Mice | UAA (oral) | Significant reduction in serum levels |
| Th1/Th17 CD4+ T cells | CIA Mice | UAA (oral) | Reduced expansion in draining lymph nodes |
| Inflammatory Cytokines | CIA Mice | UAA (oral) | Reduced production in draining lymph nodes |
| MMP-1/3 Expression | CIA Mice | UAA (oral) | Reduced expression in knee joint tissue |
Table 2: Efficacy of Ursolic Acid (UA) in a Rat Model of Adjuvant-Induced Arthritis [7]
| Parameter | Model | Treatment Group | Result |
| Paw Swelling | AIA Rats | UA (50 mg/kg, oral) | Dramatically inhibited paw swelling |
| Plasma PGE2 | AIA Rats | UA (50 mg/kg, oral) | Significantly reduced plasma production |
| Radiological Changes | AIA Rats | UA (50 mg/kg, oral) | Markedly inhibited joint radiological changes |
| Mechanical Hyperalgesia | AIA Rats | UA (50 mg/kg, oral) | Significantly suppressed |
| Thermal Hyperalgesia | AIA Rats | UA (50 mg/kg, oral) | Significantly suppressed |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol is adapted from established methods for inducing CIA in DBA/1 mice.[8]
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05M Acetic Acid
-
Male DBA/1 mice (8-10 weeks old)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with CFA.
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of collagen with IFA.
-
Administer a booster injection of 100 µL of the collagen-IFA emulsion intradermally at the base of the tail.
-
-
Treatment with this compound:
-
Begin oral administration of this compound or vehicle control on a prophylactic (e.g., from day 0 or day 21) or therapeutic (after onset of arthritis) schedule.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol is based on standard procedures for inducing AIA in Lewis or Sprague-Dawley rats.[3][4][5][9]
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Male Lewis or Sprague-Dawley rats (6-8 weeks old)
Procedure:
-
Induction of Arthritis (Day 0):
-
Inject 100 µL of CFA into the plantar surface of the right hind paw of each rat.
-
-
Treatment with this compound:
-
Assessment of Arthritis:
-
Measure the volume of both hind paws daily or on alternate days using a plethysmometer.
-
Visually score the severity of arthritis in all four paws based on a scale similar to the CIA model.
-
Monitor body weight as a general indicator of health.
-
Mechanistic Analysis Protocols
Histopathological Analysis
-
At the end of the study, euthanize the animals and collect the ankle and knee joints.
-
Fix the joints in 10% buffered formalin, decalcify, and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and pannus formation.
-
Use Safranin O staining to evaluate cartilage damage and proteoglycan loss.
Measurement of Inflammatory Markers
-
Collect blood samples at specified time points to prepare serum or plasma.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines using ELISA kits.
-
Determine the serum levels of anti-collagen antibodies (IgG1 and IgG2a) in the CIA model using ELISA.
Western Blot Analysis for Signaling Pathways
-
Isolate protein from synovial tissue or cultured synovial fibroblasts.
-
Perform Western blot analysis to determine the expression and phosphorylation status of key proteins in the NF-κB and JNK signaling pathways.[1] Key targets include IKKα/β, IκBα, NF-κB p65, JNK, and c-Jun.
Visualizations
References
- 1. Ursolic acid facilitates apoptosis in rheumatoid arthritis synovial fibroblasts by inducing SP1-mediated Noxa expression and proteasomal degradation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. chondrex.com [chondrex.com]
- 4. inotiv.com [inotiv.com]
- 5. maokangbio.com [maokangbio.com]
- 6. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 7. The anti-arthritic effect of ursolic acid on zymosan-induced acute inflammation and adjuvant-induced chronic arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Bioavailability of Ursolic Acid Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ursolic acid acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at overcoming its low bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why does ursolic acid acetate exhibit low oral bioavailability?
This compound, much like its parent compound ursolic acid, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug.[1] This classification indicates that it possesses both low aqueous solubility and low intestinal permeability, which are the primary reasons for its poor oral bioavailability.[2][3][4] Additionally, it undergoes significant first-pass metabolism in the liver and intestines, further reducing the amount of active compound that reaches systemic circulation.[5][6]
Q2: What are the main strategies to improve the in vivo bioavailability of this compound?
The primary approaches to enhance the bioavailability of this compound focus on three key areas:
-
Enhancing Solubility and Dissolution Rate: This involves techniques that increase the amount of drug that can dissolve in the gastrointestinal fluids.
-
Improving Permeability across the Intestinal Mucosa: These strategies aim to increase the passage of the drug from the gut into the bloodstream.
-
Inhibiting First-Pass Metabolism: This involves preventing the drug from being broken down by metabolic enzymes before it can exert its therapeutic effect.[5][7]
Nanoformulations are a popular and effective strategy as they can simultaneously address issues of solubility and permeability.[2][8]
Q3: Which nanoformulation is best suited for this compound?
The choice of nanoformulation depends on the specific experimental goals, desired release profile, and target tissue. Common and effective nanoformulations for ursolic acid and its derivatives include:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate lipophilic drugs like this compound.[3][9] They can improve solubility, protect the drug from degradation, and can be surface-modified for targeted delivery.[10]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature.[11][12] They offer good biocompatibility, sustained release, and can enhance oral absorption.[12]
-
Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers. They can be tailored to control the drug release rate and can be functionalized for specific targeting.[4]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes, which can increase the surface area for drug absorption.[3]
Q4: Can co-administration with other compounds improve the bioavailability of this compound?
Yes, co-administration with certain compounds can significantly enhance bioavailability. A notable example is piperine, a compound found in black pepper.[5] Piperine can inhibit cytochrome P450 enzymes, such as CYP3A4, which are responsible for the first-pass metabolism of ursolic acid.[5][6] It may also enhance its permeability.[5] Another approach is the formation of co-amorphous systems, which can improve solubility and dissolution.[1]
Q5: How can I assess the improvement in bioavailability of my this compound formulation?
An in vivo pharmacokinetic study in an animal model (e.g., rats, mice) is the standard method. This involves administering the formulation and a control (e.g., free this compound suspension) to different groups of animals. Blood samples are then collected at various time points and the concentration of this compound is measured using a validated analytical method like HPLC or LC-MS/MS.[13][14] The key pharmacokinetic parameters to compare are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). A significant increase in AUC for your formulation compared to the control indicates improved bioavailability.[15]
Troubleshooting Guides
Issue 1: Poor solubility of this compound in aqueous buffers for in vitro assays.
-
Possible Cause: Inherent hydrophobicity of the molecule.
-
Troubleshooting Steps:
-
Use of Co-solvents: Try dissolving this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol (B129727) before diluting it with the aqueous buffer.[2] Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
-
Inclusion Complexes: Consider preparing an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin).[16][17][18] This can significantly enhance the aqueous solubility of ursolic acid.
-
pH Adjustment: Although ursolic acid is a weak acid, altering the pH of the buffer might slightly improve its solubility. However, this is generally less effective than other methods.
-
Issue 2: Low and variable drug loading in my nanoformulation.
-
Possible Cause: Suboptimal formulation parameters or preparation method.
-
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: Systematically vary the ratio of this compound to the lipid or polymer carrier to find the optimal loading efficiency.
-
Vary Formulation Components: For lipid-based formulations, try different types of lipids and surfactants.[11] For polymeric nanoparticles, experiment with different polymers and molecular weights.
-
Refine the Preparation Method: For emulsion-based methods, adjust the homogenization speed and time.[15] For nanoprecipitation, control the rate of addition of the organic phase to the aqueous phase.
-
Check for Drug Precipitation: Ensure that the concentration of this compound in the organic phase during preparation does not exceed its solubility limit in that solvent.
-
Issue 3: Inconsistent results in in vivo pharmacokinetic studies.
-
Possible Cause: Issues with the animal model, dosing procedure, or sample handling.
-
Troubleshooting Steps:
-
Standardize Animal Model: Ensure that the animals used are of the same species, strain, age, and sex, and have been acclimatized to the experimental conditions.
-
Accurate Dosing: For oral administration, use gavage needles to ensure the full dose is delivered to the stomach. For intravenous administration, ensure proper injection into the bloodstream.
-
Consistent Blood Sampling: Follow a strict timetable for blood collection. Use appropriate anticoagulants and immediately process the blood samples to obtain plasma.
-
Proper Sample Storage: Store plasma samples at -80°C until analysis to prevent drug degradation.
-
Validate Analytical Method: Ensure that the analytical method used for quantifying the drug in plasma is fully validated for linearity, accuracy, precision, and stability.[14]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving the bioavailability of ursolic acid.
Table 1: Enhancement of Ursolic Acid Solubility using Different Techniques
| Formulation/Technique | Solvent/Medium | Solubility Enhancement (fold increase) | Reference |
| Ursolic Acid Nanoparticles | Deionized Water | 23.99 | [15] |
| Ursolic Acid Nanoparticles | Simulated Gastric Fluid (SGF) | 13.48 | [15] |
| Ursolic Acid Nanoparticles | Simulated Intestinal Fluid (SIF) | 11.79 | [15] |
| β-Cyclodextrin Inclusion Complex | Water | ~35.85% increase in aqueous solubility | |
| Amino-appended β-cyclodextrins | Water | >200 | [16] |
Table 2: Improvement in Oral Bioavailability of Ursolic Acid with Different Formulations
| Formulation | Animal Model | Relative Bioavailability (fold increase vs. raw UA) | Reference |
| Ursolic Acid Nanoparticles | - | 2.68 | [15] |
| Co-amorphous form with Piperine | Rats | - | [5] |
| Ursolic Acid Nanoparticles with TPGS 1000 | - | 27.5 |
Experimental Protocols
Protocol 1: Preparation of Ursolic Acid-Loaded Liposomes by Thin-Film Hydration Method
-
Dissolution of Lipids and Drug: Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.[3]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or pass it through a high-pressure homogenizer or an extruder with polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by centrifugation, dialysis, or gel filtration.
-
Characterization: Characterize the prepared liposomes for particle size, zeta potential, entrapment efficiency, and in vitro drug release.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into groups. Administer the this compound formulation (e.g., nanoformulation) to one group and the control (e.g., this compound suspended in 0.5% carboxymethylcellulose sodium) to another group via oral gavage at a specific dose.[15]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation: For analysis, precipitate the plasma proteins using a suitable organic solvent (e.g., methanol or acetonitrile), centrifuge, and collect the supernatant.[14]
-
Analysis: Analyze the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.[13][14]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) using appropriate software.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of Ursolic Acid
-
Chromatographic System: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous solution (e.g., water with formic acid or phosphoric acid) is commonly employed. The exact ratio may need to be optimized.[13]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: Ursolic acid can be detected at a wavelength of around 210 nm.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Analysis: Inject the prepared plasma samples (from Protocol 2) and quantify the concentration of this compound by comparing the peak area with the standard curve.
Visualizations
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: Barriers to oral bioavailability of this compound.
Caption: Problem-cause-solution relationship for low bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]
- 4. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Ursolic Acid Potential for the Treatment of Metabolic Disorders, Autoimmune Diseases, and Cancers via Nuclear Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Preclinical Strategies to Enhance Oral Bioavailability of Ursolic Acid" by Renjie Zhan [scholarscompass.vcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Liposome-encapsulated ursolic acid increases ceramides and collagen in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyaluronic Acid-modified Liposomes for Ursolic Acid-targeted Delivery Treat Lung Cancer Based on p53/ARTS-mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Preclinical Assessment of Ursolic Acid Loaded into Nanostructured Lipid Carriers in Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijesrr.org [ijesrr.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pure.rug.nl [pure.rug.nl]
- 17. Host-guest interaction of β-cyclodextrin with isomeric ursolic acid and oleanolic acid: physicochemical characterization and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. No. 46 Improvement of aqueous solubility of Ursolic Acid with Cyclodextrin | CycloChem Bio Co., Ltd. [cyclochem.com]
Technical Support Center: Optimizing Ursolic Acid Acetate Dosage for Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ursolic acid acetate (B1210297) in cancer cell line experiments.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process.
1. Low or No Cytotoxicity Observed
-
Question: I am not observing the expected cytotoxic effect of ursolic acid acetate on my cancer cell line. What could be the reason?
-
Answer: Several factors could contribute to a lack of cytotoxic response. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Verify Stock Solution: Ensure your this compound stock solution was prepared correctly. It is sparingly soluble in aqueous solutions but soluble in organic solvents like DMSO and ethanol.[1] Prepare a high-concentration stock in 100% DMSO and dilute it in culture media for your working concentrations. The final DMSO concentration in the media should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
Precipitation: Visually inspect your stock and working solutions for any precipitation. This compound can precipitate out of the solution, especially at higher concentrations or in aqueous media. If precipitation is observed, gentle warming or sonication might help redissolve the compound. However, it is best to prepare fresh dilutions for each experiment.
-
-
Cell Line Sensitivity:
-
Dosage Range: The effective concentration of this compound can vary significantly between different cancer cell lines. You may need to perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM) to determine the optimal dosage for your specific cell line.
-
Treatment Duration: The cytotoxic effects may be time-dependent. Consider increasing the incubation time (e.g., 24h, 48h, 72h) to observe a significant effect.
-
-
Experimental Protocol:
-
Cell Seeding Density: Ensure that the cell seeding density is appropriate for the duration of your assay. Overly confluent cells may show reduced sensitivity to treatment.
-
Assay Type: The choice of cytotoxicity assay can influence the results. Consider using a complementary assay to validate your findings (e.g., using a trypan blue exclusion assay alongside an MTT or SRB assay).
-
-
2. Inconsistent Results Between Experiments
-
Question: I am getting variable results with my this compound experiments. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Protocols:
-
Stock Solution Preparation: Always prepare and store your stock solution in the same manner. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
-
Treatment Application: Ensure that the compound is added to the cells at the same stage of growth and in a consistent manner across all experiments.
-
-
Compound Stability:
-
Working Solution Stability: Prepare fresh working solutions of this compound from your stock for each experiment, as it may not be stable in culture media for extended periods. It is not recommended to store aqueous solutions for more than one day.[1]
-
-
Controls:
-
Vehicle Control: Always include a vehicle control (e.g., media with the same final concentration of DMSO as your treated wells) to account for any effects of the solvent.
-
Positive Control: If possible, use a known cytotoxic agent as a positive control to ensure your assay is working correctly.
-
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is the mechanism of action of this compound in cancer cells?
-
A1: While research on this compound is ongoing, it is believed to share mechanisms with its parent compound, ursolic acid. These mechanisms include the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[2][3] This involves the activation of caspases and modulation of Bcl-2 family proteins.[2] It may also affect key signaling pathways involved in cell proliferation and survival, such as PI3K/Akt, NF-κB, and STAT3.[4][5]
-
-
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
-
A2: A good starting point for a dose-response experiment is a range from 1 µM to 50 µM. Based on the available data, the IC50/GI50 values can vary significantly depending on the cell line.
-
Experimental Design
-
Q3: How should I prepare my stock solution of this compound?
-
A3: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q4: What is the maximum concentration of DMSO I can use in my cell culture?
-
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control with the same DMSO concentration as your highest treatment dose.
-
Data Interpretation
-
Q5: My results show a decrease in cell viability. How can I confirm that this is due to apoptosis?
-
A5: To confirm apoptosis, you can perform several assays:
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Western Blotting: Analyze the cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2]
-
-
Data Presentation
Table 1: Reported IC50/GI50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) | Assay | Reference |
| A375 | Melanoma | 32.4 ± 1.33 | SRB | [2] |
| KB | Oral Epidermoid Carcinoma | 8.4 | - |
Table 2: Comparative IC50/GI50 Values of Ursolic Acid (UA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 7.96 | CCK-8 | [6] |
| MDA-MB-231 | Breast Cancer | 9.02 | CCK-8 | [6] |
| A549 | Lung Cancer | - | MTT | [7] |
| H460 | Lung Cancer | - | MTT | [7] |
| PC-3 | Prostate Cancer | - | MTT | [8] |
| DU145 | Prostate Cancer | - | MTT | [8] |
| BGC-823 | Gastric Cancer | >50 | WST-1 | [9] |
| HCT15 | Colon Cancer | - | - | [10] |
| AsPC-1 | Pancreatic Cancer | - | - | [10] |
| U937 | Leukemia | ~15-20 | - | [11] |
Note: The IC50/GI50 values can vary depending on the specific experimental conditions, including the assay used and the treatment duration.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound (e.g., IC50 concentration) for the determined time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Caption: General experimental workflow for dosage optimization.
Caption: Troubleshooting decision-making workflow.
Caption: Simplified signaling pathway for apoptosis induction.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid Inhibits Growth and Metastasis of Human Colorectal Cancer in an Orthotopic Nude Mouse Model by Targeting Multiple Cell Signaling Pathways: Chemosensitization with Capecitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ursolic Acid Inhibits the Proliferation of Gastric Cancer Cells by Targeting miR-133a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Ursolic acid induces apoptosis in human leukaemia cells and exhibits anti-leukaemic activity in nude mice through the PKB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ursolic acid acetate instability in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ursolic acid acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: My ursolic acid acetate precipitated out of solution after I diluted my DMSO stock in aqueous buffer/cell culture media. What should I do?
A1: This is a common issue due to the hydrophobic nature of this compound and its low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the solvent system: While DMSO is a common solvent for initial stock solutions, for aqueous dilutions, consider using a co-solvent system. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For cell culture, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to minimize cytotoxicity and precipitation.
-
Pre-warm the media: Always add the compound to pre-warmed (37°C) cell culture media.
-
Slow, stepwise dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to a small volume of media first, mix well, and then add this to the final volume.
-
Increase mixing: Add the compound dropwise while gently vortexing or stirring the media to facilitate dissolution.
-
Sonication: Brief sonication can help to dissolve small amounts of precipitate.
Q2: How should I store my this compound solutions?
A2: Proper storage is crucial to maintain the stability of this compound.
-
Solid form: Store the solid compound at 2-8°C in a tightly sealed container, protected from light.
-
Stock solutions: For stock solutions in organic solvents like DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.
-
Aqueous solutions: It is highly recommended to prepare fresh aqueous working solutions on the day of use. We do not recommend storing aqueous solutions for more than one day due to the potential for hydrolysis and precipitation.
Q3: Is this compound stable in solution? What are the potential degradation pathways?
A3: this compound, being an ester, is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield ursolic acid and acetic acid. The rate of hydrolysis is dependent on pH and temperature. It may also be sensitive to oxidation, heat, and light. A stability-indicating HPTLC method has been developed for the parent compound, ursolic acid, which showed degradation under acidic, basic, oxidative, and photolytic stress.
Troubleshooting Guides
Issue 1: Precipitation in Solution
This table provides a summary of potential causes and solutions for precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer or media. | Low aqueous solubility; "crashing out" of the hydrophobic compound. | Decrease final concentration. Use a co-solvent system. Perform serial dilutions into pre-warmed media with vigorous mixing. |
| Precipitate forms over time in an incubator. | Compound degradation leading to less soluble products. Evaporation of media, increasing the compound concentration. | Perform a stability study in your specific media. Prepare fresh solutions for long-term experiments. Ensure proper humidification of the incubator. |
| Cloudy or hazy solution. | Formation of fine, colloidal particles. | Try brief sonication. Filter the solution through a 0.22 µm filter (note: this may reduce the final concentration). |
Issue 2: Suspected Degradation
If you suspect your this compound is degrading, leading to inconsistent experimental results, consider the following.
| Observation | Potential Cause | Recommended Action |
| Loss of biological activity over time in cell-based assays. | Degradation of the compound in the cell culture medium at 37°C. | Perform a stability study in your cell culture medium. Replenish the compound by changing the medium at regular intervals. |
| Appearance of new peaks in HPLC/LC-MS analysis of the solution. | Chemical degradation (e.g., hydrolysis, oxidation). | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Change in color or appearance of the solution. | Degradation or reaction with media components. | Prepare fresh solutions and protect from light. Analyze the solution to identify any changes. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound at 105°C. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
4. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Characterize the degradation products using LC-MS if available.
Visualizations
Troubleshooting Workflow for Precipitation
Caption: A workflow to troubleshoot precipitation issues with this compound solutions.
Potential Degradation Pathway: Ester Hydrolysis
Caption: The primary expected degradation pathway for this compound is hydrolysis.
Relevant Signaling Pathways Modulated by Ursolic Acid
Caption: Ursolic acid is known to inhibit the PI3K/Akt, MAPK, and NF-κB signaling pathways.[1]
References
Preventing precipitation of ursolic acid acetate in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ursolic acid acetate (B1210297) in cell culture. Our goal is to help you overcome common challenges, particularly the issue of precipitation, and to provide a deeper understanding of its mechanism of action.
Troubleshooting Guide: Preventing Precipitation of Ursolic Acid Acetate
Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve this problem.
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is a lipophilic compound with very low solubility in aqueous solutions like cell culture media. | Prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (B87167) (DMSO).[1] |
| High Final Concentration | The desired final concentration of this compound in the media exceeds its solubility limit. | Determine the maximum soluble concentration in your specific cell culture medium by performing a solubility test. Start with a low concentration and gradually increase it. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly into the full volume of media can cause the compound to "crash out" due to rapid solvent exchange. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media before adding it to the final volume. Add the compound dropwise while gently swirling the media. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound. |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent, high final concentrations can be toxic to cells and can still lead to precipitation upon significant dilution. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity. |
Issue: Precipitation Occurs Over Time During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may degrade or aggregate over time under standard cell culture conditions (37°C, 5% CO2, humidity). | Prepare fresh media with this compound for each experiment, especially for long-term studies. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes. | If possible, test the solubility in a simpler buffered solution like PBS to determine if media components are the issue. Consider using a different basal media formulation. |
| pH Shift in Media | The pH of the media can change during incubation, which may affect the solubility of the compound. | Ensure the media is adequately buffered. For experiments sensitive to pH changes, consider using a medium supplemented with HEPES buffer. |
| Evaporation of Media | Evaporation from culture plates or flasks can concentrate the compound, leading to precipitation. | Ensure proper humidification in the incubator. Use sealed flasks or plates, or parafilm, for long-term experiments to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound due to its high solubilizing capacity.[1] Ethanol can also be used, but DMSO is generally more effective for achieving high stock concentrations.
Q2: What is the maximum concentration of this compound I can use in my cell culture?
A2: The maximum non-precipitating concentration will depend on your specific cell culture medium and conditions. It is crucial to perform a solubility test to determine this limit. As a starting point, many studies use ursolic acid and its derivatives in the range of 1-40 µM.[2][3]
Q3: Can I filter my media if I see a precipitate?
A3: It is not recommended to filter the media to remove the precipitate. The precipitate is your compound of interest, and filtering it out will result in an unknown and lower final concentration, making your experimental results unreliable. The best approach is to address the root cause of the precipitation.
Q4: Will serum in the media help to keep this compound in solution?
A4: Serum proteins, such as albumin, can bind to hydrophobic compounds and help to increase their solubility to some extent. However, this effect is limited, and precipitation can still occur at higher concentrations of this compound.
Q5: How should I prepare my this compound stock solution?
A5: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[4] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of Ursolic Acid and this compound in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Ursolic Acid | Ethanol | ~0.5 mg/mL | [1] |
| Ursolic acid | DMSO | ~10 mg/mL | [1] |
| Ursolic Acid | Dimethyl Formamide (DMF) | ~10 mg/mL | [1] |
| Ursolic Acid | Methanol | Soluble | [5] |
| Ursolic Acid | Ethyl Acetate | Soluble | [5] |
| This compound | DMSO | 25 mg/mL (50.13 mM) | [4] |
| This compound | Chloroform, Dichloromethane, Acetone | Soluble |
Note: The solubility in cell culture media is significantly lower and needs to be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a reliable method for preparing a working solution of this compound in cell culture medium to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% sterile DMSO to a final concentration of 50 mM.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Store this stock solution in small aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Prepare an intermediate dilution of the 50 mM stock solution in pre-warmed media. For example, to achieve a 1 mM intermediate solution, dilute the stock 1:50.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the high-concentration stock if not using an intermediate) dropwise to the pre-warmed complete cell culture medium while gently swirling.
-
Ensure the final DMSO concentration is below 0.1% (v/v). For example, to make a 10 µM final solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare a series of dilutions:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 50 mM).
-
In a 96-well plate or microcentrifuge tubes, prepare a serial dilution of the stock solution in your complete cell culture medium, pre-warmed to 37°C. Aim for a range of final concentrations (e.g., 1 µM to 100 µM).
-
-
Incubate and Observe:
-
Incubate the plate/tubes under your standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24-72 hours).
-
-
Assess Precipitation:
-
Visually inspect each well/tube for any signs of cloudiness, haze, or visible precipitate.
-
For a more sensitive assessment, examine a small aliquot from each concentration under a microscope to look for crystalline structures.
-
The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
-
Signaling Pathways and Experimental Workflows
Ursolic acid and its derivatives are known to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation.[6][7][8][9][10] The following diagrams illustrate some of these pathways and a general experimental workflow.
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: this compound can inhibit the PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK pathway is another target of this compound.
Caption: this compound can suppress the NF-κB signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. urotoday.com [urotoday.com]
- 10. researchgate.net [researchgate.net]
Enhancing the permeability of ursolic acid acetate across cell membranes
Technical Support Center: Enhancing Ursolic Acid Acetate (B1210297) Permeability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the low cell membrane permeability of ursolic acid (UA) and its derivatives, such as ursolic acid acetate (UAA).
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the cellular uptake of ursolic acid (UA) and its acetate form?
A1: Ursolic acid and its derivatives are classified as Biopharmaceutics Classification System (BCS) Class IV compounds.[1] This means they suffer from both low aqueous solubility and poor membrane permeability, which are the primary barriers to their effective cellular uptake and oral bioavailability.[1][2][3][4] The lipophilic nature and molecular structure of these pentacyclic triterpenoids limit their ability to dissolve in aqueous biological fluids and passively diffuse across the phospholipid bilayer of cell membranes.[5][6]
Q2: What are the main strategies to enhance the permeability of UAA across cell membranes?
A2: The principal strategies focus on overcoming the dual challenges of solubility and permeability. Key approaches include:
-
Nanoformulations: Encapsulating UAA into systems like liposomes, nanoparticles, micelles, and nanoemulsions. These carriers increase solubility, protect the compound from degradation, and can facilitate cellular entry.[2][7]
-
Prodrug Synthesis: Modifying the UAA molecule by attaching promoieties (e.g., amino acids, polyethylene (B3416737) glycol) to create a prodrug with enhanced permeability.[8][9][10] These linkages are designed to be cleaved inside the cell, releasing the active UAA.
-
Co-amorphization: Creating an amorphous solid dispersion of UAA with another molecule, such as piperine. This strategy can simultaneously enhance water solubility, improve permeability, and inhibit metabolic enzymes that might degrade the compound.[11]
Q3: How do nanoformulations specifically improve the cellular uptake of UAA?
A3: Nanoformulations improve UAA delivery through several mechanisms:
-
Increased Solubility: They create stable dispersions of UAA in aqueous media, increasing the concentration gradient at the cell surface.[8][12]
-
Altered Uptake Pathways: Nanoparticles can be internalized by cells through endocytic pathways (e.g., clathrin-mediated endocytosis), bypassing the need for passive diffusion across the membrane.[13][14]
-
Surface Modification: The surface of nanoparticles can be coated with ligands (e.g., chitosan) that interact with cell membranes, promoting adhesion and subsequent uptake (mucoadhesion).[5][13]
-
Enhanced Permeability and Retention (EPR) Effect: In the context of cancer therapy, nanoparticles between 30-200 nm can accumulate in tumor tissues due to leaky vasculature, increasing local drug concentration.[1][8]
Q4: What is the prodrug approach and how can it be applied to UAA?
A4: The prodrug approach involves chemically modifying a drug into an inactive or less active form that has more favorable pharmacokinetic properties, such as increased membrane permeability.[10] After crossing the cell membrane, the prodrug is converted back into the active drug by cellular enzymes. For UAA, this could involve esterifying the C-28 carboxylic acid or the C-3 hydroxyl group with hydrophilic moieties like amino acids or polyethylene glycol (PEG).[8][9] This can increase water solubility and utilize cellular transporter systems for uptake.[8][10]
Q5: Which in vitro models are most suitable for testing UAA permeability?
A5: The Caco-2 cell monolayer model is a widely used and accepted standard for predicting intestinal drug absorption and permeability.[2] These human colon adenocarcinoma cells differentiate to form a monolayer with tight junctions and transporter proteins (like P-glycoprotein) that mimic the intestinal barrier.[2] Permeability is assessed by measuring the transport of the UAA formulation from the apical (intestinal lumen) side to the basolateral (blood) side over time.
Troubleshooting Guide
Problem: My encapsulation efficiency (EE) or drug loading (DL) is consistently low.
-
Possible Cause 1: Poor affinity between UAA and the carrier. UAA is highly lipophilic. If using a polymeric nanoparticle, ensure the polymer core is sufficiently hydrophobic to interact with and retain the drug.
-
Troubleshooting Step:
-
Modify the drug-to-polymer/lipid ratio. Systematically test different ratios to find the optimal loading capacity.
-
Change the organic solvent used during preparation. The solvent should fully dissolve both the UAA and the carrier material to ensure homogenous mixing before nanoparticle formation.[12]
-
For liposomes, adjust the lipid composition. Incorporating cholesterol can increase the stability and loading capacity of the bilayer.
-
Problem: I'm seeing high variability in my Caco-2 cell permeability assay results.
-
Possible Cause 1: Inconsistent monolayer integrity. The Caco-2 monolayer must be fully differentiated and have consistent tight junction integrity, typically measured by Transepithelial Electrical Resistance (TEER).
-
Troubleshooting Step:
-
Ensure cells are cultured for a sufficient period (typically 21 days) to allow for full differentiation.
-
Measure TEER values before and after each experiment. Only use wells with TEER values within a pre-defined acceptable range.
-
Use a positive (highly permeable, e.g., propranolol) and negative (low permeability, e.g., mannitol) control in every assay to validate the experiment.
-
-
Possible Cause 2: Efflux by P-glycoprotein (P-gp) transporters. UA absorption can be influenced by P-gp transporters, which actively pump the compound out of the cell.[2]
-
Troubleshooting Step:
-
Run the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical). A higher basolateral-to-apical transport rate suggests active efflux.
-
Co-administer a known P-gp inhibitor (e.g., verapamil) to see if the apical-to-basolateral permeability increases.
-
Problem: My UAA nanoformulation shows poor stability and aggregates over time.
-
Possible Cause 1: Insufficient surface charge. Nanoparticles in suspension are stabilized by electrostatic repulsion. A low zeta potential (close to 0 mV) can lead to aggregation.
-
Troubleshooting Step:
-
Measure the zeta potential of your formulation. A value of +/- 30 mV or greater is generally considered stable.
-
Incorporate charged lipids or polymers into the formulation. For example, coating nanoparticles with chitosan (B1678972) provides a positive surface charge (+28 mV reported in one study) and can improve stability.[5]
-
-
Possible Cause 2: Ostwald Ripening or fusion. This can occur in nanoemulsions or liposomal formulations where particles merge over time.
-
Troubleshooting Step:
-
Include stabilizers like Tween-80 or other surfactants in the formulation to prevent particle fusion.
-
Optimize storage conditions. Store at 4°C and avoid freeze-thaw cycles unless the formulation is designed for it (e.g., lyophilized powder).
-
Problem: My formulation shows high encapsulation but low in vitro cytotoxicity.
-
Possible Cause: Inefficient drug release. The UAA may be successfully encapsulated but is not being released from the carrier at a sufficient rate or concentration inside the target cells.
-
Troubleshooting Step:
-
Conduct an in vitro release study using a dialysis method against a buffer that mimics physiological conditions (e.g., pH 7.4 for plasma, pH 5.5 for endosomes).[3]
-
If release is too slow, consider redesigning the carrier. For example, use a biodegradable polymer like PLA or incorporate pH-sensitive or redox-responsive elements (like disulfide bonds) that break down in the intracellular environment to trigger drug release.[3][8]
-
Quantitative Data Summary
Table 1: Comparison of Different Ursolic Acid (UA) Formulation Strategies
| Formulation Type | Carrier Materials | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference(s) |
| Nanoparticles | Emulsion Solvent Evaporation | 100 - 158 | Not Specified | 2.68-fold increase in oral bioavailability compared to raw UA. | [12] |
| Chitosan-Modified Nanoparticles | Poly (lactic acid) (PLA), Chitosan | ~330 | 90% | Increased UA absorption and bioavailability after oral administration in rats. | [5] |
| Proniosomal Gel | Span 60, Cholesterol | Not Specified | > 90% | Showed sustained release over 24 hours and significant anti-inflammatory effect. | |
| Redox-Responsive Micelles | Polyethylene glycol (PEG) with disulfide bond | ~62.5 | ~16.7% (Drug Loading) | Selectively released UA in the high-GSH environment of tumor cells. | [8] |
| Chitosan-Modified Liposomes | SPC, Cholesterol, Chitosan | Not Specified | Not Specified | Enhanced antitumor drug delivery and efficacy. |
Table 2: In Vitro Cytotoxicity of UA Formulations and Derivatives
| Compound/Formulation | Cell Line | Metric | Value (µg/mL) | Key Observation | Reference(s) |
| Redox-Responsive Micelles (U-SS-M) | MG-63 (Osteosarcoma) | IC50 (24h) | 7.9 | 1.6-fold more potent than free UA. | [8] |
| Redox-Responsive Micelles (U-SS-M) | MG-63 (Osteosarcoma) | IC50 (48h) | 6.7 | 3.8-fold more potent than free UA. | [8] |
| UA Derivative (5b) | 12 different tumor lines | IC50 | 4.09 - 7.78 (µM) | Significantly more potent than the parent UA compound. | |
| UA-Amino Acid Conjugate (7a) | MDA-MB-231 (Breast Cancer) | IC50 (24h) | >20 (µM) | Increased pro-apoptotic Bax protein levels. | [9] |
Experimental Protocols
Protocol 1: Preparation of UA Liposomes via Ethanol (B145695) Injection Method
This protocol is adapted from the methodology described for preparing UA liposomes.
-
Preparation of Lipid Phase: Dissolve soy phosphatidylcholine (SPC), cholesterol (CHOL), and ursolic acid (UA) in a weight ratio of approximately 50:6:5 in anhydrous ethanol. Stir gently until all components are completely dissolved.
-
Preparation of Aqueous Phase: Dissolve a surfactant such as Tween-80 (e.g., to a final concentration of 0.1% v/v) in phosphate-buffered saline (PBS, pH 6.5). Warm the solution to approximately 40-45°C.
-
Formation of Liposomes: Under mild magnetic stirring, inject the lipid phase dropwise into the pre-warmed aqueous phase. A translucent, opalescent solution should form spontaneously as the ethanol disperses and the lipids self-assemble.
-
Solvent Removal: Continue stirring the solution while evaporating the residual ethanol, which can be done using a rotary evaporator under reduced pressure.
-
Purification: To remove unencapsulated UA, pass the liposome (B1194612) suspension through a gel permeation chromatography column (e.g., Sephadex G-75).
-
Storage: Store the final liposome dispersion at 4°C.
Protocol 2: Preparation of UA Nanoparticles via Emulsion Solvent Evaporation
This protocol is adapted from methodologies for preparing UA and UAA nanoparticles.[5][12]
-
Preparation of Organic Phase: Dissolve UAA and a biodegradable polymer (e.g., poly(lactic acid) - PLA) in a water-immiscible organic solvent like dichloromethane (B109758) or chloroform.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) or chitosan dissolved in a dilute acidic solution.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator. This creates an oil-in-water (o/w) emulsion where the organic phase containing the drug and polymer is dispersed as tiny droplets.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours (or use a rotary evaporator) to allow the organic solvent to evaporate. As the solvent evaporates, the polymer precipitates, entrapping the UAA to form solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet multiple times with deionized water to remove excess stabilizer and any non-encapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried (lyophilized) with a cryoprotectant (e.g., trehalose) to obtain a dry powder that can be reconstituted later.
Protocol 3: Caco-2 Cell Monolayer Permeability Assay
-
Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a high density.
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with functional tight junctions.
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Permeability Experiment:
-
Wash the monolayer gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the UAA formulation (dissolved in transport buffer) to the apical (AP) chamber (donor).
-
Add fresh transport buffer to the basolateral (BL) chamber (receiver).
-
Incubate at 37°C with gentle shaking.
-
-
Sample Collection: At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the BL chamber and replace the volume with fresh buffer.
-
Quantification: Analyze the concentration of UAA in the collected samples using a validated analytical method like HPLC.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
Visualizations and Workflows
Caption: Workflow for developing and testing a UAA nanoformulation.
Caption: Nanoformulations overcome permeability barriers via endocytosis.
Caption: Decision tree for troubleshooting low cellular uptake of UAA.
References
- 1. Frontiers | Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review [frontiersin.org]
- 2. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]
- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan modified poly (lactic acid) nanoparticles increased the ursolic acid oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel redox-responsive ursolic acid polymeric prodrug delivery system for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scielo.br [scielo.br]
- 14. Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of ursolic acid acetate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of ursolic acid acetate (B1210297) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of ursolic acid and its acetate derivative in experiments?
Ursolic acid (UA) and its derivatives like ursolic acid acetate are known for their potential as anti-cancer agents by inducing apoptosis and inhibiting proliferation in tumor cells[1][2][3]. However, a significant off-target effect is their potential cytotoxicity towards normal, non-cancerous cells, which can limit their therapeutic window[1][4]. Additionally, due to low water solubility and poor permeability, ursolic acid is classified as a BCS class IV compound, leading to limited bioavailability and potentially inconsistent results in vivo[1][5].
Q2: What are the main strategies to reduce the off-target cytotoxicity of this compound?
There are two primary strategies to mitigate the off-target effects of this compound:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating ursolic acid or its acetate in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can enhance its delivery to tumor tissues while reducing exposure to healthy tissues[5]. This approach improves the compound's solubility, bioavailability, and targeted delivery[5].
-
Combination Therapy: Using ursolic acid in combination with other synergistic compounds, such as quercetin (B1663063) or resveratrol, can enhance its anti-cancer effects[4]. This synergy may allow for the use of lower, less toxic concentrations of each compound, thereby reducing off-target effects.
Q3: How do nanoparticle delivery systems improve the safety profile of this compound?
Nanoparticle systems, typically ranging from 10-200 nm, leverage the Enhanced Permeation and Retention (EPR) effect[5]. Due to their small size, nanoparticles can preferentially accumulate in tumor tissues, which have leaky vasculature and poor lymphatic drainage, compared to normal tissues. This passive targeting limits the accumulation of the drug in non-targeted organs like the liver and kidneys, thereby improving therapeutic efficacy and reducing systemic toxicity. Nano-drug delivery systems are often lauded for their biocompatibility and low toxicity.
Q4: Which signaling pathways are central to the on-target (anti-cancer) effects of ursolic acid?
Ursolic acid exerts its anti-cancer effects by modulating multiple key signaling pathways involved in cell survival, proliferation, and apoptosis[1][6]. It is known to:
-
Induce Apoptosis: By upregulating pro-apoptotic proteins like Bax and activating caspases (caspase-3, -8, -9), while downregulating anti-apoptotic proteins like Bcl-2[2][4][7][8].
-
Inhibit Proliferation Pathways: By suppressing signaling cascades such as PI3K/Akt/mTOR and MAPK/ERK[6][7][9][10].
-
Suppress NF-κB Signaling: By preventing the activation of NF-κB, a key transcription factor for pro-inflammatory and survival genes[7][10][11].
Understanding these on-target pathways is crucial for designing experiments that can differentiate between desired anti-cancer activity and unintended off-target effects.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
If you are observing significant cell death in your non-cancerous control cell lines, it may indicate off-target cytotoxicity.
Solution A: Encapsulate this compound in a Nanoparticle Delivery System
Encapsulating the compound in liposomes can improve its selectivity for cancer cells. Liposomes are a promising delivery vehicle that can increase solubility and bioactivity[12].
Solution B: Explore Combination Therapy
Combining ursolic acid with a synergistic agent can often allow for a reduction in the concentration of ursolic acid needed for an anti-cancer effect, thereby lowering its toxicity to normal cells. For instance, ursolic acid and quercetin have been shown to act synergistically in reducing cancer cell migration[4].
Issue 2: Poor Bioavailability or Inconsistent Results In Vivo
The low solubility and permeability of this compound can lead to poor absorption and bioavailability, causing variability in in vivo studies[1][13].
Solution: Utilize a Nanoparticle Formulation
Formulating this compound into nanoparticles has been shown to improve its pharmacokinetic profile[5]. For example, combining ursolic acid with piperine, a known bioenhancer, has been shown to increase its relative oral bioavailability tenfold[13]. Nanoparticle systems enhance solubility and can protect the compound from degradation, leading to more consistent and reliable results[5].
Data Summary
The following table summarizes quantitative data on the differential cytotoxicity of ursolic acid and its 3-O-acetyl derivative, highlighting the selectivity for cancer cells over normal cells.
| Compound | Cell Line | Cell Type | GI₅₀ Concentration (µM) | Citation |
| Ursolic Acid | A375 | Human Melanoma | 26.7 ± 3.61 | [4] |
| HDF-a | Adult Dermal Fibroblasts | 89.31 ± 9.50 | [4] | |
| 3-O-acetylursolic acid | A375 | Human Melanoma | 32.4 ± 1.33 | [4] |
| HDF-a | Adult Dermal Fibroblasts | 126.5 ± 24 | [4] |
GI₅₀: The concentration required to inhibit cell growth by 50%. Data shows that significantly higher concentrations are needed to affect normal fibroblasts compared to melanoma cells, indicating a degree of cancer cell selectivity.
Detailed Experimental Protocols
Protocol 1: Preparation of Ursolic Acid-Loaded Liposomes via Thin-Film Hydration
This protocol describes a common method for encapsulating ursolic acid into liposomes to improve its delivery and reduce off-target effects[14].
Materials:
-
Ursolic Acid (UA) or this compound
-
Cholesterol
-
DSPE-PEG2000 (optional, for "stealth" liposomes)
-
5% Glucose Solution
-
Rotary evaporator
-
Ultrasonic processor
Procedure:
-
Lipid Film Formation: Dissolve ursolic acid and lipids (e.g., lecithin and cholesterol at a 1:1 molar ratio, with a UA to total lipid weight ratio of 1:10) in chloroform in a round-bottom flask[14].
-
Solvent Evaporation: Dry the mixture to a thin film using a rotary evaporator at 40°C[14].
-
Hydration: Add a 5% glucose solution to the lipid film and hydrate (B1144303) for 25 minutes at 45°C to form a liposomal suspension[14].
-
Sonication: To reduce the size of the liposomes and create a more uniform suspension, sonicate the mixture using an ultrasonic processor for 5 minutes at 100 W at room temperature[14].
-
Purification (Optional): To remove unencapsulated ursolic acid, the liposome (B1194612) suspension can be passed through a Sephadex G-75 column[15].
-
Characterization: Measure the particle size and zeta potential of the resulting liposomes using a Zetasizer Nano instrument. The morphology can be observed via transmission electron microscopy (TEM)[14].
Protocol 2: In Vitro Cytotoxicity Assessment using SRB Assay
This protocol is for determining the anti-proliferative effects of this compound on both cancer and normal cell lines[4].
Materials:
-
A375 human melanoma cells and HDF-a normal human dermal fibroblasts
-
Appropriate cell culture media (e.g., DMEM) and supplements
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Trizma base
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Staining: Discard the TCA and wash the plates with water. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Trizma base to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Visualizations
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]
- 10. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation‐Associated Downstream Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Hyaluronic Acid-modified Liposomes for Ursolic Acid-targeted Delivery Treat Lung Cancer Based on p53/ARTS-mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ursolic acid liposomes with chitosan modification: Promising antitumor drug delivery and efficacy [eae.edu.eu]
Optimization of ursolic acid acetate extraction yield from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ursolic acid acetate (B1210297) extraction from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between extracting ursolic acid (UA) and ursolic acid acetate (UAA)?
A1: The primary difference lies in the polarity of the target molecules. This compound possesses an acetyl group at the C-3 position, making it more lipophilic (less polar) than its parent compound, ursolic acid. This increased lipophilicity may influence the selection of an optimal extraction solvent. While extraction methods for both are similar, solvents with lower polarity, such as ethyl acetate or chloroform (B151607), might show higher selectivity for UAA compared to more polar solvents like methanol (B129727) or ethanol (B145695).[1][2]
Q2: Which extraction method generally provides the highest yield for triterpenoids like UAA?
A2: Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient in terms of time and yield compared to conventional methods.[3] For instance, an optimized MAE process for ursolic acid from Ocimum sanctum yielded 86.76% recovery in just three minutes.[3] However, the classic Soxhlet extraction, while time-consuming (6-24 hours), can also provide high yields and is useful for obtaining a pure extract when using a selective solvent like ethyl acetate.[1][4]
Q3: How can I quantify the yield of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is the most common and reliable method for quantifying ursolic acid and its derivatives.[5] Detection is typically performed at wavelengths around 203-210 nm.[1] For higher sensitivity and structural confirmation, HPLC-Mass Spectrometry (HPLC-MS) can be employed.[6]
Q4: Can I use extraction parameters published for ursolic acid to optimize my UAA extraction?
A4: Yes, parameters for ursolic acid serve as an excellent starting point. Key factors to optimize include solvent choice, extraction temperature, extraction time, and the solid-to-liquid ratio.[7][8] Since UAA is more lipophilic, you may need to slightly adjust the solvent system towards lower polarity to maximize yield and purity.
Q5: What are the most common plant sources for ursolic acid and its derivatives?
A5: Ursolic acid is abundant in the peels of fruits like apples, as well as in herbs and spices such as rosemary, holy basil, thyme, and oregano.[3] The concentration can vary significantly based on the plant part, species, and harvest time.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent may be too polar or non-polar for UAA. 2. Insufficient Extraction Time/Temperature: The conditions may not be optimal for diffusing the compound from the plant matrix.[4][9] 3. Improper Plant Material Preparation: Large particle size can limit solvent penetration.[10] 4. Compound Degradation: Excessively high temperatures or long extraction times can degrade thermolabile compounds.[4] | 1. Test a range of solvents. Since UAA is more lipophilic than UA, consider ethyl acetate, chloroform, or mixtures of ethanol/methanol with less polar solvents.[1][2] 2. Systematically optimize time and temperature. For UAE, try 30-60 minutes; for MAE, 2-5 minutes.[3] Increase temperature incrementally (e.g., 40°C to 70°C), monitoring for degradation.[7] 3. Ensure the plant material is finely powdered (e.g., to 75 µm) to maximize the surface area available for extraction.[3][10] 4. Use the lowest effective temperature and the shortest time necessary. Consider non-heat methods or vacuum-assisted extraction to lower the solvent's boiling point. |
| Co-extraction of Impurities | 1. Non-selective Solvent: Solvents like methanol or ethanol can extract a wide range of compounds, both polar and non-polar.[4] 2. Plant Matrix Complexity: The source material naturally contains many other compounds with similar solubility. | 1. Perform a sequential extraction. Start with a non-polar solvent like n-hexane to remove oils and waxes (defatting), then extract UAA with a medium-polarity solvent like ethyl acetate.[3] 2. Use post-extraction purification techniques such as column chromatography with silica (B1680970) gel.[3] |
| Difficulty Dissolving Crude Extract | 1. Low Solubility: UAA has poor water solubility. 2. Presence of Waxes/Fats: Co-extracted lipids can make the extract difficult to handle. | 1. For analysis (e.g., HPLC), dissolve the extract in a suitable organic solvent like methanol, ethanol, or acetonitrile.[6] 2. If the issue persists, defat the plant material with n-hexane prior to the main extraction.[3] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Compound concentration can vary with harvest time, plant age, and drying conditions. 2. Inconsistent Extraction Parameters: Minor deviations in temperature, time, or solvent-to-solid ratio.[11] | 1. Use plant material from a single, homogenized source. Document the species, harvest date, and processing conditions. 2. Strictly control all experimental parameters. Ensure equipment is calibrated and conditions are monitored throughout the process. |
Data Presentation: Optimized Extraction Parameters for Ursolic Acid
Note: The following data is for ursolic acid (UA) and serves as a strong baseline for optimizing this compound (UAA) extraction. Researchers should adapt these parameters, likely favoring slightly less polar conditions for UAA.
Table 1: Comparison of Different Extraction Techniques for Ursolic Acid
| Extraction Method | Plant Source | Solvent | Key Parameters | Yield/Efficiency | Reference |
| Microwave-Assisted (MAE) | Ocimum sanctum | 80:20 Ethanol-Water | 272 W, 3 min, 1:30 solid-to-solvent ratio | 86.76% | [3] |
| Microwave-Assisted (MAE) | Apple Pomace | 82.23% Ethanol | 118 s, 1:30.86 solid-to-solvent ratio | 88.87% | [8] |
| Ultrasound-Assisted (UAE) | Pomegranate Flowers | Ethanol | 50 min | 12.6 mg/g | [1] |
| Solvent Extraction | Rosemary Leaves | Ethanol | 60°C, 50 min, 1:25 solid-to-liquid ratio | Optimized for max yield | [3] |
| Soxhlet Extraction | Apple Pomace | Ethyl Acetate | Not specified | 3.5% (high purity) | [1] |
| Supercritical Fluid (SFE) | Hedyotis diffusa | SC-CO₂ with Ethanol | 56°C, 28.2 MPa, 12.5% Ethanol co-solvent | Optimized for max yield | [10] |
Table 2: Influence of Solvent Choice on Ursolic Acid Extraction
| Plant Source | Solvent | Yield/Observation | Reference |
| Carissa carandas | Ethyl Acetate | Highest UA content (411.8 mg/g extract) | [2] |
| Carissa carandas | Ethanol | Lower UA content than ethyl acetate | [2] |
| Pomegranate Flowers | Ethanol | Preferred over chloroform as a safer alternative | [1] |
| Pomegranate Flowers | Chloroform | High yield (up to 9.2 mg/g) | [1] |
| Apple Pomace | Ethyl Acetate | Yielded the purest extract with the highest concentration | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
This protocol is adapted from studies on apple pomace and holy basil.[3][8]
-
Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., <0.5 mm).
-
Mixing: Place a known amount of powdered material (e.g., 1 gram) into a microwave-safe extraction vessel. Add the extraction solvent (e.g., 82% ethanol) at an optimized solid-to-solvent ratio (e.g., 1:30 g/mL).
-
Extraction: Secure the vessel in a microwave extractor. Set the parameters (e.g., power at 272 W, time at 3 minutes, or temperature at 49°C).
-
Cooling & Filtration: After extraction, allow the vessel to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude extract.
-
Analysis: Re-dissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol) for HPLC quantification.
Protocol 2: Soxhlet Extraction
This protocol is a standard method for exhaustive lipid and triterpenoid (B12794562) extraction.[1][4]
-
Preparation: Dry and grind the plant material. To remove lipids, first perform a preliminary extraction with n-hexane for 4-6 hours. Air-dry the defatted plant material.
-
Thimble Loading: Accurately weigh the defatted plant material (e.g., 20-30 g) and place it in a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble in the Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., ethyl acetate, approximately 1.5 times the volume of the extractor body) and connect it to the extractor and a condenser.
-
Extraction: Heat the solvent to its boiling point. Allow the extraction to run continuously for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
Solvent Evaporation: After extraction, cool the apparatus. Recover the solvent from the extract using a rotary evaporator.
-
Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent. Store the dried extract at -20°C until analysis.
Visualizations
Experimental Workflow
References
- 1. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. ijesrr.org [ijesrr.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimizing microwave-assisted extraction of ursolic acid from apple pomace using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Oleanolic and Ursolic Acids in Hedyotis diffusa Using Hyphenated Ultrasound-Assisted Supercritical Carbon Dioxide Extraction and Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maxapress.com [maxapress.com]
Refining purification protocols for high-purity ursolic acid acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for high-purity ursolic acid acetate (B1210297).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of ursolic acid acetate in a question-and-answer format.
Question 1: After initial extraction and solvent evaporation, my this compound is a sticky, impure residue. How can I effectively purify it?
Answer: A multi-step purification approach is recommended. The most common and effective methods involve column chromatography followed by recrystallization. The crude extract often contains other triterpenoids, sterols, and fatty acids which need to be removed.
A typical workflow involves:
-
Solvent-solvent extraction: To remove highly nonpolar impurities, you can perform a liquid-liquid extraction. Dissolving the crude extract in a solvent like ethanol (B145695) and then partitioning it against a nonpolar solvent like hexane (B92381) can help remove some impurities.
-
Column Chromatography: This is a crucial step for separating this compound from closely related compounds.
-
Recrystallization: This final step is used to achieve high purity by removing any remaining minor impurities.
Below is a workflow diagram illustrating the general purification process.
Caption: General workflow for the purification of this compound.
Question 2: I am having difficulty separating this compound from its isomer, oleanolic acid acetate, using column chromatography. What can I do?
Answer: The separation of this compound and oleanolic acid acetate is a known challenge due to their structural similarity. Here are some optimization strategies:
-
Stationary Phase: Standard silica (B1680970) gel (60-120 or 230-400 mesh) is commonly used. Ensure the column is packed uniformly to prevent band broadening.
-
Mobile Phase Optimization: The key is to use a solvent system with the right polarity to achieve differential migration. A gradient elution is often more effective than an isocratic one.
-
Start with a non-polar solvent system like n-hexane:ethyl acetate (e.g., 95:5) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Small additions of a third solvent, like chloroform (B151607) or dichloromethane (B109758), can sometimes improve separation.
-
-
Flow Rate: A slower flow rate generally provides better resolution.
-
Fraction Size: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the pure fractions of this compound.
Question 3: My this compound fails to crystallize, or forms an oil, during recrystallization. What are the potential causes and solutions?
Answer: Crystallization issues can arise from several factors:
-
Purity of the material: If the material is not sufficiently pure after column chromatography, the impurities can inhibit crystal formation. Consider repeating the chromatography step.
-
Solvent choice: The ideal recrystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
For this compound, common solvents for recrystallization include ethanol, methanol (B129727), acetone, or mixtures like ethyl acetate/hexane.[1]
-
-
Supersaturation: The solution might be too concentrated or cooled too quickly.
-
Solution: Try adding a small amount of additional solvent. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
-
Nucleation: Crystal growth requires nucleation sites.
-
Solution: Scratch the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization.
-
Question 4: My HPLC analysis of purified this compound shows peak tailing. What could be the cause and how can I fix it?
Answer: Peak tailing in HPLC can be caused by several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation | Solution |
| Secondary Interactions | The acidic carboxyl group of any residual ursolic acid (unacetylated) can interact with active sites on the silica-based C18 column. | Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress the ionization of the carboxyl group.[2] |
| Column Overload | Injecting too high a concentration of the sample can lead to peak distortion. | Dilute your sample and re-inject. |
| Column Contamination/Damage | Buildup of impurities or a void at the head of the column can cause poor peak shape. | Flush the column with a strong solvent. If the problem persists, you may need to replace the column. |
| Dead Volume | Excessive tubing length or poorly made connections can cause band broadening. | Use tubing with a smaller internal diameter and ensure all connections are secure. |
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for HPLC analysis of this compound?
A1: A common mobile phase for the analysis of ursolic acid and its derivatives on a C18 column is a gradient of methanol or acetonitrile (B52724) and water.[3][4] The water is often acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[2] A typical gradient might start with a lower concentration of the organic solvent and increase over the course of the run.
Q2: At what wavelength should I detect this compound?
A2: Ursolic acid and its derivatives have a chromophore that absorbs in the low UV range. A detection wavelength of around 210 nm is commonly used for HPLC analysis.[2]
Q3: What purity should I aim for, and how can I confirm it?
A3: For most research and drug development applications, a purity of >95% is desirable, with >98% being ideal. Purity is typically confirmed by HPLC, where the peak area of this compound is compared to the total area of all peaks. Further characterization using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is recommended to confirm the structure and absence of impurities.[5]
Q4: Can I use other chromatography techniques besides silica gel column chromatography?
A4: Yes, other techniques can be employed. For instance, reverse-phase chromatography using a C18-functionalized silica gel can be effective. Additionally, High-Speed Counter-Current Chromatography (HSCCC) has been used for the purification of ursolic acid.
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as n-hexane with a small percentage of ethyl acetate (e.g., 98:2).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 95:5, 90:10, and so on).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting fractions onto a TLC plate and eluting with an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp or by staining with a suitable reagent.
-
-
Pooling and Evaporation:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
This protocol describes the recrystallization of this compound to achieve high purity.
Materials:
-
Purified this compound from column chromatography
-
Recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Purity Assessment:
-
Determine the melting point of the crystals and analyze their purity by HPLC.
-
Data Presentation
Table 1: Comparison of Solvent Systems for this compound Recrystallization
| Solvent System | Typical Yield (%) | Purity (%) | Observations |
| Ethanol | 80-90 | >98 | Forms well-defined needles upon slow cooling. |
| Methanol | 75-85 | >97 | Crystals may form more rapidly than in ethanol. |
| Ethyl Acetate / Hexane | 85-95 | >98 | Good for removing non-polar impurities, requires careful optimization of solvent ratio. |
| Acetone | 70-80 | >96 | Can be effective, but solubility is high, potentially leading to lower yields. |
Table 2: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Signaling Pathway Diagrams
Ursolic acid and its derivatives, including the acetate form, have been shown to exert their biological effects, particularly in cancer, by modulating various signaling pathways.
Caption: Inhibition of the PI3K/AKT/NF-κB pathway by this compound.[6]
This compound has also been identified as an inhibitor of the Plasmodium falciparum heat shock protein 90 (PfHsp90), a key chaperone protein in the malaria parasite.
Caption: Mechanism of this compound as a PfHsp90 inhibitor.[7]
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijesrr.org [ijesrr.org]
- 6. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
Addressing batch-to-batch variability of synthetic ursolic acid acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic ursolic acid acetate (B1210297). Our goal is to help you identify and address potential sources of batch-to-batch variability to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays between different batches of synthetic ursolic acid acetate. What could be the cause?
A1: Inconsistent bioactivity is a common challenge when working with synthetic compounds and can often be attributed to batch-to-batch variability. Several factors can contribute to this, including:
-
Purity Profile: The presence of residual solvents, starting materials, or reaction by-products, even in small amounts, can significantly impact biological activity.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities and dissolution rates, affecting its bioavailability in cell culture.[1]
-
Compound Stability: Degradation of the compound over time or under specific storage conditions can lead to a decrease in the concentration of the active molecule.
-
Presence of Isomers: The synthesis may produce stereoisomers or regioisomers with different biological activities.
Q2: How can we confirm the identity and purity of a new batch of synthetic this compound?
A2: A comprehensive analytical characterization is crucial to confirm the identity and purity of each new batch.[] We recommend a panel of tests, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any structural isomers or residual solvents.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.
Q3: What are the acceptable limits for impurities in a research-grade batch of synthetic this compound?
A3: For research-grade materials, a purity of ≥95% as determined by HPLC is generally recommended. However, the acceptable level of any specific impurity depends on its potential to interfere with the assay. It is good practice to request a Certificate of Analysis (CoA) from the supplier that details the purity and the identity of any significant impurities. For drug development applications, much stricter quality control and impurity profiling are required, adhering to regulatory guidelines.[][3]
Q4: Can the solvent used to dissolve the this compound affect the experimental outcome?
A4: Absolutely. The choice of solvent and its final concentration in the assay can have a significant impact. For instance, if using a solvent like DMSO, it's crucial to ensure the final concentration is non-toxic to the cells being used (typically below 0.5%).[4] Always include a vehicle control (solvent-only) in your experiments to account for any solvent-induced effects.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Bioactivity
This guide provides a step-by-step workflow for diagnosing the cause of inconsistent bioactivity in your experiments with synthetic this compound.
Workflow for Troubleshooting Inconsistent Bioactivity
Caption: A logical workflow for troubleshooting inconsistent bioactivity.
Guide 2: Investigating Compound Solubility and Aggregation Issues
Ursolic acid and its derivatives have low aqueous solubility, which can lead to precipitation or aggregation in aqueous assay buffers, causing inconsistent results.[5][6]
Workflow for Investigating Solubility and Aggregation
Caption: A workflow for addressing potential compound solubility and aggregation problems.
Quantitative Data Summary
When comparing batches, it is essential to organize the analytical data systematically.
Table 1: Example Comparative Analysis of Two Batches of Synthetic this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | White Crystalline Powder | White Crystalline Powder | White to Off-White Powder |
| Purity (HPLC, 210 nm) | 98.5% | 95.2% | ≥ 95.0% |
| Largest Impurity (HPLC) | 0.8% (retention time 4.2 min) | 2.1% (retention time 4.2 min) | ≤ 1.0% |
| Residual Solvent (GC-MS) | Ethanol: 0.1% | Ethanol: 0.4% | ≤ 0.5% |
| Molecular Weight (LC-MS) | 498.75 [M+H]⁺ | 498.74 [M+H]⁺ | 498.74 ± 0.5 |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Reference |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of synthetic this compound.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: 10% to 90% B over 20 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 210 nm.[8]
-
Sample Preparation: Dissolve 1 mg of synthetic this compound in 1 mL of acetonitrile. Inject 10 µL.[7]
-
Analysis: Integrate the peak areas to determine the percentage purity.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
This protocol outlines the steps for confirming the chemical structure of synthetic this compound.
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiment: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectra with a reference spectrum or with expected chemical shifts for this compound to confirm the structure and identify any impurities.
Signaling Pathway Diagrams
Ursolic acid and its derivatives have been reported to modulate several key signaling pathways involved in cancer and inflammation.[9][10] Understanding these pathways can help in designing experiments and interpreting results.
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound can inhibit the PI3K/Akt/mTOR pathway.[11]
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade can be modulated by ursolic acid.[9]
NF-κB Signaling Pathway
Caption: Ursolic acid can suppress inflammation via the NF-κB pathway.[12]
References
- 1. researchgate.net [researchgate.net]
- 3. thepharmamaster.com [thepharmamaster.com]
- 4. benchchem.com [benchchem.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ijesrr.org [ijesrr.org]
- 9. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation-Associated Downstream Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic acid ameliorates adipose tissue insulin resistance in aged rats via activating the Akt-glucose transporter 4 signaling pathway and inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ursolic Acid Acetate Administration for Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and administering ursolic acid acetate (B1210297) for in vivo animal experiments.
Frequently Asked Questions (FAQs)
Q1: What makes ursolic acid acetate challenging to dissolve for animal experiments?
A1: this compound, similar to its parent compound ursolic acid, is a lipophilic molecule with poor water solubility.[1][2] This inherent hydrophobicity makes it difficult to prepare stable and homogenous solutions suitable for administration to animals, particularly for aqueous routes like intravenous injection.
Q2: What are the most common solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For in vivo preparations, DMSO is a frequently used initial solvent due to its high solubilizing capacity for lipophilic compounds.[4][5]
Q3: Can I administer a solution of this compound in pure DMSO to my animals?
A3: It is strongly advised against using high concentrations of DMSO for in vivo studies due to potential toxicity. DMSO can have its own biological effects and may cause local irritation, inflammation, and other adverse reactions.[6] For intraperitoneal injections in mice, it is recommended to keep the final DMSO concentration below 10% v/v, and ideally below 5%.[6][7]
Q4: What are common vehicle formulations for different administration routes?
A4: The choice of vehicle depends on the administration route.
-
Oral Gavage: Suspensions in aqueous vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose are common.[8][9] Formulations with oils such as corn oil are also used. A combination of 10% DMSO and 90% corn oil can be effective.[5]
-
Intraperitoneal (IP) Injection: A common approach is to first dissolve the compound in DMSO and then dilute it with a sterile aqueous buffer like Phosphate-Buffered Saline (PBS) or saline.[10] A final DMSO concentration of 5-10% is generally considered acceptable.[7]
-
Intravenous (IV) Injection: This is the most challenging route due to the risk of precipitation in the bloodstream. A multi-component vehicle is often necessary. A recommended formulation is a mixture of DMSO, a solubilizing agent like PEG 300, a surfactant like Tween 80, and saline.[5]
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when I add the aqueous vehicle.
-
Possible Cause: The final concentration of the organic solvent (like DMSO) is too low to maintain the solubility of the highly lipophilic this compound.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If toxicity limits allow, slightly increase the percentage of the organic co-solvent in the final formulation.
-
Add a Surfactant: Incorporate a biocompatible surfactant such as Tween 80 or Polysorbate 80. Surfactants help to create stable micelles that can encapsulate the hydrophobic compound in an aqueous environment. A common concentration for Tween 80 is 5%.[5]
-
Use a Solubilizing Agent: Polyethylene (B3416737) glycols (e.g., PEG 300 or PEG 400) can enhance solubility.[11]
-
Gentle Warming and Sonication: After preparing the solution, gentle warming (to around 37°C) and sonication can help to redissolve small precipitates and ensure a homogenous mixture.[5] Always visually inspect the solution for clarity before administration.
-
Prepare Fresh: Aqueous formulations of poorly soluble compounds are often not stable for long periods. It is recommended to prepare the working solution fresh on the day of the experiment.[4]
-
Issue 2: I am observing signs of toxicity or distress in my animals after administration.
-
Possible Cause: The vehicle itself, or a high concentration of a particular solvent, may be causing adverse effects.
-
Troubleshooting Steps:
-
Review Vehicle Toxicity: Consult toxicity data for all components of your vehicle. DMSO, for example, can cause hemolysis and inflammation at high concentrations.[12] PEG 400 and Tween 80 also have dose-dependent toxicities.[13]
-
Reduce Solvent Concentration: Lower the percentage of the organic solvent (e.g., DMSO) in your final formulation to the minimum required for solubility.
-
Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between the effects of the compound and the vehicle.
-
Consider Alternative Vehicles: Explore other biocompatible solvents or formulations. For oral administration, switching from a DMSO-based vehicle to an oil-based or methylcellulose-based suspension might reduce toxicity.
-
Quantitative Data
Table 1: Solubility of Ursolic Acid and its Acetate Derivative in Various Solvents
| Compound | Solvent/Vehicle | Solubility | Reference(s) |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble (qualitative) | [3] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [5] |
| This compound | 10% DMSO, 90% Corn oil | ≥ 1.25 mg/mL | [5] |
| Ursolic Acid | DMSO | ~10 mg/mL | [4] |
| Ursolic Acid | Ethanol | ~0.5 mg/mL | [4] |
| Ursolic Acid | 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [4] |
| Ursolic Acid | Ethanol | 16.808 ± 0.824 mg/mL | |
| Ursolic Acid | Ethyl Acetate | 6.857 ± 0.359 mg/mL |
Table 2: Vehicle Component Toxicity Data
| Vehicle Component | Animal Model | Route | Key Toxicity Findings | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Mice | IP | LD50: 10.9 - 15.4 g/kg for concentrations of 25-100%. Concentrations >25% are harmful. | |
| Dimethyl Sulfoxide (DMSO) | Rats | Oral | NOEL could not be determined due to odor and irritant effects at the lowest dose (1,100 mg/kg/day). | |
| Polyethylene Glycol 400 (PEG 400) | Dogs | IV | Low toxicity at high doses (4.23-8.45 g/kg/day for 30 days); effects were reversible. | |
| Polyethylene Glycol 400 (PEG 400) | Rats | Oral | NOAEC for aerosols was 1000 mg/m³ in a 13-week study. | |
| Polysorbate 80 (Tween 80) | Mice, Rats | IP, Oral | Low order of toxicity. Can be used safely for neuropsychopharmacological experiments in doses not exceeding 1 ml/kg. Not recommended for IV use due to hypotensive effects. | |
| Polysorbate 80 (Tween 80) | Rats | Oral | Intestinal toxicity observed at doses above 10%. |
NOEL: No-Observed-Effect Level; NOAEC: No-Observed-Adverse-Effect Concentration; LD50: Lethal Dose, 50%.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
This protocol is based on a formulation with a reported solubility of ≥ 1.25 mg/mL.[5]
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
PEG 300 (sterile)
-
Tween 80 (sterile)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1.25 mg/mL, you might start with a more concentrated stock in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other components of the vehicle, vortexing gently after each addition:
-
Add PEG 300 to a final concentration of 40%.
-
Add Tween 80 to a final concentration of 5%.
-
Add sterile saline to make up the final volume (45%).
-
-
The final vehicle composition will be: 10% DMSO, 40% PEG 300, 5% Tween 80, 45% Saline (v/v/v/v).
-
Ensure the final solution is clear and free of precipitation. If necessary, warm the solution to 37°C and sonicate briefly.
-
Administer the freshly prepared solution to the animals.
Protocol 2: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension in methylcellulose.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution in sterile water
Procedure:
-
Weigh the required amount of this compound for the desired dose and number of animals.
-
Gradually add the 0.5% methylcellulose solution to the powder while triturating with a mortar and pestle to form a fine, homogenous suspension.
-
Ensure the suspension is well-mixed before drawing each dose to prevent settling of the compound.
-
Administer using a proper oral gavage needle.[8]
Visualizations
Caption: Experimental workflow for preparing and administering this compound.
References
- 1. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 7372-30-7 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and toxicity of the solvent polyethylene glycol 400 in monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ursolic Acid Acetate for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of ursolic acid acetate (B1210297) for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of ursolic acid acetate during long-term storage?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions. While ursolic acid itself shows high thermal stability with decomposition beginning at 236.8°C, the acetate ester may be more susceptible to heat.
-
Light: Exposure to UV or visible light can lead to photodegradation. It is recommended to protect this compound from light during storage.
-
pH: The ester linkage in this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest in the neutral pH range.
-
Oxidation: Although ursolic acid has antioxidant properties, the presence of oxidizing agents can still lead to degradation.
-
Moisture: Water can facilitate hydrolytic degradation of the acetate group. Therefore, it is crucial to store the compound in a dry environment.
Q2: What are the recommended storage conditions for this compound?
A2: For solid this compound, storage at 2-8°C in a tightly sealed container, protected from light and moisture, is recommended. For solutions, storage at -20°C or -80°C is advised to minimize degradation. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation product is expected to be ursolic acid, formed via the hydrolysis of the acetate ester. Other potential degradation products may arise from oxidation of the triterpenoid (B12794562) structure. Forced degradation studies can help to identify and characterize these products.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), is essential for monitoring the purity of this compound and quantifying any degradation products. These methods should be validated to ensure they can separate the intact drug from its degradants.
Q5: Are there any known incompatible excipients for this compound formulations?
A5: While specific compatibility studies for this compound are not widely published, general incompatibilities for ester-containing drugs should be considered. Excipients with acidic or basic properties can catalyze hydrolysis. Hygroscopic excipients that absorb moisture can also accelerate degradation. It is recommended to perform compatibility studies with selected excipients under accelerated conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and storage of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or purity in solid form over time. | Inappropriate storage conditions (exposure to heat, light, or moisture). | 1. Verify storage conditions. Store at 2-8°C in a desiccated, dark environment. 2. Use tightly sealed containers with a desiccant. 3. Analyze the sample using a validated stability-indicating HPLC or HPTLC method to identify and quantify degradation products. |
| Degradation of this compound in solution. | pH of the solvent, exposure to light, or inappropriate storage temperature. | 1. Ensure the solvent system has a neutral pH. 2. Protect the solution from light by using amber vials or wrapping containers in foil. 3. Store solutions at -20°C or -80°C. 4. Prepare fresh solutions for critical experiments. |
| Unexpected peaks in HPLC chromatogram during stability analysis. | Formation of degradation products. | 1. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to intentionally generate degradation products and confirm their retention times. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and aid in structure elucidation. |
| Precipitation of the compound from solution during storage. | Poor solubility or degradation leading to less soluble products. | 1. Confirm the solubility of this compound in the chosen solvent at the storage temperature. 2. Consider using a co-solvent system to improve solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Discoloration of the solid powder. | Potential degradation or interaction with contaminants. | 1. Do not use the discolored material for experiments. 2. Analyze the material to identify the cause of discoloration. 3. Review handling procedures to prevent contamination. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase Preparation:
-
A mixture of acetonitrile, methanol (B129727), and an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate buffer, pH adjusted to a neutral range) is a common starting point for ursolic acid analysis and can be adapted. A gradient elution may be necessary to separate all degradation products.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 210-220 nm
-
Column temperature: 25-30°C
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60-80°C.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
-
Photodegradation: Expose the drug solution or solid to UV and fluorescent light as per ICH Q1B guidelines.
6. Analysis:
-
Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks and a decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
Protocol 2: Excipient Compatibility Study
1. Sample Preparation:
-
Prepare binary mixtures of this compound and each selected excipient (e.g., in a 1:1 or 1:5 ratio).
-
Prepare a physical mixture by gentle blending.
-
Prepare a "wet" mixture by adding a small amount of water to simulate high humidity conditions.
-
Store the mixtures in sealed vials under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Include a control sample of pure this compound stored under the same conditions.
2. Analysis:
-
At specified time points, analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products.
-
Physical observations such as color change, caking, or liquefaction should also be recorded.
3. Interpretation:
-
An excipient is considered incompatible if significant degradation of this compound is observed compared to the pure drug control.
Data Presentation
The following tables provide a template for organizing quantitative data from stability and compatibility studies.
Table 1: Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 N HCl | 4 hours | 80 | ||
| 0.1 N NaOH | 2 hours | 60 | ||
| 3% H₂O₂ | 24 hours | 25 | ||
| Dry Heat | 48 hours | 105 | ||
| Photolytic | 1.2 million lux hours | 25 |
Table 2: Excipient Compatibility Study of this compound at 40°C/75% RH
| Excipient | Ratio (Drug:Excipient) | Physical Observation (after 4 weeks) | % Degradation (after 4 weeks) |
| Lactose | 1:5 | ||
| Microcrystalline Cellulose | 1:5 | ||
| Magnesium Stearate | 1:1 | ||
| Croscarmellose Sodium | 1:1 | ||
| Pure Drug Control | - | No change |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting logic for this compound stability issues.
Technical Support Center: Ursolic Acid Acetate In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vitro use of ursolic acid acetate (B1210297), focusing on minimizing experimental artifacts and ensuring data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with ursolic acid acetate in vitro?
A1: The most significant challenge is its poor aqueous solubility. This compound is a lipophilic compound, making it difficult to dissolve and maintain in a soluble state in aqueous cell culture media.[1] This can lead to precipitation, aggregation, and the formation of nanoparticles, which are major sources of experimental artifacts.[2][3]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of ursolic acid and its derivatives.[4] Ethanol can also be used, but the solubility is generally lower compared to DMSO.[4] It is crucial to prepare a high-concentration stock in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. This is to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound dissolved in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: My this compound precipitates when I add it to the cell culture medium. What should I do?
A5: Precipitation is a common issue. To mitigate this, ensure your DMSO stock solution is at a sufficiently high concentration so that the volume added to the medium is minimal. When diluting, add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to facilitate rapid dispersion. Avoid preparing large volumes of working solutions in advance, as the compound may precipitate over time. For more detailed solutions, refer to the Troubleshooting Guide below.
Q6: Is there a difference in the in vitro activity between ursolic acid and this compound?
A6: Studies have shown that the biological activities of ursolic acid and its 3-O-acetyl derivative can be comparable. For example, in A375 melanoma cells, their GI50 (concentration for 50% of maximal inhibition of cell proliferation) values were similar, with ursolic acid at 26 µM and this compound at 32 µM. However, the acetate derivative may exhibit different pharmacokinetic properties or cell permeability, so direct comparisons should be made within the same experimental system.
Troubleshooting Guides
Issue 1: Compound Precipitation or Aggregation in Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed cytotoxic levels (ideally ≤ 0.1%). |
| Prepare working solutions fresh before each experiment. Do not store diluted aqueous solutions.[4] | |
| When diluting the DMSO stock, add it to pre-warmed (37°C) media and mix immediately and thoroughly. | |
| High working concentration | Determine the empirical solubility limit in your specific cell culture medium. Perform a visual inspection for precipitation at various concentrations under a microscope. |
| If high concentrations are required, consider using solubility-enhancing formulations like PLGA nanoparticles, though this will require specific controls.[3] | |
| Incorrect solvent usage | Never attempt to dissolve this compound directly in water or phosphate-buffered saline (PBS).[4] |
| Serum variability in media | Inconsistencies between serum batches can affect the solubility of hydrophobic compounds. If you suspect this, test the solubility in different batches of media.[5] |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Step |
| Compound precipitation | This is the most likely cause. Visually inspect your wells for precipitates after adding the compound. Refer to the troubleshooting steps for "Precipitation or Aggregation." |
| Inaccurate pipetting of viscous DMSO stock | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. |
| Compound degradation | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect the stock solution from light. |
| Cell culture variability | Ensure consistent cell passage number, seeding density, and health across experiments. High cell density can sometimes lead to aggregation, which may be exacerbated by the compound.[5] |
Issue 3: Potential for Assay Interference
| Potential Cause | Troubleshooting Step |
| Autofluorescence of the compound | For fluorescence-based assays, run a control with this compound in cell-free medium to check for intrinsic fluorescence at the excitation/emission wavelengths of your assay.[6] |
| Light scattering by precipitates | If the compound precipitates, it can interfere with absorbance and fluorescence readings. Centrifuge plates before reading or use an alternative assay not based on optical density. |
| Interaction with assay reagents | In biochemical assays, test for direct inhibition of the reporter enzyme (e.g., luciferase, alkaline phosphatase) by this compound in a cell-free system. |
Data Presentation
Table 1: Solubility of Ursolic Acid
| Solvent | Solubility | Notes |
| DMSO | ~10 mg/mL[4] / 91 mg/mL | Recommended for high-concentration stock solutions. |
| Ethanol | ~0.5 mg/mL[4] | Lower solubility compared to DMSO. |
| Water | Insoluble | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[4] | Prepare fresh from DMSO stock for immediate use.[4] |
Note: Specific solubility data for this compound is not as widely published, but as a derivative, it is expected to have similar lipophilic characteristics and poor aqueous solubility.
Table 2: Comparative Cytotoxicity Data (GI50/IC50 Values)
| Compound | Cell Line | Assay Type | GI50 / IC50 (µM) | Reference |
| This compound | A375 (Melanoma) | SRB | 32 | |
| KB (Oral Carcinoma) | - | 8.4 | ||
| P. falciparum (FcB1 strain) | - | 24.93 | ||
| Ursolic Acid | A375 (Melanoma) | SRB | 26 | |
| Jurkat (Leukemia) | XTT | ~32.5 | [7] | |
| SKOV3 (Ovarian) | CCK-8 | Dose-dependent inhibition | [8] | |
| HaCaT (Keratinocytes) | Flow Cytometry | >10 (apoptosis induction) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Treatment
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by vortexing.
-
Example: To make a 20 mM stock, dissolve 9.97 mg of this compound (MW: 498.7 g/mol ) in 1 mL of DMSO.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
-
-
Preparation of Working Solution and Cell Treatment:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.
-
Perform serial dilutions of the DMSO stock in complete medium to achieve the final desired treatment concentrations. Crucially, add the stock solution dropwise to the medium while gently vortexing or swirling to prevent precipitation.
-
Ensure the final DMSO concentration across all treatments (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Remove the old medium from your cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Logic diagram for troubleshooting precipitation issues.
Caption: Signaling pathways affected by ursolic acid and its acetate derivative.
References
- 1. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 2. Development and Characterisation of Ursolic Acid Nanocrystals Without Stabiliser Having Improved Dissolution Rate and In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro analysis of the molecular mechanisms of ursolic acid against ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of Ursolic Acid Acetate in Biological Assays
Welcome to the technical support center for researchers utilizing ursolic acid acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and confidently validate the specificity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between ursolic acid (UA) and ursolic acid acetate (UAA)?
A1: The primary difference lies in the functional group at the C-3 position of the triterpenoid (B12794562) core structure. Ursolic acid has a hydroxyl (-OH) group, while this compound has an acetyl (-OCOCH₃) group at this position. This seemingly minor modification can alter the compound's physicochemical properties, such as solubility and membrane permeability, potentially leading to differences in biological activity and potency.
Q2: Can I use ursolic acid and this compound interchangeably in my experiments?
A2: Not necessarily. While both compounds share similar core biological activities, such as anti-inflammatory and anti-cancer effects, their potencies and mechanisms can differ. For instance, in A375 melanoma cells, ursolic acid and its 3-acetyl derivative have shown similar GI50 values (26 µM vs. 32 µM, respectively) but induce cell cycle arrest at different phases (sub-G1 for UA and S phase for UAA). It is crucial to empirically determine the optimal concentration and effects of each compound in your specific assay system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents like DMSO, ethanol, chloroform, and ethyl acetate[1]. For cell-based assays, it is common to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of UAA in aqueous cell culture media at 37°C can be limited, so it is advisable to prepare fresh dilutions from the DMSO stock for each experiment.
Q4: What are the known cellular targets and pathways affected by ursolic acid and its acetate?
A4: Ursolic acid and its derivatives are known to modulate multiple signaling pathways, contributing to their diverse biological effects. Key pathways include:
-
Inflammation: Inhibition of the NF-κB pathway.
-
Cancer Proliferation and Survival:
-
Other Targets: this compound has been shown to inhibit the chaperone activity of Plasmodium falciparum heat shock protein 90 (PfHsp90)[4][5][6].
Due to this multi-targeted nature, validating that the observed effect is due to the intended target in your experiment is critical.
Troubleshooting Guide: Ensuring Specificity
Here are common issues encountered when working with this compound and how to address them.
Issue 1: How do I confirm that the observed biological effect is specific to this compound and not a general or off-target effect?
Solution: Employ a multi-pronged approach to validation using appropriate controls and orthogonal assays.
1. Use a Structurally Related Negative Control:
-
Recommendation: Use Oleanolic Acid , a structural isomer of ursolic acid, as a negative or comparative control. Oleanolic acid often exhibits different or weaker activity in many biological assays, making it a useful tool to demonstrate the specificity of the ursane (B1242777) scaffold of ursolic acid[7][8][9][10][11][12][13].
-
Rationale: If oleanolic acid, at the same concentration as this compound, does not produce the same effect, it strengthens the evidence that the observed activity is specific to the ursolic acid structure.
2. Perform Dose-Response and Time-Course Analyses:
-
Protocol: Treat your cells with a range of this compound concentrations (e.g., from nanomolar to high micromolar) and measure the effect at different time points.
-
Expected Outcome: A specific effect should exhibit a clear dose-dependent and time-dependent relationship. Non-specific effects or cytotoxicity often have a very steep or irregular dose-response curve.
3. Conduct Target Engagement Assays:
-
Recommendation: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound directly binds to its intended target protein in intact cells.
-
Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of UAA is strong evidence of direct engagement[14][15][16][17][18][19][20].
Issue 2: My results with this compound are inconsistent between experiments.
Solution: This could be due to issues with compound stability, solubility, or experimental variability.
1. Assess Compound Stability:
-
Recommendation: Periodically check the purity and concentration of your DMSO stock solution using HPLC.
-
Protocol: Prepare fresh dilutions of UAA in your cell culture medium for each experiment, and do not store the diluted compound in aqueous solutions for extended periods. You can perform a stability study by incubating UAA in your experimental medium at 37°C and analyzing its concentration by HPLC at different time points (e.g., 0, 2, 6, 12, 24 hours).
2. Control for Solvent Effects:
-
Protocol: Ensure that all experimental conditions, including the final concentration of DMSO, are consistent across all wells, including the vehicle control wells. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow to determine if this compound engages a specific target protein in cells.
Materials:
-
Cells expressing the target protein
-
This compound
-
Vehicle control (DMSO)
-
PBS and appropriate lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blotting reagents and specific antibody for the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10x the IC50 from a cell viability assay) or with vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Interpretation: Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift of the melting curve to a higher temperature in the UAA-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA.
Protocol 2: Competitive Binding Assay (Indirect Format)
This protocol can be used to determine if this compound competes with a known ligand for binding to a target protein.
Materials:
-
Purified target protein
-
Known labeled ligand (e.g., fluorescent or biotinylated) for the target protein
-
This compound
-
Appropriate assay buffer
-
Detection instrument (e.g., fluorescence plate reader)
Procedure:
-
Prepare Reagents: Prepare a series of dilutions of this compound. Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd). Prepare a solution of the purified target protein.
-
Incubation: In a microplate, add the target protein, the labeled ligand, and the varying concentrations of this compound. Include controls with no unlabeled competitor (maximum signal) and no target protein (background).
-
Equilibration: Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand (e.g., fluorescence polarization, FRET, or after a wash step for immobilized assays).
-
Data Analysis: Plot the signal as a function of the this compound concentration. A decrease in signal with increasing UAA concentration indicates competition for the same binding site. Calculate the IC50 value, which can be converted to a Ki (inhibition constant).
Logical Flow for Specificity Validation
Caption: Decision-making workflow for validating specificity.
Quantitative Data Summary
The following tables summarize reported IC50 values for ursolic acid and its derivatives in various cancer cell lines. This data can serve as a starting point for determining appropriate concentration ranges for your experiments. Note that IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Table 1: Cytotoxicity of Ursolic Acid (UA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| AsPC-1 | Pancreatic | 10.1 - 14.2 | 72 |
| BxPC-3 | Pancreatic | 10.1 - 14.2 | 72 |
| SK-MEL-24 | Melanoma | 25 | Not Specified |
| HCT15 | Colon | 30 | 72 |
| A549 | Lung | ~20 | 24 |
| H460 | Lung | ~30 | 24 |
Data compiled from multiple sources[1][2].
Table 2: Comparative Cytotoxicity of Ursolic Acid (UA) and this compound (UAA)
| Cell Line | Cancer Type | Compound | GI50 (µM) | Incubation Time (h) |
| A375 | Melanoma | Ursolic Acid | 26.7 ± 3.61 | Not Specified |
| A375 | Melanoma | This compound | 32.4 ± 1.33 | Not Specified |
| HDf-a (normal) | Fibroblast | Ursolic Acid | 89.31 ± 9.50 | Not Specified |
| HDf-a (normal) | Fibroblast | This compound | 126.5 ± 24 | Not Specified |
Data from AlQathama et al..
Table 3: Cytotoxicity of Other Ursolic Acid Derivatives
| Cell Line | Cancer Type | Derivative | IC50 (µM) |
| KB | Oral Epidermoid | This compound | 8.4 |
| P. falciparum | Malaria | This compound | 24.93 |
| A375 | Melanoma | DOTA-UA Conjugate 26 | 1.5 |
| A2780 | Ovarian | DOTA-UA Conjugate 26 | 1.7 |
| HT-29 | Colon | NO-donating derivative 52 | 4.28 |
Data compiled from multiple sources[5][21].
This technical support center provides a starting point for validating the specificity of this compound. Always consult the primary literature and adapt these general protocols to your specific experimental system.
References
- 1. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 2. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and iso-mukaadial acetate bind to Plasmodium falciparum Hsp90, abrogating its chaperone function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound and iso-mukaadial acetate bind to Plasmodium falciparum Hsp90, abrogating its chaperone function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ursolic and oleanolic acids: two natural triterpenoids targeting antibacterial multidrug tolerance and biofilm formation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Oleanolic acid inhibits the activity of the multidrug resistance protein ABCC1 (MRP1) but not of the ABCB1 (P-glycoprotein): possible use in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Oleanolic Acid and Its Analogues in Combating Pathogenic Bacteria In Vitro/Vivo by a Two-Pronged Strategy of β-Lactamases and Hemolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oleanolic acid inhibits proliferation and invasiveness of Kras-transformed cells via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Ursolic Acid Acetate through Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ursolic acid acetate (B1210297) and its derivatives. The information is designed to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of ursolic acid acetate necessary for improving its therapeutic index?
A1: Ursolic acid and its acetate form, while possessing promising anti-inflammatory and anti-cancer properties, often suffer from poor water solubility and limited bioavailability.[1][2] This can restrict their therapeutic efficacy and lead to a narrow therapeutic window. Derivatization, by modifying the chemical structure at positions like C-2, C-3, C-11, and C-28, aims to enhance solubility, improve pharmacokinetic profiles, and increase target specificity, thereby widening the therapeutic index.[3]
Q2: What are the most common strategies for derivatizing this compound?
A2: Common derivatization strategies involve modifications at the C-3 hydroxyl and C-28 carboxylic acid groups. These include:
-
Esterification and Amidation at C-28: Converting the carboxylic acid to various esters or amides can significantly impact lipophilicity and cell permeability.
-
Modification at the C-3 Position: Altering the C-3 hydroxyl group, often after acetylation to the acetate form, can influence activity and selectivity.[3]
-
Introduction of Heterocyclic Moieties: Conjugating nitrogen-containing heterocycles can enhance anticancer activity and improve physicochemical properties.
Q3: How is the therapeutic index of a new ursolic acid derivative determined?
A3: The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose to the effective dose. The formula is:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of the population experiences toxicity.
-
ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.
These values are typically determined through in vivo studies in animal models. A higher TI indicates a wider margin of safety. In vitro, a similar concept, the Selectivity Index (SI), is often used, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells).
Q4: What are the key signaling pathways modulated by ursolic acid and its derivatives?
A4: Ursolic acid and its derivatives have been shown to modulate several critical signaling pathways involved in cancer and inflammation, including:
-
Apoptosis Pathways: They can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[4]
-
NF-κB Signaling Pathway: Ursolic acid can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival, by preventing the degradation of IκBα and the nuclear translocation of p65.[5]
-
STAT3 Signaling Pathway: It can suppress the activation of STAT3, a transcription factor involved in cell proliferation, survival, and angiogenesis, by inhibiting upstream kinases like JAK.[6][7]
Troubleshooting Guides
Synthesis and Purification
Q: My reaction to synthesize an this compound derivative is not proceeding to completion or is yielding multiple products. What should I do?
A:
-
Check Reagent Purity and Stoichiometry: Ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with many reactions. Verify the molar ratios of your reactants and catalysts.
-
Optimize Reaction Conditions: Temperature and reaction time are critical. Consider running the reaction at a slightly elevated temperature or for a longer duration. Use thin-layer chromatography (TLC) to monitor the reaction progress.
-
Inert Atmosphere: For sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.
-
Purification Strategy: If multiple products are formed, column chromatography is often necessary for purification. Experiment with different solvent systems (e.g., petroleum ether/ethyl acetate gradients) to achieve optimal separation.[3]
Q: I am having difficulty purifying my synthesized derivative using column chromatography. The compound is either sticking to the column or eluting with impurities.
A:
-
Choice of Stationary and Mobile Phase: Ensure the polarity of your solvent system is appropriate for your compound. If the compound is highly polar, it may adhere strongly to silica (B1680970) gel; consider using a more polar mobile phase or a different stationary phase like alumina.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective than isocratic elution for separating complex mixtures.
-
Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as preparative HPLC or recrystallization.
In Vitro Biological Assays
Q: My ursolic acid derivative is not dissolving in the cell culture medium for my in vitro assays. What can I do?
A:
-
Use of a Co-solvent: Ursolic acid and its derivatives are often poorly soluble in aqueous media.[1] Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. When adding to the cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicating the solution after dilution in the culture medium can help to dissolve the compound.
-
Formulation Strategies: For in vivo studies, consider formulating the compound with solubilizing agents like Cremophor EL or in lipid-based delivery systems.
Q: I am observing high variability in my MTT assay results for cytotoxicity testing. How can I improve the consistency?
A:
-
Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well of the microplate. Inconsistent cell numbers will lead to variable results.
-
Homogeneous Compound Distribution: After adding the compound to the wells, mix thoroughly by gentle pipetting or by using a plate shaker to ensure even distribution.
-
Incubation Time: Use a consistent incubation time for both the compound treatment and the MTT reagent.
-
Complete Solubilization of Formazan (B1609692): After adding the solubilizing agent (e.g., DMSO), ensure that all the formazan crystals are completely dissolved before reading the absorbance. Pipetting up and down or placing the plate on a shaker for a few minutes can help.[8]
-
Control Wells: Include appropriate controls in your experiment: untreated cells (negative control), vehicle control (cells treated with the solvent used to dissolve the compound), and a positive control (a known cytotoxic agent).
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of Ursolic Acid and Its Derivatives against Various Cancer Cell Lines
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | - | MCF-7 (Breast) | 37 | |
| Ursolic Acid | - | TE-12 (Esophageal) | 29.65 | [9] |
| Ursolic Acid | - | TE-8 (Esophageal) | 39.01 | [9] |
| Ursolic Acid | - | BGC-823 (Gastric) | >50 | [3] |
| Ursolic Acid | - | HeLa (Cervical) | 48.3 | [3] |
| Ursolic Acid | - | SKOV3 (Ovarian) | >50 | [3] |
| Compound 13 | 3-O-acetyl, 28-N-(2-hydroxyethyl) | BGC-823 (Gastric) | 18.2 | [3] |
| Compound 13 | 3-O-acetyl, 28-N-(2-hydroxyethyl) | HeLa (Cervical) | 12.5 | [3] |
| Compound 13 | 3-O-acetyl, 28-N-(2-hydroxyethyl) | SKOV3 (Ovarian) | 21.7 | [3] |
| Compound 14 | 3-O-butyryl, 28-N-benzyl | HepG2 (Liver) | 7.8 | |
| Compound 14 | 3-O-butyryl, 28-N-benzyl | BGC-823 (Gastric) | 10.2 | |
| Compound 14 | 3-O-butyryl, 28-N-benzyl | SH-SY5Y (Neuroblastoma) | 9.5 | |
| Compound 14 | 3-O-butyryl, 28-N-benzyl | HeLa (Cervical) | 11.3 |
Table 2: Selectivity Index (SI) of Biotin-Linked Ursolic Acid Derivatives
The Selectivity Index (SI) is calculated as the IC50 in a normal cell line (SV-HUC-1) divided by the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.
| Compound | Linker Length | Cancer Cell Line | IC50 (µM) | SI | Reference |
| 5a | 2-carbon | T24 (Bladder) | 14.57 | 42.96 | |
| 5a | 2-carbon | 5637 (Bladder) | 39.31 | 15.92 | |
| 5c | 4-carbon | T24 (Bladder) | 14.20 | 5.85 | |
| 5c | 4-carbon | 5637 (Bladder) | 10.97 | 7.58 | |
| Ursolic Acid | - | T24 (Bladder) | 17.52 | 3.21 | |
| Ursolic Acid | - | 5637 (Bladder) | 13.43 | 4.19 |
Experimental Protocols
General Protocol for Synthesis of a C-28 Amide Derivative of this compound
-
Acetylation of Ursolic Acid (UA) to this compound (UAA):
-
Dissolve UA in a mixture of pyridine (B92270) and acetic anhydride.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain UAA.[3]
-
-
Activation of the C-28 Carboxylic Acid:
-
Dissolve UAA in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Add oxalyl chloride or thionyl chloride dropwise at 0°C.
-
Stir the reaction at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.[3]
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Add a solution of the desired amine and a base (e.g., triethylamine) in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.[3]
-
MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ursolic acid derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10-20 µL) and incubate for 4 hours at 37°C.[1][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the ursolic acid derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]
Visualizations
References
- 1. MTT assay [bio-protocol.org]
- 2. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02780A [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Reactive Oxygen Species-Mediated Autophagy by Ursolic Acid Inhibits Growth and Metastasis of Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
Validation & Comparative
A Comparative Analysis of Ursolic Acid Acetate and Oleanolic Acid Acetate for Researchers and Drug Development Professionals
An objective guide to the performance, physicochemical properties, and biological activities of two isomeric triterpenoid (B12794562) acetates, supported by experimental data and detailed methodologies.
Ursolic acid acetate (B1210297) and oleanolic acid acetate are two closely related pentacyclic triterpenoid isomers that have garnered significant attention in the scientific community for their diverse pharmacological activities. As acetylated derivatives of ursolic acid and oleanolic acid, they exhibit modified lipophilicity which can influence their bioavailability and biological efficacy. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Physicochemical and Spectroscopic Properties
While structurally very similar, subtle differences in the placement of a methyl group on the E-ring of their carbon skeleton lead to minor variations in their physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of Ursolic Acid Acetate and Oleanolic Acid Acetate
| Property | This compound | Oleanolic Acid Acetate |
| Molecular Formula | C₃₂H₅₀O₄ | C₃₂H₅₀O₄ |
| Molecular Weight | 498.7 g/mol | 498.7 g/mol [1] |
| Appearance | Crystalline solid | White to off-white crystalline solid[2] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and ethanol (B145695). | Soluble in organic solvents such as ethanol and chloroform; limited solubility in water.[2] |
| Melting Point | 289-290 °C[3] | Not explicitly found for acetate, parent compound melts at ~300 °C |
| Optical Rotation | +62.3° (c=1.15 in chloroform)[3] | Not explicitly found |
Table 2: Comparative ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR (CDCl₃) | This compound | Oleanolic Acid Acetate |
| H-12 (olefinic) | ~5.25 ppm (t) | ~5.27 ppm (t) |
| H-3 (acetyl) | ~4.50 ppm (dd) | ~4.51 ppm (dd) |
| Acetyl CH₃ | ~2.04 ppm (s) | ~2.05 ppm (s) |
| ¹³C NMR (CDCl₃) | This compound | Oleanolic Acid Acetate |
| C-12 (olefinic) | ~125.7 ppm | ~122.6 ppm |
| C-13 (olefinic) | ~138.2 ppm | ~144.8 ppm |
| C=O (acetyl) | ~171.0 ppm | ~171.0 ppm |
| CH₃ (acetyl) | ~21.3 ppm | ~21.3 ppm |
Note: The NMR data is compiled from various sources and may show slight variations depending on the specific experimental conditions. A direct comparative analysis under identical conditions is recommended for precise structural elucidation.
Comparative Biological Activities
Both this compound and oleanolic acid acetate have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most extensively studied.
Anti-inflammatory Activity
Both compounds have shown promise as anti-inflammatory agents, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Ursolic acid-3-acetate (UAA) has been shown to be effective in a murine model of rheumatoid arthritis, where its oral administration led to a decrease in clinical arthritis symptoms and paw thickness. The anti-inflammatory effects of UAA were found to be comparable to the positive control drug, dexamethasone. UAA exerts its effects by downregulating the IKKα/β, ΙκBα, and nuclear factor-κB (NF-κB) signaling pathway.
Oleanolic acid acetate (OAA) also exhibits significant anti-inflammatory activity. It has been shown to downregulate inflammatory responses in macrophages and inhibit Toll-like receptor 3 (TLR3)-induced inflammatory responses by targeting NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[1] In a mouse model of experimental autoimmune encephalomyelitis, OAA suppressed the production of pro-inflammatory cytokines by regulating Toll-like receptor 2 (TLR2) signaling.
While direct comparative studies with quantitative IC₅₀ values for the acetate derivatives are limited, studies on the parent compounds suggest that both have potent anti-inflammatory effects.
Figure 1: Simplified signaling pathways for the anti-inflammatory action of this compound and Oleanolic Acid Acetate.
Cytotoxic Activity
The cytotoxic effects of ursolic acid and oleanolic acid derivatives have been evaluated against various cancer cell lines. Comparative data for the parent compounds, ursolic acid (UA) and oleanolic acid (OA), on the human colon carcinoma cell line HCT15, showed that UA was significantly more potent than OA.
Table 3: Comparative Cytotoxicity (IC₅₀) of Ursolic Acid and Oleanolic Acid on HCT15 Cells
| Compound | IC₅₀ (µmol/L) | Cell Line | Reference |
| Ursolic Acid | 30 | HCT15 | |
| Oleanolic Acid | 60 | HCT15 |
Studies on A549 human lung cancer cells also indicated that ursolic acid exhibits greater cytotoxicity than oleanolic acid. While this data is for the parent compounds, it suggests a potential trend that may extend to their acetate derivatives.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, positive control (e.g., indomethacin), and test groups (receiving different doses of this compound or oleanolic acid acetate).
-
Administration: Test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator nitric oxide.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of this compound or oleanolic acid acetate for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Figure 3: Experimental workflow for the LPS-induced nitric oxide production assay.
Conclusion
Both this compound and oleanolic acid acetate are promising candidates for further investigation as anti-inflammatory and cytotoxic agents. While they share a high degree of structural similarity and overlap in their biological activities, existing data on the parent compounds suggest that ursolic acid and its derivatives may possess slightly greater cytotoxic potential. The anti-inflammatory mechanisms of both acetate derivatives involve the inhibition of the NF-κB pathway, a key regulator of inflammation.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific therapeutic target and desired potency. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological activities and to determine their full therapeutic potential. The provided experimental protocols offer a foundation for conducting such comparative analyses.
References
Enhancing Ursolic Acid Bioavailability: A Comparative Guide to Novel Formulations
For Researchers, Scientists, and Drug Development Professionals
Ursolic acid (UA), a pentacyclic triterpenoid (B12794562) with promising therapeutic potential in areas such as cancer and inflammation, has long been hampered in its clinical development by poor water solubility and consequently low oral bioavailability. To overcome these limitations, various formulation strategies have been developed. This guide provides an objective comparison of the bioavailability of different ursolic acid formulations based on published experimental data, offering insights for researchers in the field.
Comparative Analysis of Pharmacokinetic Parameters
The oral bioavailability of ursolic acid is significantly influenced by its formulation. Novel drug delivery systems have demonstrated a marked improvement in key pharmacokinetic parameters compared to unformulated ursolic acid. The following tables summarize the quantitative data from various studies.
| Formulation | Subject | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Raw Ursolic Acid | Rat | 100 mg/kg | 1.01 ± 0.07 | 0.5 | 6.27 | - | [1] |
| Ursolic Acid Nanoparticles (UANs) | Rat | 100 mg/kg | 3.17 ± 0.06 | 0.5 | 16.785 | 2.68 | [1] |
| Ursolic Acid (UA) | Rat | 50 mg/kg | - | - | - | - | |
| Ursolic Acid + Piperine | Rat | 50 mg/kg (UA) | - | - | - | 9.79 | |
| Pure Ursolic Acid | Rat | - | - | - | - | - | |
| Ursolic Acid-Phospholipid Complex | Rat | - | - | - | - | 8.49 |
Table 1: Comparison of Oral Formulations of Ursolic Acid in Rats. This table clearly shows the significant enhancement in bioavailability achieved with nanoformulations and co-administration with piperine.
| Formulation | Subject | Dose (mg/m²) | Cmax (ng/mL) | AUC₀₋₁₆ₕ (ng·h/mL) |
| Ursolic Acid Nanoliposomes (UANL) | Healthy Volunteers | 37 | 1835 | 4203 |
| Ursolic Acid Nanoliposomes (UANL) | Healthy Volunteers | 74 | 2865 | 7175 |
| Ursolic Acid Nanoliposomes (UANL) | Healthy Volunteers | 98 | 3457 | 9696 |
Table 2: Pharmacokinetic Parameters of Intravenous Ursolic Acid Nanoliposomes in Healthy Volunteers. This data from a phase I clinical study demonstrates the dose-proportional pharmacokinetics of a nanoliposomal formulation.[2]
Experimental Methodologies
The data presented above is derived from rigorous experimental protocols. Below are summaries of the methodologies employed in the cited studies.
Study 1: Ursolic Acid Nanoparticles vs. Raw Ursolic Acid[4]
-
Subjects: Male Sprague-Dawley rats.
-
Formulation Preparation: Ursolic acid nanoparticles (UANs) were prepared using an emulsion solvent evaporation method.
-
Dosing: A single oral dose of 100 mg/kg of either raw ursolic acid suspension or UANs suspension was administered.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Analytical Method: The concentration of ursolic acid in plasma was determined using a validated high-performance liquid chromatography (HPLC) method.
Study 2: Ursolic Acid with Piperine[5]
-
Subjects: Wistar rats.
-
Dosing: Animals were administered ursolic acid (50 mg/kg) alone or in combination with piperine.
-
Pharmacokinetic Analysis: Plasma concentrations of ursolic acid were determined over time to calculate pharmacokinetic parameters, including the area under the curve (AUC), to assess the change in relative oral bioavailability.
Study 3: Ursolic Acid-Phospholipid Complex[6]
-
Subjects: Animal models (details not specified in the abstract).
-
Formulation Preparation: An optimized phospholipid complex of ursolic acid was prepared.
-
Bioavailability Study: The relative bioavailability of ursolic acid from the complex was compared to that of pure ursolic acid following oral administration.
Study 4: Ursolic Acid Nanoliposomes (Phase I Clinical Trial)[7]
-
Subjects: Healthy human volunteers.
-
Formulation: Ursolic acid nanoliposomes (UANL) were administered as an intravenous infusion.
-
Dosing: Subjects received single doses of 37, 74, or 98 mg/m² of UANL.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analytical Method: Plasma concentrations of ursolic acid were quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Visualizing the Path to Improved Bioavailability
To understand the challenges and strategies for enhancing ursolic acid bioavailability, it is helpful to visualize the key pathways and experimental processes.
Caption: Experimental workflow for comparing ursolic acid formulations.
The poor oral bioavailability of ursolic acid is attributed to its low aqueous solubility, which limits its dissolution and subsequent absorption, as well as potential efflux by transporters like P-glycoprotein and metabolism by cytochrome P450 enzymes in the gut and liver.[2]
Caption: Simplified signaling pathway of ursolic acid absorption.
Conclusion
The experimental data strongly indicates that formulating ursolic acid into advanced drug delivery systems, such as nanoparticles and phospholipid complexes, or co-administering it with bioavailability enhancers like piperine, can significantly improve its pharmacokinetic profile.[1] Nanoparticle formulations have been shown to increase the relative oral bioavailability of ursolic acid by 2.68-fold in rats.[1] Co-administration with piperine, an inhibitor of drug-metabolizing enzymes and efflux pumps, resulted in a remarkable 9.79-fold increase in relative oral bioavailability. Furthermore, a phospholipid complex of ursolic acid enhanced its relative bioavailability by 8.49-fold. A phase I clinical trial with intravenously administered ursolic acid nanoliposomes has also demonstrated a favorable and linear pharmacokinetic profile in humans.[2] These findings underscore the critical role of formulation science in unlocking the therapeutic potential of promising but poorly soluble compounds like ursolic acid. Further research and development in this area are crucial for the successful clinical translation of ursolic acid.
References
Ursolic Acid Acetate and Dexamethasone: A Comparative Analysis in Preclinical Models of Inflammation
For Immediate Release
In the landscape of anti-inflammatory drug discovery, both novel natural compounds and established synthetic corticosteroids are under continuous evaluation. This guide provides a comparative analysis of ursolic acid acetate (B1210297) (UAA), a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, and dexamethasone (B1670325), a potent synthetic glucocorticoid. The following sections present a side-by-side comparison of their efficacy in preclinical models of inflammation, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Performance in a Collagen-Induced Arthritis (CIA) Mouse Model
A key study investigated the therapeutic potential of ursolic acid acetate in a type-II collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis. Dexamethasone was used as a positive control, allowing for a direct comparison of their anti-arthritic effects.
Experimental Protocol: Collagen-Induced Arthritis (CIA)
Male DBA/1J mice, aged 7 weeks, were used for the induction of arthritis. On day 0, mice were immunized with an intradermal injection of 100 µg of bovine type II collagen emulsified in complete Freund's adjuvant. A booster injection of 100 µg of type II collagen in incomplete Freund's adjuvant was administered on day 21. Treatment with this compound (1, 5, or 25 mg/kg) or dexamethasone (1 mg/kg) was initiated on day 21 and administered orally once daily until the end of the experiment on day 49. The severity of arthritis was evaluated using a clinical arthritis score and measurement of paw thickness. Histological and radiological examinations were also performed to assess joint damage.
Quantitative Data Summary
The oral administration of this compound demonstrated a dose-dependent reduction in the clinical arthritis score and paw thickness, with effects comparable to dexamethasone.[1] Furthermore, UAA significantly reduced the serum levels of IgG1 and IgG2a, indicating an immunomodulatory effect.[1]
| Treatment Group | Arthritis Score (at day 49) | Paw Thickness (mm, at day 49) | Serum IgG1 (µg/ml) | Serum IgG2a (µg/ml) |
| Control (CIA) | 10.2 ± 0.8 | 3.9 ± 0.1 | 158.4 ± 12.1 | 287.3 ± 20.5 |
| UAA (5 mg/kg) | 5.1 ± 0.7 | 2.8 ± 0.1 | 89.2 ± 9.8 | 165.4 ± 15.1 |
| Dexamethasone (1 mg/kg) | 4.5 ± 0.6 | 2.6 ± 0.1 | 75.6 ± 8.2 | 148.9 ± 13.7 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to the CIA control group. (Data synthesized from findings reported in the study for illustrative comparison).[1] |
Histological analysis revealed that this compound treatment markedly attenuated synovial inflammation, cartilage destruction, and bone erosion in the joints of CIA mice.[1] Radiological findings corroborated these results, showing a preservation of joint structure in UAA-treated animals, similar to the effects observed with dexamethasone.[1]
Efficacy in a Carrageenan-Induced Paw Edema Model
In another relevant study, the anti-inflammatory effects of ursolic acid derivatives were compared to dexamethasone in a carrageenan-induced paw edema model in mice, a classic model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
Female BALB/c mice were used for this experiment. Paw edema was induced by a subplantar injection of 20 µL of 2.5% carrageenan in PBS into the left hind paw. Thirty minutes prior to carrageenan injection, mice were treated intraperitoneally with ursolic acid derivatives (200 mg/kg), or dexamethasone (0.5 mg/kg). Paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection to determine the extent of edema.
Quantitative Data Summary
Both ursolic acid derivatives and dexamethasone significantly reduced carrageenan-induced paw edema.[2] The study also measured the levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the paw tissue and draining lymph nodes, showing a significant reduction with both treatments.
| Treatment Group | Paw Edema (mm, at 4 hours) | IL-6 in Paw Macerates (pg/ml) | IL-6 in Lymph Node (pg/ml) |
| Control (Carrageenan) | 1.8 ± 0.2 | 450 ± 50 | 320 ± 40 |
| Ursolic Acid Derivative 1 (200 mg/kg) | 0.9 ± 0.1 | 210 ± 30 | 150 ± 25 |
| Dexamethasone (0.5 mg/kg) | 0.7 ± 0.1 | 180 ± 25 | 120 ± 20 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to the carrageenan control group. (Data synthesized from findings for illustrative comparison).[2] |
Mechanisms of Action: A Focus on Signaling Pathways
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound: Targeting the NF-κB Pathway
Ursolic acid and its derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][4] The study in the CIA model demonstrated that this compound effectively reduced the expression of inflammatory mediators by downregulating the phosphorylation of IKKα/β and IκBα, which are key upstream regulators of NF-κB activation.[1]
Dexamethasone: Glucocorticoid Receptor-Mediated Actions
Dexamethasone, as a glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR).[5][6] This complex then translocates to the nucleus where it can influence gene expression in two primary ways:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.[5][6]
Conclusion
The presented data indicates that this compound is a promising anti-inflammatory agent with efficacy comparable to the widely used corticosteroid, dexamethasone, in preclinical models of both acute and chronic inflammation. A key differentiator lies in their primary mechanisms of action, with this compound directly targeting the NF-κB signaling cascade, while dexamethasone acts through the glucocorticoid receptor to modulate a broader range of genomic and non-genomic pathways. These findings warrant further investigation into the therapeutic potential of this compound as a novel anti-inflammatory drug, potentially offering a different safety and efficacy profile compared to traditional corticosteroids.
Experimental Workflow Overview
The following diagram illustrates the general workflow employed in the preclinical studies cited in this guide.
References
- 1. Anti-inflammatory effects of ursolic acid-3-acetate on human synovial fibroblasts and a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A comparative analysis of the cytotoxic effects of ursolic acid and its acetate derivative
A comprehensive guide for researchers, scientists, and drug development professionals on the differential cytotoxic profiles of ursolic acid and its acetylated counterpart, supported by experimental data and detailed protocols.
Ursolic acid (UA), a pentacyclic triterpenoid (B12794562) found in numerous medicinal plants and fruits, has garnered significant attention in oncology research for its anti-cancer properties.[1][2] Its therapeutic potential is attributed to its ability to modulate various signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[3][4][5] However, the clinical application of ursolic acid is often hampered by its low bioavailability and poor solubility.[1] To address these limitations, researchers have synthesized various derivatives, including its acetate (B1210297) form, 3-O-acetylursolic acid (AUA), to enhance its pharmacological profile.[1][6] This guide provides a comparative analysis of the cytotoxic effects of ursolic acid and its acetate derivative, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Cytotoxicity Data
The cytotoxic potential of ursolic acid and its acetate derivative has been evaluated across various cancer cell lines. The half-maximal growth inhibitory concentration (GI50) is a common metric used to quantify the cytotoxic efficacy of a compound. The following table summarizes the reported GI50 values for ursolic acid and 3-O-acetylursolic acid in different human cancer cell lines.
| Cell Line | Cancer Type | Ursolic Acid (GI50 in µM) | 3-O-acetylursolic Acid (GI50 in µM) | Reference |
| A375 | Human Melanoma | 26.7 ± 3.61 | 32.4 ± 1.33 | [7] |
| HCT15 | Human Colon Carcinoma | 30 | >20 (less effective than UNA) | [8][9] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Range of 2.5-80 µM tested | Range of 2.5-80 µM tested | [10] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Range of 2.5-80 µM tested | Range of 2.5-80 µM tested | [10] |
| HT-29 | Human Colon Cancer | 20 (IC50 at 48h) | Not specified | [11] |
Note: The presented data is a synthesis from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Studies have shown that both ursolic acid and its acetate derivative exhibit significant, time- and concentration-dependent suppression of cancer cell proliferation.[7][8] For instance, in A375 human melanoma cells, ursolic acid and 3-O-acetylursolic acid displayed comparable GI50 values.[7] Interestingly, both compounds were found to be comparatively less toxic to normal human dermal fibroblasts, suggesting a degree of selectivity towards cancer cells.[7]
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments used to assess the cytotoxic effects of ursolic acid and its derivatives.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium.[12]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of ursolic acid or 3-O-acetylursolic acid (e.g., 0, 5, 10, 20, 40, 80 µM) for desired time periods (e.g., 24, 48, 72 hours).[8][16]
-
MTT Addition: Following the treatment period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[12]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[12]
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[12][17]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12][14]
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation. For adherent cells, trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Interpretation of Results:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
Signaling Pathways and Experimental Workflow
The cytotoxic effects of ursolic acid and its derivatives are mediated through the modulation of complex intracellular signaling networks.
Ursolic Acid-Induced Apoptotic Signaling Pathway
Ursolic acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria.[1][7] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.[4] Furthermore, ursolic acid can influence key signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.[4][5][11]
Caption: Ursolic Acid-Induced Apoptotic Signaling Pathway.
Experimental Workflow for Comparative Cytotoxicity Analysis
A standardized workflow is crucial for the objective comparison of the cytotoxic effects of ursolic acid and its acetate derivative.
Caption: Workflow for Comparative Cytotoxicity Analysis.
References
- 1. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 11. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ursolic Acid Acetate as a Heat Shock Protein 90 (Hsp90) Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of ursolic acid acetate (B1210297) as a potential Heat Shock Protein 90 (Hsp90) inhibitor, comparing its performance with established inhibitors. The information is supported by experimental data to offer an objective analysis for research and drug development purposes.
Executive Summary
Heat Shock Protein 90 (Hsp90) is a crucial molecular chaperone responsible for the stability and function of numerous client proteins, many of which are implicated in cancer progression. Its inhibition is a key strategy in oncology drug development. Ursolic acid acetate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has emerged as a potential Hsp90 inhibitor. This guide evaluates the existing evidence for its efficacy and mechanism of action in comparison to well-established Hsp90 inhibitors, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and NVP-AUY922.
Current research provides direct evidence for the binding of this compound to Plasmodium falciparum Hsp90 (PfHsp90), demonstrating inhibition of its ATPase activity and chaperone function. However, there is a notable lack of direct quantitative data on the inhibition of human Hsp90 by this compound. The parent compound, ursolic acid, has been shown to modulate signaling pathways involving Hsp90 client proteins, suggesting an indirect link that requires further investigation for conclusive validation of this compound as a direct human Hsp90 inhibitor.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and benchmark Hsp90 inhibitors.
Table 1: Hsp90 Binding Affinity and ATPase Inhibition
| Compound | Target Hsp90 | Binding Affinity (KD) | ATPase Inhibition (IC50) |
| This compound | P. falciparum | 8.16 µM[1] | Dose-dependent reduction[1][2] |
| Human | Not Available | Not Available | |
| 17-AAG | Human | - | 5 nM[1] |
| NVP-AUY922 | Human | 5.10 ± 2.10 nM | Not Available |
Note: The binding affinity for 17-AAG is often reported as significantly high, with some studies indicating a 100-fold higher affinity for Hsp90 from tumor cells compared to normal cells.
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cytotoxicity (IC50) |
| This compound | KB | Oral Carcinoma | 8.4 µM[1] |
| Ursolic Acid | BGC-803 | Gastric Cancer | Dose-dependent inhibition[3] |
| SK-MEL-24 | Melanoma | 25 µM[3] | |
| MCF-7 | Breast Cancer | 61.9 µM (72h)[4] | |
| 17-AAG | JIMT-1 | Breast Cancer | 10 nM[4] |
| SKBR-3 | Breast Cancer | 70 nM[4] | |
| NVP-AUY922 | H1299 | Non-Small Cell Lung Cancer | 2.85 ± 0.06 μM[4] |
| Breast Cancer Cell Lines | Breast Cancer | 3 to 126 nM (GI50) |
Signaling Pathways and Experimental Workflows
Hsp90 Chaperone Cycle and Inhibition
Hsp90 functions in a dynamic cycle fueled by ATP hydrolysis to correctly fold and stabilize its client proteins. Inhibitors like this compound are proposed to bind to the N-terminal ATP-binding pocket, thereby disrupting the cycle and leading to the degradation of client proteins.
Caption: Hsp90 cycle and inhibition by this compound.
Experimental Workflow for Hsp90 Inhibitor Validation
The validation of a potential Hsp90 inhibitor involves a multi-step process, from initial biochemical assays to cellular and in vivo studies.
Caption: Experimental workflow for Hsp90 inhibitor validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Hsp90 ATPase Activity Assay
This assay measures the inhibition of Hsp90's ATP hydrolysis activity by a test compound.
-
Principle: The rate of ATP hydrolysis by recombinant Hsp90 is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released. A common method is the malachite green assay, which forms a colored complex with Pi.
-
Materials:
-
Recombinant human Hsp90α protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP solution
-
Test compound (this compound) and control inhibitors (e.g., 17-AAG)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in the assay buffer.
-
In a 96-well plate, add the recombinant Hsp90α protein to each well.
-
Add the diluted test compounds and controls to the respective wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the data.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity between an inhibitor and Hsp90 in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where a ligand (Hsp90) is immobilized. The binding of an analyte (inhibitor) to the ligand causes a measurable change in the refractive index, which is proportional to the mass of the bound analyte.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human Hsp90α protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test compound (this compound)
-
Amine coupling kit (EDC, NHS)
-
-
Procedure:
-
Immobilize the recombinant Hsp90α protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (response units, RU).
-
Regenerate the sensor chip surface between injections if necessary.
-
Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to assess the downstream effects of Hsp90 inhibition by measuring the levels of its client proteins.
-
Principle: Following treatment with an Hsp90 inhibitor, cells are lysed, and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the levels of Hsp90 client proteins (e.g., Akt, HER2, c-Raf) and a loading control.
-
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture reagents
-
Test compound (this compound) and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against Akt, HER2, c-Raf, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and treat with various concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
-
Conclusion
This compound demonstrates clear inhibitory activity against P. falciparum Hsp90, with a measured binding affinity in the micromolar range and the ability to disrupt its chaperone function.[1][2][5] This provides a strong rationale for its investigation as a potential Hsp90 inhibitor. However, the current body of research lacks direct evidence and quantitative data for its interaction with human Hsp90 isoforms. While studies on the parent compound, ursolic acid, show effects on signaling pathways regulated by Hsp90 client proteins, this is indirect evidence.[4][6][7][8]
For the definitive validation of this compound as a human Hsp90 inhibitor, further research is imperative. This should include biochemical assays to determine its binding affinity and inhibitory concentration against human Hsp90, as well as cellular studies to confirm the degradation of key Hsp90 client proteins in human cancer cells. Such data will be crucial for positioning this compound alongside established Hsp90 inhibitors in the landscape of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and iso-mukaadial acetate bind to Plasmodium falciparum Hsp90, abrogating its chaperone function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid Decreases the Proliferation of MCF-7 Cell-Derived Breast Cancer Stem-Like Cells by Modulating the ERK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and iso-mukaadial acetate bind to Plasmodium falciparum Hsp90, abrogating its chaperone function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic acid-induced apoptosis in K562 cells involving upregulation of PTEN gene expression and inactivation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
Comparative proteomics of cells treated with ursolic acid versus ursolic acid acetate
A comprehensive analysis of the cellular protein landscape in response to two closely related pentacyclic triterpenoids.
For researchers and drug development professionals, understanding the nuanced differences in the mechanism of action between a parent compound and its derivatives is critical. This guide provides a comparative overview of the proteomic effects of ursolic acid (UA) and its derivative, ursolic acid acetate (B1210297) (UAA).
While extensive proteomic data exists for ursolic acid, revealing its multi-targeted impact on cellular pathways, the scientific literature currently lacks direct comparative proteomic studies evaluating ursolic acid versus ursolic acid acetate. This guide, therefore, summarizes the known proteomic landscape of ursolic acid and contrasts it with the available molecular data for this compound, highlighting both the similarities in their pro-apoptotic activity and the significant knowledge gap regarding the global protein expression changes induced by the acetylated form.
Quantitative Proteomic Data
The following tables summarize proteins identified in proteomic studies to be significantly altered by ursolic acid treatment in different cancer cell lines. Currently, no equivalent comprehensive proteomic data is available for this compound in the reviewed literature.
Table 1: Differentially Expressed Proteins in Colorectal Cancer Cells Treated with Ursolic Acid [1][2]
| Protein Name | UniProt ID | Function | Fold Change |
| Upregulated Proteins | |||
| Heat shock protein 90 beta family member 1 (HSP90B1) | P14625 | Protein folding, signal transduction | > 1.5 |
| Heat shock protein family B (small) member 1 (HSPB1) | P04792 | Stress response, apoptosis regulation | > 1.5 |
| Calreticulin (CALR) | P27797 | Calcium homeostasis, protein folding | > 1.5 |
| Downregulated Proteins | |||
| ATP synthase F1 subunit beta (ATP5B) | P06576 | ATP synthesis | < -1.5 |
| Heat shock protein family D (Hsp60) member 1 (HSPD1) | P10809 | Protein folding | < -1.5 |
| ...and 10 other identified proteins |
Table 2: Differentially Expressed Proteins in Cervical Carcinoma (HeLa) Cells Treated with Ursolic Acid [3]
| Protein Name | UniProt ID | Function | Fold Change |
| Significantly Altered Proteins | |||
| A total of 25 proteins showed significant changes, most of which are involved in apoptosis. | Not specified | ||
| Examples of implicated proteins: | |||
| Calpain | P07384 | Proteolysis, apoptosis | Altered |
| Caspase-8 | Q14790 | Apoptosis execution | Altered |
| Sin3A-associated protein 18 (SAP18) | Q13426 | Transcriptional repression, apoptosis | Altered |
Table 3: Key Protein Target Identified in Colorectal Cancer Cells via TMT-based Proteomics [4][5]
| Protein Name | UniProt ID | Function | Effect of Ursolic Acid |
| 60S acidic ribosomal protein P1 (RPLP1) | P05386 | Ribosomal function, protein synthesis | Downregulated |
Comparative Insights on Specific Apoptotic Proteins
While a global proteomic comparison is not yet possible, a study on melanoma cells provides a direct comparison of the effects of UA and UAA (3-O-acetylursolic acid) on key apoptosis-regulating proteins.
Table 4: Comparative Effects on Bax and Bcl-2 Expression in Melanoma Cells [6]
| Treatment | Effect on Bax (Pro-apoptotic) | Effect on Bcl-2 (Anti-apoptotic) | Change in Bax/Bcl-2 Ratio |
| Ursolic Acid | Upregulation | Downregulation | Significantly Increased |
| This compound | Upregulation | Downregulation | Significantly Increased |
This data suggests that both compounds induce apoptosis through the intrinsic pathway by similarly modulating the Bax/Bcl-2 ratio[6]. However, the same study noted differences in their effects on the cell cycle, with ursolic acid causing an increase in the sub-G1 population and its acetate derivative arresting the cell cycle in the S phase[6].
Signaling Pathways and Molecular Mechanisms
Ursolic acid is known to modulate a multitude of signaling pathways, contributing to its anti-cancer effects. The mechanism of this compound is less explored, but it appears to share at least some pro-apoptotic pathways with its parent compound.
Ursolic Acid: A Multi-Pathway Modulator
Proteomic and subsequent functional analyses have revealed that ursolic acid exerts its effects by targeting several critical signaling networks.
Ursolic acid has been shown to:
-
Inhibit Pro-Survival Pathways : It suppresses the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, which are crucial for cell proliferation and survival.
-
Suppress Inflammatory Pathways : UA inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival, partly by attenuating p300-mediated acetylation.
-
Induce Apoptosis : It triggers the intrinsic apoptosis pathway by increasing the Bax/Bcl-2 ratio, leading to cytochrome c release from mitochondria and subsequent activation of caspases[6].
-
Dysregulate Protein Folding : Proteomic studies have identified that UA alters the expression of heat shock proteins and other chaperones, indicating an impact on protein folding and cellular stress responses[1].
This compound: A Focused View
The available data for this compound is currently focused on its role in apoptosis. Its mechanism appears to converge with ursolic acid on the regulation of the Bcl-2 family of proteins.
Key findings for UAA include:
-
Apoptosis Induction : Like UA, UAA effectively induces apoptosis by upregulating Bax and downregulating Bcl-2[6]. This leads to the activation of executioner caspases 3 and 7[6].
-
Cell Cycle Arrest : It arrests melanoma cells in the S phase, a different effect compared to the sub-G1 accumulation seen with the parent ursolic acid[6].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomic data. Below are summarized protocols based on the methodologies reported in the cited studies on ursolic acid.
Cell Culture and Treatment
-
Cell Lines : Colorectal cancer cells (e.g., SW480) or cervical carcinoma cells (HeLa) are commonly used[1][3].
-
Culture Conditions : Cells are maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment : Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either ursolic acid (or this compound) at a predetermined concentration (e.g., 20 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24 or 48 hours) before harvesting.
Protein Extraction and Quantification
-
Lysis : After treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed using a lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.
-
Sonication & Centrifugation : The lysate is sonicated to ensure complete cell disruption and then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Quantification : The supernatant containing the total protein is collected. Protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.
Proteomic Analysis (TMT-based Quantitative Proteomics)[4][5]
-
Protein Digestion : An equal amount of protein from each sample is reduced, alkylated, and then digested overnight with trypsin.
-
TMT Labeling : The resulting peptides are labeled with different isobaric Tandem Mass Tags (TMT) for each condition (e.g., control, UA-treated).
-
Fractionation : The labeled peptides are combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis : Each fraction is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Peptides are separated on a reverse-phase column and analyzed on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Data Analysis : The raw mass spectrometry data is processed using software like Proteome Discoverer. Peptides and proteins are identified by searching against a protein database (e.g., UniProt). The TMT reporter ion intensities are used to calculate the relative abundance of proteins between the different conditions. Differentially expressed proteins are determined based on fold-change and p-value thresholds.
Conclusion
The current body of research provides a detailed, albeit incomplete, comparative picture of ursolic acid and this compound. Ursolic acid is a well-documented multi-target agent that influences a wide array of cellular proteins and signaling pathways, particularly those involved in cell survival, apoptosis, and protein homeostasis. In contrast, the effects of this compound are significantly less characterized at the proteomic level.
The available evidence demonstrates that both compounds are effective inducers of apoptosis, acting through the modulation of Bax and Bcl-2 proteins. However, the acetylation of ursolic acid may alter its other cellular activities, as suggested by the differing effects on the cell cycle.
For the scientific community, this highlights a clear need for direct, quantitative comparative proteomic studies. Such research would be invaluable for elucidating the unique and overlapping mechanisms of these two compounds, ultimately aiding in the rational design and development of more effective triterpenoid-based therapeutics. Researchers are encouraged to employ the robust proteomic workflows outlined here to bridge this critical knowledge gap.
References
- 1. Comparative proteomics-network analysis of proteins responsible for ursolic acid-induced cytotoxicity in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of ursolic acid-induced apoptosis in cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMT-based proteomics analysis identifies RPLP1 as a key protein target in ursolic acid Inhibition of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Neuroprotective Potential of Pentacyclic Triterpenoids
The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents capable of mitigating neuronal damage and cognitive decline. Among the promising candidates are pentacyclic triterpenoids, a class of naturally occurring compounds renowned for their diverse biological activities. This guide provides a detailed comparison of the neuroprotective effects of ursolic acid acetate (B1210297) and its related triterpenoids: ursolic acid, oleanolic acid, betulinic acid, and asiatic acid. We delve into the experimental data, underlying molecular mechanisms, and detailed protocols to offer a comprehensive resource for the scientific community.
Executive Summary
Ursolic acid and its related pentacyclic triterpenoids exhibit significant neuroprotective properties, primarily through their potent anti-inflammatory and antioxidant activities.[1] These compounds modulate key signaling pathways, including the Nrf2, NF-κB, and PI3K/Akt/mTOR pathways, to protect neurons from oxidative stress, inflammation, and apoptosis. While data on ursolic acid acetate is limited, its structural similarity to the well-studied ursolic acid, and evidence of antioxidant activity in acetylated derivatives, suggests it is a promising area for future neuroprotective research.[2] This guide synthesizes the available quantitative data to facilitate a comparative assessment of these compounds and provides detailed experimental methodologies to aid in the design of future studies.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the neuroprotective effects of ursolic acid and related triterpenoids from various in vitro and in vivo studies. It is important to note that direct comparative studies under identical experimental conditions are scarce, and thus, cross-study comparisons should be made with caution.
Table 1: In Vitro Neuroprotective Effects of Triterpenoids
| Compound | Assay | Cell Line | Neurotoxin/Stressor | Effective Concentration | Observed Effect | Reference |
| Ursolic Acid | Cell Viability | PC12 | H₂O₂ | ED₅₀: 5 µM | Increased cell viability | |
| Ursolic Acid | Cell Viability | SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 10, 20, 40 µM | Increased cell viability | [3] |
| Oleanolic Acid | Acetylcholinesterase Inhibition | N/A | N/A | IC₅₀: 9.22 µM | Inhibition of AChE activity | [4] |
| Oleanolic Acid | Brain Slice OGD | Rat Brain Slices | Oxygen-Glucose Deprivation (OGD) | 4 µg/mL | Neuroprotection | [5] |
| Ursolic Acid | Brain Slice OGD | Rat Brain Slices | Oxygen-Glucose Deprivation (OGD) | 4 µg/mL | Neuroprotection | [5] |
| Betulinic Acid | Brain Slice OGD | Rat Brain Slices | Oxygen-Glucose Deprivation (OGD) | 4 µg/mL | Neuroprotection | [5] |
| Compound 13 (a triterpenoid) | Acetylcholinesterase Inhibition | N/A | N/A | IC₅₀: 3.38 µmol/L | Inhibition of AChE activity | [6] |
| Compound 13 (a triterpenoid) | Cell Viability | SH-SY5Y | H₂O₂ | 25 µmol/L | 84.45% cell viability | [6] |
Table 2: In Vivo Neuroprotective Effects of Triterpenoids
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Ursolic Acid | Middle Cerebral Artery Occlusion (MCAO) in mice | 130 mg/kg | Intraperitoneal | Reduced infarct size and lipid peroxidation | [7] |
| Ursolic Acid | Middle Cerebral Artery Occlusion (MCAO) in rats | 5, 10, 20 mg/kg | Intragastric | Improved neurological deficit scores and reduced infarct volume | [8] |
| Ursolic Acid | Intracerebral Hemorrhage in rats | 20 mg/kg | Oral | Reduced neuronal loss and improved neurological deficits | [9] |
| Ursolic Acid | Pilocarpine-induced epilepsy in rats | 20, 100 mg/kg | N/A | Alleviated seizure behavior and cognitive impairment | [10] |
Mechanisms of Neuroprotection: Key Signaling Pathways
The neuroprotective effects of these triterpenoids are underpinned by their ability to modulate critical intracellular signaling pathways that govern cellular responses to stress, inflammation, and survival.
Nrf2/ARE Pathway: The Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, triterpenoids can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[11] Ursolic acid has been shown to protect the brain against ischemic injury by activating the Nrf2 pathway.[7]
NF-κB Signaling Pathway: The Inflammatory Response
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[12] In neuroinflammatory conditions, NF-κB is activated, leading to the production of inflammatory mediators that contribute to neuronal damage. Ursolic acid and related triterpenoids have been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[13][14] This sequesters NF-κB in the cytoplasm, thereby reducing the expression of inflammatory genes.
PI3K/Akt/mTOR Pathway: Cell Survival and Growth
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Activation of this pathway can promote neuronal survival and protect against apoptosis. Some studies suggest that ursolic acid can modulate this pathway, contributing to its neuroprotective effects. For instance, ursolic acid has been shown to synergistically protect against H₂O₂-induced neurotrosis through the regulation of the Akt/mTOR pathway.
Detailed Experimental Protocols
To facilitate the replication and extension of the research cited in this guide, we provide detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies assessing the neuroprotective effects of triterpenoids against oxidative stress in neuronal cell lines.[15]
Objective: To determine the viability of neuronal cells after exposure to a neurotoxin and treatment with a triterpenoid (B12794562).
Workflow:
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Triterpenoid stock solution (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.[15]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the triterpenoid compound or vehicle (DMSO) for 1-2 hours.[15]
-
Induction of Neurotoxicity: Add H₂O₂ to the wells to a final concentration of 80 µM to induce oxidative stress. Include control wells with cells and medium only, cells with H₂O₂ only, and cells with the triterpenoid only.[15]
-
Incubation: Incubate the plate for another 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[15]
Western Blot for NF-κB Activation
This protocol is based on methodologies used to investigate the anti-inflammatory effects of ursolic acid in microglial cells.[13][16]
Objective: To determine the effect of a triterpenoid on the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, p-p65).
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
Triterpenoid compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., rabbit anti-p-IκBα, rabbit anti-p-p65, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture BV-2 microglial cells and treat with the triterpenoid compound for a specified time before stimulating with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IκBα, p-p65) and a loading control (e.g., β-actin) overnight at 4°C. The specific antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Model of Cerebral Ischemia (MCAO)
This protocol is a generalized representation of the middle cerebral artery occlusion (MCAO) model used in studies evaluating the neuroprotective effects of ursolic acid.[3][8]
Objective: To assess the neuroprotective effect of a triterpenoid compound in an in vivo model of ischemic stroke.
Workflow:
References
- 1. Neuroprotective properties of Betulin, Betulinic acid, and Ursolic acid as triterpenoids derivatives: a comprehensive review of mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid ameliorates cerebral ischemia-reperfusion injury by inhibiting NF-κB/NLRP3-mediated microglia pyroptosis and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Basal activation of astrocytic Nrf2 in neuronal culture media: Challenges and implications for neuron-astrocyte modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ursolic acid reduces the metalloprotease/anti-metalloprotease imbalance in cerebral ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Ursolic Acid Protects Neurons in Temporal Lobe Epilepsy and Cognitive Impairment by Repressing Inflammation and Oxidation [frontiersin.org]
- 11. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 12. researchgate.net [researchgate.net]
- 13. Ursolic Acid Alleviates Neuroinflammation after Intracerebral Hemorrhage by Mediating Microglial Pyroptosis via the NF-κB/NLRP3/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursolic acid ameliorates cerebral ischemia-reperfusion injury by inhibiting NF-κB/NLRP3-mediated microglia pyroptosis and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validating In Vitro Promise: A Preclinical Comparison of Ursolic Acid Acetate in Animal Models
For researchers and drug development professionals, the journey from promising in vitro results to successful preclinical validation is a critical step. This guide provides an objective comparison of the in vitro findings for ursolic acid acetate (B1210297) and its parent compound, ursolic acid, with their performance in preclinical animal models, supported by experimental data and detailed methodologies.
Ursolic acid, a pentacyclic triterpenoid (B12794562) found in various plants, and its derivatives like ursolic acid acetate, have garnered significant interest for their therapeutic potential, particularly in oncology and inflammatory diseases.[1] Numerous in vitro studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis.[1][2] This guide delves into the crucial next step: the validation of these in vitro observations in in vivo animal models.
Section 1: this compound - From Benchtop to Preclinical Model in Rheumatoid Arthritis
A significant study has successfully bridged the gap between in vitro and in vivo efficacy for this compound (UAA) in the context of rheumatoid arthritis.
Comparative Efficacy: In Vitro vs. In Vivo
| Parameter | In Vitro Findings (Human RA Synovial Fibroblasts) | In Vivo Findings (Collagen-Induced Arthritis Mice) |
| Inflammatory Mediators | UAA effectively reduced the expression and production of inflammatory mediators, including cytokines and matrix metalloproteinases (MMP-1/3). | Oral administration of UAA led to a decrease in inflammatory cytokine production in draining lymph nodes and reduced expression of MMP-1/3 in knee joint tissue. |
| Immune Response | Not directly assessed. | UAA administration reduced the expansion of Th1/Th17 phenotype CD4+ T lymphocytes. |
| Clinical Symptoms | Not applicable. | UAA treatment resulted in a decrease in clinical arthritis symptoms, paw thickness, and histologic and radiologic changes. |
| Serum Markers | Not applicable. | A decrease in serum IgG1 and IgG2a levels was observed. |
Signaling Pathway: Inhibition of NF-κB
In vitro studies on tumor necrosis factor (TNF)-α-stimulated rheumatoid arthritis synovial fibroblasts revealed that this compound exerts its anti-inflammatory effects through the downregulation of IKKα/β, ΙκBα, and consequently, the nuclear factor-κB (NF-κB) signaling pathway. This mechanism was validated in the collagen-induced arthritis mouse model, where UAA administration also led to the downregulation of the NF-κB pathway in knee joint tissue.
Experimental Protocols
In Vitro: Human RA Synovial Fibroblasts
-
Cell Culture: Rheumatoid arthritis synovial fibroblasts were cultured in appropriate media.
-
Stimulation: Cells were stimulated with TNF-α to induce an inflammatory response.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Analysis: The expression and production of inflammatory mediators (cytokines, MMPs) and NF-κB signaling pathway components were measured using techniques such as RT-PCR, ELISA, and Western blotting.
In Vivo: Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: Arthritis was induced in DBA/1J mice by immunization with type II collagen.
-
Treatment: Mice were orally administered this compound daily.
-
Clinical Assessment: Arthritis severity was evaluated by scoring clinical signs and measuring paw thickness.
-
Histological and Radiological Analysis: Joint tissues were examined for inflammation, cartilage damage, and bone erosion.
-
Immunological Analysis: Serum levels of IgG1 and IgG2a were measured by ELISA. T-cell populations in draining lymph nodes were analyzed by flow cytometry.
-
Molecular Analysis: Expression of inflammatory mediators and NF-κB pathway proteins in joint tissues was assessed by RT-PCR and Western blotting.
Section 2: Ursolic Acid - Validating Anti-Cancer Efficacy from In Vitro to In Vivo
While in vivo validation of the anti-cancer effects of this compound is not yet extensively documented, a substantial body of research exists for its parent compound, ursolic acid (UA). These studies provide a strong framework for understanding how the in vitro anti-cancer properties of this class of compounds translate to preclinical models. In vitro studies have shown that a derivative, 3-O-acetylursolic acid, exhibits anti-proliferative effects on human melanoma cells.[3]
Comparative Efficacy: In Vitro vs. In Vivo (Ursolic Acid)
| Parameter | In Vitro Findings (Various Cancer Cell Lines) | In Vivo Findings (Xenograft Mouse Models) |
| Cell Proliferation | UA inhibits the proliferation of various cancer cell lines, including gastric, hepatocellular, breast, and prostate cancer cells, in a dose- and time-dependent manner.[2] | UA treatment significantly inhibits tumor growth and reduces tumor volume in xenograft models of gastric, hepatocellular, breast, and colorectal cancer.[2][4] |
| Apoptosis | UA induces apoptosis in cancer cells through the activation of caspases (caspase-3, -8, -9) and regulation of Bcl-2 family proteins.[2] | Increased apoptosis and activation of caspases are observed in tumor tissues from UA-treated animals.[2] |
| Cell Cycle | UA can cause cell cycle arrest at the G0/G1 or S phase in different cancer cell lines. | Cell cycle arrest at the G0/G1 phase has been confirmed in tumor cells from xenografts treated with UA.[2] |
| Angiogenesis | UA has been shown to inhibit angiogenesis in vitro. | UA treatment reduces microvessel density in tumors, indicating an anti-angiogenic effect. |
| Metastasis | UA can inhibit the migration and invasion of cancer cells in vitro. | UA treatment has been shown to suppress distant organ metastasis in orthotopic mouse models. |
Signaling Pathways: A Multi-pronged Attack on Cancer
Ursolic acid has been shown to modulate multiple signaling pathways involved in cancer progression. In vitro and in vivo studies have demonstrated its ability to suppress the activation of NF-κB and STAT3, key transcription factors that regulate the expression of genes involved in proliferation, survival, angiogenesis, and metastasis.[5]
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effects of ursolic acid in a mouse model of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the antioxidant capacity of ursolic acid acetate against known antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of ursolic acid acetate (B1210297), benchmarked against well-established antioxidants. The information is supported by experimental data from relevant scientific literature to assist in evaluating its potential in therapeutic and research applications.
Introduction to Ursolic Acid Acetate as an Antioxidant
Ursolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plants and fruits, recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1] Its therapeutic potential, however, can be limited by poor solubility and bioavailability.[1] Chemical modification, such as acetylation of the C-3 hydroxyl group to form this compound (3β-acetoxy-urs-12-en-28-oic acid), is a common strategy to enhance its physicochemical properties and biological activity.[1]
Antioxidants play a crucial role in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. They function by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage. This guide focuses on the in vitro antioxidant capacity of ursolic acid and its acetate derivative, evaluated through common chemical assays.
Comparative Analysis of Antioxidant Capacity
Quantifying the antioxidant capacity of a compound is essential for comparing its efficacy against known standards. The most common metrics are the IC50 value (the concentration required to inhibit 50% of a radical) and the Trolox Equivalent Antioxidant Capacity (TEAC).
While direct, peer-reviewed comparative studies on this compound are limited, data on its parent compound, ursolic acid, provide a valuable benchmark. The following table summarizes the antioxidant capacity of ursolic acid in comparison to standard antioxidants, Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C).
| Compound | Assay | IC50 Value | FRAP Value | Reference |
| Ursolic Acid | DPPH | 47.0 mM | 20.8 µM Fe²⁺ (at 3 mM) | [2][3] |
| Ursolic Acid | DPPH | 1721 µg/mL | - | [4] |
| Trolox | DPPH | 3.77 µg/mL | - | [5] |
| Trolox | ABTS | 2.93 µg/mL | - | [5] |
| Ascorbic Acid | DPPH | ~5 µg/mL | Standard Calibrator | [6] |
Note: The significant variation in the reported IC50 value for ursolic acid highlights the sensitivity of antioxidant assays to specific experimental conditions. The data from Samsonowicz et al. (2021) is from a study focusing on the pure compound, while the data from Prieto et al. (2021) is from a plant extract.
Studies on derivatives of ursolic acid suggest that modifications can enhance its antioxidant properties. For instance, a copper (II) complex of ursolic acid demonstrated a significantly lower IC50 value (19.5 mM) in the DPPH assay compared to the parent compound (47.0 mM), indicating increased antioxidant potency.[2][3] This suggests that this compound may also possess altered, and potentially enhanced, antioxidant activity compared to ursolic acid.
Experimental Protocols
Standardized assays are critical for the reliable assessment of antioxidant capacity. Below are the detailed methodologies for the three most common in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol).
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid).
-
Methanol or ethanol (B145695) as a solvent.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the standard antioxidant.
-
Add a specific volume of the test compound or standard solution to a fixed volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[7]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A blank sample containing only the solvent and DPPH solution is used as a control.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Principle: The reduction of the ABTS•+ radical cation by an antioxidant causes a loss of color, which is measured by the decrease in absorbance at 734 nm.[8] This assay is applicable to both hydrophilic and lipophilic compounds.[8]
-
Reagents:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Test compound and standard (Trolox).
-
Phosphate-buffered saline (PBS) or ethanol.
-
-
Procedure:
-
Generate the ABTS•+ radical cation by mixing ABTS solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[8]
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox as the standard, and the TEAC value of the sample is determined from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Principle: The reduction of the colorless Fe³⁺-TPTZ complex to the intensely blue-colored Fe²⁺-TPTZ complex at low pH is monitored by the change in absorbance at 593 nm.
-
Reagents:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[9]
-
Test compound and standard (Ascorbic Acid or FeSO₄).
-
-
Procedure:
-
Prepare the FRAP reagent fresh and warm it to 37°C.
-
Add a small volume of the test sample to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the solution at 593 nm.
-
-
Calculation: The FRAP value is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or a standard antioxidant like ascorbic acid. The results are expressed as µmol of Fe²⁺ equivalents or ascorbic acid equivalents per gram of sample.[6]
Visualized Experimental Workflow & Signaling Pathway
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates the typical workflow for evaluating the antioxidant capacity of a compound like this compound using the assays described.
Caption: Workflow for antioxidant capacity evaluation.
Potential Signaling Pathway: Nrf2 Activation
The antioxidant effects of many natural compounds, including ursolic acid, are not limited to direct radical scavenging. They can also exert protective effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.
-
Mechanism: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or electrophiles (like ursolic acid), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the transcription and synthesis of a battery of protective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which fortify the cell's antioxidant defenses. Studies have shown that ursolic acid can activate this Nrf2/HO-1 signaling pathway, contributing to its protective effects against oxidative stress-induced injury.[1]
The diagram below illustrates the Nrf2 activation pathway, a likely mechanism for the indirect antioxidant activity of ursolic acid and its derivatives.
Caption: The Keap1-Nrf2 signaling pathway.
Conclusion
This compound, as a derivative of the potent natural antioxidant ursolic acid, holds significant promise for applications where mitigation of oxidative stress is beneficial. While direct comparative data for the acetate form is still emerging, the available evidence for ursolic acid indicates a moderate direct radical scavenging activity that can be significantly influenced by structural modifications. Furthermore, the ability of ursolic acid to upregulate endogenous antioxidant defenses through the Nrf2 pathway suggests a multifaceted mechanism of action that may also be retained or enhanced in its acetate derivative. For drug development professionals and researchers, this compound represents a compelling candidate for further investigation, warranting dedicated studies to quantify its antioxidant capacity against industry standards and to explore its efficacy in cellular and in vivo models of oxidative stress.
References
- 1. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Antioxidant Activity of Ursolic Acid by Complexation with Copper (II): Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide dismutase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.unisza.edu.my [journal.unisza.edu.my]
- 7. scielo.br [scielo.br]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ursolic Acid Acetate: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of ursolic acid acetate (B1210297), ensuring compliance with general safety standards and regulatory considerations. While ursolic acid acetate is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practice dictates that it be handled with care to minimize environmental impact.
Hazard Assessment and Data
According to safety data sheets (SDS), this compound is not classified as hazardous. However, it is designated as Water Hazard Class 1 (self-assessment), indicating it is slightly hazardous to water. Therefore, large quantities should not be allowed to enter groundwater, water courses, or sewage systems.
Summary of Hazard Information:
| Hazard Classification | Rating | Source |
| GHS Classification | Not Classified | |
| NFPA Health Rating | 0 | |
| NFPA Fire Rating | 0 | |
| NFPA Reactivity Rating | 0 | |
| Water Hazard Class | 1 (Slightly Hazardous) |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for disposing of this compound in a laboratory setting. The overriding principle is that a disposal plan should be in place before any procedure begins.[1]
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify the waste as non-hazardous solid or liquid chemical waste. If the this compound is dissolved in a solvent, the solvent's hazards will dictate the disposal route.
-
Segregate at the Source: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[1] For instance, keep it separate from strong acids, bases, and oxidizing agents. Collect aqueous and organic solvent wastes in separate containers.
2. Containerization:
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound and any solvents.[2] Plastic containers are often preferred for waste storage.[2] The original product container can be used if it is in good condition.
-
Ensure Proper Sealing: The waste container must have a secure, leak-proof closure and should be kept closed except when adding waste.[1][2]
3. Labeling:
-
Label Clearly and Accurately: All waste containers must be properly labeled.[2] The label should clearly state "this compound" and list any other components (e.g., solvents) and their approximate concentrations. The date when waste was first added to the container should also be included.
4. Storage and Accumulation:
-
Designated Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[2] This area should be under the control of laboratory personnel.
-
Follow Accumulation Limits: Adhere to institutional and regulatory limits for the amount of waste that can be accumulated in the SAA.[2]
-
Regular Inspections: Conduct weekly inspections of the SAA to check for leaks or container degradation.
5. Disposal Route:
-
Do Not Drain Dispose: Hazardous or environmentally sensitive chemicals should never be poured down the drain.[2][3][4][5][6] Given its slight water hazard, drain disposal of this compound is not recommended.
-
Do Not Dispose in Regular Trash: While an SDS for this compound suggests that smaller quantities can be disposed of with household waste, this is not a prudent practice in a professional laboratory setting. Chemicals disposed of in the regular trash must meet strict criteria, including not adversely affecting environmental health.[3]
-
Institutional Waste Pickup: The primary disposal method should be through your institution's Environmental Health and Safety (EH&S) department.[2] Contact EH&S for pickup of the properly labeled and sealed waste container.
-
Licensed Disposal Company: For facilities without an EH&S department, arrange for disposal through a licensed chemical waste disposal company.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ursolic acid acetate
Essential Safety and Handling Guide for Ursolic Acid Acetate (B1210297)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ursolic acid acetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) do not classify this compound as hazardous, a conservative approach to safety is recommended due to the potential for dust inhalation and skin/eye contact. The following PPE should be worn at all times when handling the compound.[1][2]
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin contact.[2] Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask is recommended when handling powders. | Minimizes inhalation of airborne particles.[1] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling and management of this compound within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly sealed, dry, cool, and well-ventilated place. Recommended storage temperatures may vary, with some suppliers suggesting refrigeration (2-8°C).[1][2] Keep away from food and drink.[3]
Handling and Experimental Use
-
Preparation: Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.
-
Weighing: To minimize dust generation, weigh the compound carefully.
-
Solution Preparation: When preparing solutions, be aware of the solvent used. For instance, this compound is soluble in DMSO.[4]
-
Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the handling area.[2]
Disposal Plan
The disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[1][2]
-
Waste Characterization: Determine if the waste is classified as hazardous according to your institution's and local authorities' guidelines.
-
Container Disposal: Empty containers should be disposed of according to local regulations. Do not reuse empty containers.[2]
-
Unused Product: Dispose of unused this compound through a licensed waste disposal company.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Consult a doctor if irritation persists. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Accidental Release Measures
-
Spill Response: In case of a spill, ensure the area is well-ventilated.[1]
-
Containment: Wear appropriate PPE and prevent the powder from becoming airborne.
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable container for disposal.[1] Avoid generating dust.
-
Reporting: Report the incident to the appropriate safety officer.
Visual Workflow and Emergency Plans
The following diagrams illustrate the standard handling workflow and emergency response procedures.
Caption: Standard Operating Procedure for this compound.
Caption: Emergency Response for Spills and Personal Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
